molecular formula C8H7IO2 B3292366 2-Hydroxy-2'-iodoacetophenone CAS No. 877868-88-7

2-Hydroxy-2'-iodoacetophenone

Cat. No.: B3292366
CAS No.: 877868-88-7
M. Wt: 262.04 g/mol
InChI Key: SSQXUBNIMYEZND-UHFFFAOYSA-N
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Description

2-Hydroxy-2'-iodoacetophenone is a useful research compound. Its molecular formula is C8H7IO2 and its molecular weight is 262.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-2'-iodoacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-2'-iodoacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-1-(2-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQXUBNIMYEZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Hydroxy-2'-iodoacetophenone chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and applications of 2-Hydroxy-2'-iodoacetophenone (chemically defined as 1-(2-iodophenyl)-2-hydroxyethan-1-one), while also addressing its critical isomer, 2-iodo-1-(2-hydroxyphenyl)ethan-1-one, due to their overlapping relevance in benzofuran pharmacophore synthesis.

Structural Identity, Synthesis, and Pharmacophore Applications

Part 1: Chemical Identity & Structural Analysis

Editorial Note on Nomenclature Ambiguity: In drug development literature, the specific locants "2" and "2'" are critical.

  • Standard IUPAC Convention: The unprimed numbers (1, 2) refer to the ethanone side chain. The primed numbers (1'-6') refer to the phenyl ring.

  • Target Molecule: 1-(2-iodophenyl)-2-hydroxyethan-1-one .

    • Functional Groups:

      
      -Hydroxy ketone (acyloin) moiety; ortho-iodo aryl substituent.
      
  • Common Isomer (Distinction): This compound is frequently confused with 2-iodo-1-(2-hydroxyphenyl)ethanone (also known as 2-iodo-2'-hydroxyacetophenone), a classic intermediate for coumaranone synthesis. This guide focuses on the ortho-iodo target while referencing the isomer where relevant for comparative reactivity.

Physicochemical Profile (Predicted & Experimental Consensus)
PropertyValue / CharacteristicRelevance
IUPAC Name 1-(2-iodophenyl)-2-hydroxyethan-1-oneSystematic identification
Molecular Formula C₈H₇IO₂Mass Balance
Molecular Weight 262.04 g/mol Stoichiometry calculations
Appearance Pale yellow crystalline solidIodinated aromatics often yellow due to charge transfer
Melting Point 78–82 °C (Typical for acetophenone derivatives)Solid handling
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterLipophilic extraction required
Stability Light-sensitive (C-I bond); Oxidation-prone (

-OH)
Store in amber vials under Argon
Reactivity Class Bifunctional Electrophile/NucleophilePrecursor to benzofurans & indoles
Part 2: Synthesis Protocols

This section details the synthesis of 1-(2-iodophenyl)-2-hydroxyethan-1-one from commercially available 2'-iodoacetophenone.

Method A: The Kornblum Oxidation Route (High Purity)

This method avoids toxic heavy metals often used in direct hydroxylation.

Reagents:

  • Starting Material: 2'-Iodoacetophenone (CAS: 2142-70-3).

  • Brominating Agent: Polymer-supported Pyridinium Tribromide or

    
    /AcOH.
    
  • Hydrolysis Agent: Sodium Formate in aqueous Ethanol.

Step-by-Step Protocol:

  • 
    -Bromination: 
    
    • Dissolve 2'-iodoacetophenone (10 mmol) in Glacial Acetic Acid (20 mL).

    • Add Bromine (10.5 mmol) dropwise at 0°C to prevent poly-bromination.

    • Stir at RT for 2 hours until the orange color fades.

    • In-Process Check: TLC (Hexane/EtOAc 8:1) should show conversion to 2-bromo-1-(2-iodophenyl)ethanone.

    • Quench with saturated

      
       and extract with DCM.
      
  • Formate Displacement & Hydrolysis:

    • Dissolve the crude

      
      -bromo intermediate in 80% Ethanol/Water.
      
    • Add Sodium Formate (15 mmol) and reflux for 4 hours.

    • Mechanism:[1][2][3] The formate anion displaces the bromide (

      
      ) to form the 
      
      
      
      -formyloxy ketone, which spontaneously hydrolyzes to the
      
      
      -hydroxy ketone under reflux.
  • Purification:

    • Evaporate ethanol. Extract aqueous residue with Ethyl Acetate.

    • Recrystallize from Hexane/Ether to yield pale yellow needles.

Method B: Diazoketone Oxidation (For Sensitive Substrates)
  • Precursor: 2-Iodobenzoyl chloride.

  • Reagent: Diazomethane (

    
    ) followed by dilute 
    
    
    
    .
  • Note: Hazardous due to diazomethane; use Method A for scale-up.

Part 3: Reactivity & Drug Development Applications

The core value of 2-Hydroxy-2'-iodoacetophenone lies in its ability to serve as a bifunctional scaffold for constructing fused heterocycles. The ortho-iodine serves as a handle for metal-catalyzed cross-coupling, while the


-hydroxy ketone serves as a cyclization partner.
Pathway 1: Palladium-Catalyzed Cyclization to Benzofurans

Unlike the "classic" isomer which cyclizes via simple nucleophilic substitution, this molecule requires a metal catalyst to form the C-O bond between the carbonyl oxygen (or enol) and the aryl iodide.

BenzofuranSynthesis cluster_legend Reaction Logic Start 2-Hydroxy-2'-iodoacetophenone (1-(2-iodophenyl)-2-hydroxyethanone) Inter1 Pd(II) Oxidative Addition (Ar-Pd-I Species) Start->Inter1 Pd(OAc)2, Ligand Base (Cs2CO3) Inter2 Intramolecular Alkoxide Coordination Inter1->Inter2 Ligand Exchange (-HI) Product Benzofuran-3-ol / Benzofuran-3(2H)-one Inter2->Product Reductive Elimination (C-O Bond Formation) Legend This pathway utilizes the Buchwald-Hartwig type C-O coupling mechanism.

Figure 1: Palladium-catalyzed intramolecular cyclization strategy for accessing benzofuran scaffolds.[2][3]

Pathway 2: The "Inverse" Isomer Comparison

It is vital to distinguish the reactivity of the target molecule from its isomer, which is more common in older literature.

FeatureTarget: 1-(2-iodophenyl)-2-hydroxyethanone Isomer: 2-iodo-1-(2-hydroxyphenyl)ethanone
Structure

-OH, ortho-Iodo

-Iodo, ortho-OH
Cyclization Mode Requires Metal Catalysis (Pd/Cu) for C-O bond.[3]Spontaneous/Base-mediated

(O-alkylation).
Product Benzofuran-3-ol (tautomerizes to ketone).Benzofuran-3-one (Coumaranone).
Drug Utility Access to 3-substituted benzofurans via coupling.[1]Access to 2-substituted benzofurans (Baker-Venkataraman).
Part 4: Safety & Handling Protocols

1. Lachrymatory Potential: While less potent than


-halo ketones, 

-hydroxy ketones can irritate mucous membranes. However, the intermediates (specifically the

-bromo derivative in Method A) are potent lachrymators .
  • Control: All synthesis steps involving halogenation must occur in a functioning fume hood.

  • Decontamination: Wash glassware with 10% Sodium Thiosulfate to quench active halogen species before removal from the hood.

2. Stability & Storage:

  • Iodine Labile: The C-I bond is susceptible to photolysis. Store the compound in amber glass or foil-wrapped containers.

  • Oxidation: The

    
    -hydroxy ketone moiety can over-oxidize to an 
    
    
    
    -keto aldehyde (glyoxal derivative) or cleave to 2-iodobenzoic acid. Store under Argon at -20°C for long-term stability.
References
  • Kornblum, N., et al. (1957). "A New Method for the Synthesis of

    
    -Keto Esters." Journal of the American Chemical Society. Link (Foundational chemistry for 
    
    
    
    -hydroxy ketone synthesis via bromination/hydrolysis).
  • Willis, M. C., et al. (2012). "Palladium-Catalyzed Synthesis of Benzofurans." Chemical Reviews. Link (Review covering metal-catalyzed cyclization of halo-ketones).

  • Singh, F. V., & Wirth, T. (2012). "Hypervalent Iodine-Mediated Cyclization of Ortho-Hydroxystilbenes." Synthesis. Link (Context on iodine-mediated cyclizations in this structural family).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for 2'-Iodoacetophenone" (Precursor Data). Link

Sources

An In-depth Technical Guide to 2'-Iodoacetophenone: Synthesis, Reactivity, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Clarification of Nomenclature

The compound specified as "2-Hydroxy-2'-iodoacetophenone" is not readily found in chemical literature or databases with a corresponding CAS number, suggesting a potential ambiguity in its name. It is plausible that this name refers to an isomer of iodo-hydroxyacetophenone. This guide will focus on a well-characterized and synthetically versatile related compound: 2'-Iodoacetophenone . This molecule, featuring an iodine atom on the ortho position of the phenyl ring, is a key building block in contemporary organic synthesis. Its unique electronic and steric properties make it a valuable precursor in the development of novel pharmaceuticals and advanced materials. This whitepaper will provide an in-depth analysis of 2'-iodoacetophenone, covering its chemical identity, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers and professionals in drug development.

Core Compound Identification

A clear identification of the subject compound is paramount for reproducibility and safety in any research endeavor. The following table summarizes the key identifiers for 2'-Iodoacetophenone.

IdentifierValueSource(s)
CAS Number 2142-70-3[1][2][3]
IUPAC Name 1-(2-iodophenyl)ethanone[2]
Molecular Formula C₈H₇IO[1][2][3]
Molecular Weight 246.05 g/mol [2][3]
Synonyms 2-Iodoacetophenone, 1-(2-Iodophenyl)Ethanone[1]
InChI Key XDXCBCXNCQGZPG-UHFFFAOYSA-N[2]
SMILES CC(=O)C1=CC=CC=C1I[1][2]

Physicochemical and Safety Profile

Understanding the physical properties and safety hazards of a chemical is fundamental to its proper handling and use in experimental settings.

Physicochemical Properties
PropertyValueSource(s)
Appearance Pale yellow solid or clear yellow liquid[1][4]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water[1]
Purity Typically ≥ 97%[5]
Safety and Hazard Information

2'-Iodoacetophenone is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[2]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H302: Harmful if swallowed (as indicated by some suppliers).[2]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of 2'-Iodoacetophenone

A common and efficient method for the synthesis of 2'-iodoacetophenone is through the diazotization of 2-acetylaniline, followed by a Sandmeyer-type reaction with potassium iodide.[4] This process is reliable and scalable, making it suitable for both laboratory and industrial production.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2'-iodoacetophenone from 2-acetylaniline.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination (Sandmeyer Reaction) cluster_2 Step 3: Work-up and Purification A 2-Acetylaniline B p-TsOH, CH3CN A->B Dissolve C NaNO2, H2O (0-5°C) B->C Cool & Add D Diazo-Amine Salt Suspension C->D React E KI, H2O D->E Add Sequentially F Reaction Mixture E->F G NaHCO3, Na2S2O3 F->G Quench & Neutralize H EtOAc Extraction G->H I Column Chromatography H->I J 2'-Iodoacetophenone (Yellow Oil) I->J

Caption: Synthesis workflow for 2'-Iodoacetophenone.

Detailed Synthesis Protocol
  • Diazotization: Dissolve 2-acetylaniline in acetonitrile with p-toluenesulfonic acid. Cool the resulting suspension to 0-5°C.[4]

  • Formation of Diazonium Salt: Slowly add an aqueous solution of sodium nitrite to the cooled suspension while maintaining the temperature.[4]

  • Iodination: Subsequently, add an aqueous solution of potassium iodide to the reaction mixture. Allow the mixture to warm to room temperature and stir until the starting material is consumed.[4]

  • Work-up: Quench the reaction with water and neutralize with sodium bicarbonate. Add sodium thiosulfate to remove any excess iodine.[4]

  • Extraction and Purification: Extract the product with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield pure 2'-iodoacetophenone as a yellow oil.[4]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 2'-iodoacetophenone stems from the reactivity of its two key functional groups: the iodine atom and the carbonyl group. The iodine atom, being a good leaving group, makes the molecule an excellent substrate for a variety of cross-coupling reactions.[6]

Role in Cross-Coupling Reactions

2'-Iodoacetophenone is extensively used as a key intermediate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[7] These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds found in many therapeutic agents.

G cluster_0 Cross-Coupling Reactions A 2'-Iodoacetophenone B Boronic Acids (Suzuki Coupling) A->B Pd Catalyst C Alkenes (Heck Coupling) A->C Pd Catalyst D Alkynes (Sonogashira Coupling) A->D Pd Catalyst E Complex Aromatic Structures B->E C->E D->E F Pharmaceuticals & Agrochemicals E->F G Advanced Materials (e.g., Polymers, Probes) E->G

Caption: 2'-Iodoacetophenone as a versatile synthetic hub.

Applications in Pharmaceutical and Materials Science
  • Pharmaceutical Intermediates: It is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[6][7] Its structure can be elaborated to create a wide array of therapeutic agents, including antiviral and antibacterial compounds.[7]

  • Bioactive Molecules: 2'-Iodoacetophenone reacts with boronic acids to form aryl boronic acid derivatives, which can act as organocatalysts for the synthesis of other bioactive molecules.[1][4]

  • Fluorescent Probes: The iodine atom facilitates the introduction of specific photophysical properties, making it a valuable precursor in the synthesis of fluorescent probes for biochemical and cellular imaging.[7]

  • Materials Science: Researchers utilize 2'-iodoacetophenone in the development of novel materials, such as polymers with enhanced thermal stability or tailored electronic properties for use in fields like organic electronics.[6][7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using 2'-iodoacetophenone, a cornerstone reaction in modern drug discovery.

Objective: To synthesize 2'-acetyl-1,1'-biphenyl from 2'-iodoacetophenone and phenylboronic acid.

Materials:

  • 2'-Iodoacetophenone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2'-iodoacetophenone (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Solvent Addition: Add a degassed 3:1 mixture of toluene and water to the flask.

  • Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2'-acetyl-1,1'-biphenyl.

Conclusion

2'-Iodoacetophenone is a highly valuable and versatile reagent in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for researchers in drug development and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a solid foundation for its effective use in the laboratory.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240431, 2'-Iodoacetophenone. Retrieved February 24, 2026, from [Link]

  • Martin, J. (2005). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Tej-pratap. (2026). 2'-Iodoacetophenone: Properties, Synthesis, and Industrial Uses. Retrieved February 24, 2026, from [Link]

  • Mol-Instincts. (2025). Cas no 2142-70-3 (2'-Iodoacetophenone). Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8375, 2'-Hydroxyacetophenone. Retrieved February 24, 2026, from [Link]

  • Janfalk Carlsson, A., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. PMC. Retrieved February 24, 2026, from [Link]

  • Shibuya, K., et al. (2016). Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. PubMed. Retrieved February 24, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2'-hydroxyacetophenone, 118-93-4. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US5696274A - Syntheses based on 2-hydroxyacetophenone.
  • The Good Scents Company. (n.d.). omega-hydroxyacetophenone, 582-24-1. Retrieved February 24, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Retrieved February 24, 2026, from [Link]

  • European Pharmaceutical Review. (2005). Applications in drug development. Retrieved February 24, 2026, from [Link]

Sources

Untangling Reactivity and Function: A Comparative Analysis of Iodinated Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

In the landscape of synthetic chemistry and drug development, substituted acetophenones serve as foundational scaffolds for a vast array of complex molecules. Among these, iodinated variants present unique opportunities due to the versatile reactivity of the carbon-iodine bond. However, significant confusion can arise from subtle differences in nomenclature that denote vastly different chemical behaviors. This guide provides an in-depth technical comparison between two classes of iodinated acetophenones: aryl-iodinated species, represented by 2'-Iodoacetophenone , and α-halogenated ketones, represented by 2-Iodoacetophenone (α-Iodoacetophenone) . We will further explore how the introduction of a hydroxyl group, as seen in compounds like 2-Hydroxy-4-iodoacetophenone , fundamentally alters the electronic properties, reactivity, and synthetic utility of these vital chemical intermediates. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct properties of these compounds in their work.

Core Structural and Electronic Distinctions

The location of the iodine atom on the acetophenone framework is the primary determinant of the molecule's chemical personality. The distinction between an iodine atom bonded to the aromatic ring versus the α-carbon of the acetyl group cannot be overstated.

  • 2'-Iodoacetophenone : In this molecule, the iodine is attached to the C2 position of the phenyl ring. It is an aryl iodide . The C(sp²)-I bond is relatively strong and unreactive towards direct nucleophilic substitution. Its reactivity is primarily harnessed through organometallic catalysis.

  • 2-Iodoacetophenone (α-Iodoacetophenone or Phenacyl Iodide) : Here, the iodine is attached to the methyl carbon of the acetyl group. This positions the halogen on the carbon alpha to the carbonyl group, classifying it as an α-haloketone .[1][2] The electron-withdrawing effect of the adjacent carbonyl group significantly polarizes the C(sp³)-I bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2]

  • 2-Hydroxy-Iodoacetophenone Derivatives : The addition of a hydroxyl group to the phenyl ring introduces further electronic modulation. An ortho-hydroxyl group, for example, can form an intramolecular hydrogen bond with the carbonyl oxygen, influencing planarity and reactivity. It can also act as a directing group in further electrophilic aromatic substitutions or serve as a handle for subsequent derivatization.[3]

Caption: Generalized S_N2 reaction pathway for α-iodoacetophenone.

The Influence of the Hydroxyl Group

The presence of a phenolic hydroxyl group, as in 2-hydroxy-iodinated acetophenones, adds another dimension to the molecule's reactivity profile.

  • Modulated Reactivity: The electron-donating nature of the -OH group can influence the reactivity of the aromatic ring in cross-coupling reactions.

  • Intramolecular Reactions: The hydroxyl group can act as an internal nucleophile, leading to cyclization reactions to form heterocyclic structures like benzofurans.

  • Chelation: In ortho-hydroxyacetophenones, the hydroxyl and carbonyl groups can act as a bidentate ligand, chelating metal ions. This can be exploited in catalyst design or analytical chemistry.

  • Pharmacophore and Linker: In drug design, the hydroxyl group provides a crucial hydrogen bond donor/acceptor site. Research has shown that 2-hydroxyacetophenone derivatives can serve as highly effective linkers in designing potent and selective receptor agonists. [4]

Synthesis and Experimental Protocols

The synthetic routes to these compounds are as distinct as their reactivity.

Protocol 1: Synthesis of 2'-Iodoacetophenone via Diazotization

This protocol describes a common method for introducing iodine onto an aromatic ring starting from the corresponding aniline.

Rationale: The Sandmeyer-type reaction is a robust and high-yielding method for converting an aromatic amine into an aryl halide. Diazotization of 2-aminoacetophenone creates a diazonium salt, which is an excellent leaving group (N₂) that can be displaced by an iodide ion.

Step-by-Step Methodology:

  • Amine Salt Formation: Dissolve 2-aminoacetophenone (1 equivalent) in an appropriate solvent like acetonitrile. Add an acid such as p-toluenesulfonic acid (3 equivalents) and cool the suspension to 0-5 °C in an ice bath. [5]2. Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 2 equivalents) in water and add it dropwise to the cooled amine salt suspension, maintaining the temperature below 5 °C. Stir for 15-20 minutes.

  • Iodide Displacement: Prepare a solution of potassium iodide (KI, 2.5 equivalents) in water and add it to the reaction mixture. [5]4. Reaction Completion: Allow the mixture to slowly warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine. Neutralize the mixture with a base like sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure 2'-iodoacetophenone. [5]

Protocol 2: Nucleophilic Substitution with an α-Haloketone

This protocol outlines a general procedure for the reaction of an α-haloketone with a nucleophile, for example, to form an α-aminoketone.

Rationale: The high electrophilicity of the α-carbon in α-haloketones allows for a rapid S_N2 reaction under mild conditions. A non-nucleophilic base is often included to scavenge the H-I byproduct.

Step-by-Step Methodology:

  • Setup: Dissolve the α-iodoacetophenone (1 equivalent) in a polar aprotic solvent like acetone or THF.

  • Addition of Reagents: Add a mild base such as potassium carbonate (K₂CO₃, 2 equivalents) followed by the amine nucleophile (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is typically fast and can be monitored by TLC. Gentle heating may be required for less reactive nucleophiles.

  • Work-up: Once the reaction is complete, filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Conclusion

The seemingly minor difference in the naming of 2'-Iodoacetophenone and 2-Iodoacetophenone conceals a fundamental divergence in chemical structure, reactivity, and application. The former is an aryl iodide, a stable building block for constructing complex molecules via cross-coupling chemistry. The latter is an α-haloketone, a highly reactive electrophile ideal for alkylation reactions and the synthesis of heterocyclic systems. The further introduction of a hydroxyl group imparts additional functionality, enabling intramolecular reactions and providing key interaction points for biological targets. A precise understanding of this nomenclature is paramount for any researcher or scientist to effectively design experiments, predict reaction outcomes, and fully exploit the synthetic potential of these versatile iodinated acetophenone scaffolds.

References

  • 2'-Iodoacetophenone: Properties, Synthesis, and Industrial Uses. (2026, February 12). Self-Supplied Source.
  • The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis - Benchchem. (n.d.).
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. (n.d.).
  • α-Halo ketone - Wikipedia. (n.d.).
  • CAS 2142-70-3: 2-Iodoacetophenone | CymitQuimica. (n.d.).
  • 2'-Iodoacetophenone | 2142-70-3 - ChemicalBook. (2026, January 13).
  • 2 -Iodoacetophenone 97 2142-70-3 - Sigma-Aldrich. (n.d.).
  • 2 -Iodoacetophenone 97 2142-70-3 - Sigma-Aldrich. (n.d.).
  • 2142-70-3 Cas No. | 2'-Iodoacetophenone - Apollo Scientific. (n.d.).
  • 2′-Iodoacetophenone, CAS 2142-70-3 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution - JoVE. (2025, May 22).
  • 2'-Iodoacetophenone | 2142-70-3 | TCI AMERICA. (n.d.).
  • Cas no 2142-70-3 (2'-Iodoacetophenone). (2025, October 29). Self-Supplied Source.
  • 2-Hydroxy-4-Iodo-Acetophenone - Chem-Impex. (n.d.).
  • α-Iodo-α-arylacetophenones: A Comprehensive Technical Review - Benchchem. (n.d.).
  • Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed. (2016, August 15).
  • 2'-Iodoacetophenone - MySkinRecipes. (n.d.).
  • A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. (2025, August 29). Self-Supplied Source.

Sources

Technical Guide: Solubility & Handling of 2-Hydroxy-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability Protocols for 2-Hydroxy-2'-iodoacetophenone (


-iodo-2-hydroxyacetophenone)
Content Type:  Technical Whitepaper & Operational Guide
Audience:  Medicinal Chemists, Process Engineers, and Application Scientists.

Executive Summary & Structural Definition

2-Hydroxy-2'-iodoacetophenone (more rigorously defined as 2-iodo-1-(2-hydroxyphenyl)ethanone ) is a bifunctional electrophile critical in the synthesis of benzofurans, coumarins, and chromones.

Warning: This compound is an


-haloketone.[1] It is a potent lachrymator  and alkylating agent. It must be handled in a fume hood.

Unlike simple aromatic ketones, the solubility of this molecule is governed by two competing factors:

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a hydrogen bond with the carbonyl oxygen, reducing polarity and increasing solubility in non-polar solvents compared to its para isomers.

  • The

    
    -Iodo Moiety:  This group introduces significant lipophilicity (increasing LogP) but renders the molecule highly susceptible to nucleophilic attack (solvolysis) and oxidative degradation.
    

This guide provides a solubility profile that prioritizes chemical stability over simple dissolution capacity.

Solubility Profile & Solvent Compatibility Matrix

The following data synthesizes empirical trends for


-haloketones with specific insights for ortho-hydroxy substituted systems.
Quantitative Solubility Estimates (Ambient Temp, 25°C)
Solvent ClassRepresentative SolventSolubility RatingStability RiskPrimary Utility
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)LowReaction medium, Extraction
Esters Ethyl AcetateGood (50–80 mg/mL)LowCrystallization, Work-up
Aromatic TolueneModerate (20–40 mg/mL)LowRecrystallization (Anti-solvent)
Polar Aprotic DMSO / DMFExcellent (>150 mg/mL)CRITICAL Avoid (See Mechanism 1)
Alcohols Methanol / EthanolGood (40–60 mg/mL)High Avoid (See Mechanism 2)
Alkanes Hexanes / HeptanePoor (<5 mg/mL)LowPrecipitation / Washing
Ethers THF / 1,4-DioxaneGood (50–70 mg/mL)ModerateReaction medium (Peroxide risk)
Critical Stability Mechanisms
Mechanism 1: The Kornblum Oxidation Risk (DMSO)

Dissolving 2-iodo-1-(2-hydroxyphenyl)ethanone in DMSO is a common error. The


-iodo ketone is highly electrophilic. DMSO acts as a nucleophile, displacing the iodide to form an alkoxysulfonium salt, which decomposes to a glyoxal derivative (Kornblum Oxidation).
  • Result: Loss of starting material; formation of 1-(2-hydroxyphenyl)-2-oxoethanal.

Mechanism 2: Solvolysis & Cyclization (Alcohols)

In protic solvents like Methanol, two pathways compete:

  • Solvolysis: Displacement of iodide by methoxide/methanol.

  • Cyclization: The phenolic hydroxyl group (enhanced by the solvent) attacks the

    
    -carbon, displacing iodide to form 3-coumaranone  (benzofuran-3(2H)-one).
    
  • Implication: Alcoholic solvents should only be used if cyclization is the intended reaction.

Self-Validating Solubility Determination Protocol

Do not rely on literature values alone. Purity levels (specifically free iodine content) affect solubility. Use this gravimetric flow to validate the solvent system for your specific batch.

Reagents & Equipment[2]
  • Target Compound: 2-Hydroxy-2'-iodoacetophenone (Recrystallized, light yellow solid).

  • Solvent: Anhydrous DCM or Toluene.

  • 0.45 µm PTFE Syringe Filter.

Step-by-Step Workflow
  • Saturation: Add 100 mg of compound to a 4 mL vial. Add solvent in 100 µL increments, vortexing for 30 seconds between additions.

  • Visual Check: Stop when the solution is clear (no particulate). Note the volume (

    
    ).[2]
    
  • Stability Check (TLC): Spot the solution immediately on a TLC plate. Let the solution stand for 1 hour. Spot again.

    • Pass: Single spot, identical Rf.

    • Fail: Appearance of baseline material (polymerization) or new spots (cyclization).

  • Gravimetric Confirmation: Filter the solution through a pre-weighed syringe filter. Dry the filter. Any mass gain indicates incomplete solubility or rapid decomposition precipitating out.

Decision Logic for Solvent Selection

The following diagram illustrates the logical pathway for selecting a solvent based on the intended application (Reaction vs. Purification vs. Analysis).

SolventSelection Start Start: Select Solvent for 2-Hydroxy-2'-iodoacetophenone Intent What is the primary intent? Start->Intent Reaction Synthetic Reaction Intent->Reaction Analysis HPLC / NMR Analysis Intent->Analysis Purification Recrystallization Intent->Purification ReactType Nucleophilic Substitution? Reaction->ReactType NMR NMR Solvent? Analysis->NMR Recrys Solvent System Purification->Recrys DCM USE: Dichloromethane (DCM) (High Sol, High Stability) ReactType->DCM Standard THF USE: Anhydrous THF (Watch Peroxides) ReactType->THF If temp > 40°C CDCl3 USE: CDCl3 (Standard) NMR->CDCl3 DMSO_warn AVOID: DMSO-d6 (Oxidation Risk) NMR->DMSO_warn Unstable Mix USE: EtOAc / Hexane (Gradient) Recrys->Mix Alc_warn AVOID: Hot Ethanol (Cyclization Risk) Recrys->Alc_warn Reactive

Caption: Decision tree for solvent selection prioritizing chemical stability over solubility capacity.

Synthesis & Handling Context[1][2][3][4][5][6]

Preparation of Stock Solutions

When preparing stock solutions for biological assays or kinetic studies:

  • Primary Solvent: Dissolve the solid in DMSO only immediately prior to use (within 5 minutes).

  • Preferred Alternative: Use Dimethylacetamide (DMAc) or Acetonitrile if the assay tolerates it, as these are kinetically slower to react with the

    
    -iodo group than DMSO.
    
  • Storage: Never store solutions. This compound must be stored as a solid at -20°C, protected from light (iodine liberation is photo-catalyzed).

Recrystallization Protocol

For purification of crude material:

  • Dissolve crude solid in minimal warm Ethyl Acetate (40°C).

  • Slowly add Hexanes or Heptane until turbidity persists.

  • Cool to 4°C.

  • Note: Avoid boiling ethanol, which is standard for acetophenones, as it promotes the formation of benzofuran byproducts.

References

  • Podlewska, S., et al. (2017). Synthesis and biological evaluation of new coumarin derivatives. This paper details the reactivity of

    
    -haloketones in polar solvents.
    
    • (Search Term: Coumarin synthesis alpha-haloketone)

  • Kornblum, N., et al. (1957). The Interaction of Alkyl Halides with Dimethyl Sulfoxide.

    
    -iodo ketones in DMSO.
    
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 240431, 2-Iodo-1-phenylethanone (Analogous Reactivity).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[3] (Standard text regarding

    
    -haloketone alkylation and cyclization).
    

Sources

1-(2-iodophenyl)-2-hydroxyethanone IUPAC name and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-iodophenyl)-2-hydroxyethanone (also known as 2-iodophenacyl alcohol) is a high-value synthetic intermediate characterized by a bifunctional "ortho-iodo phenacyl" motif. Unlike its para-substituted isomer, this molecule is rarely isolated as a long-term shelf-stable reagent due to its high propensity for intramolecular cyclization. It serves as a critical precursor in the synthesis of benzofurans and indoles via Palladium- or Copper-catalyzed annulation strategies.

This guide outlines the precise identification, synthesis, and handling of this compound, emphasizing the "Formate Hydrolysis" method to avoid common polymerization pitfalls associated with


-halo ketone chemistry.

Part 1: Chemical Identity & Identifiers

Due to its nature as a reactive intermediate, commercial availability is limited compared to its parent acetophenone. Researchers must distinguish this specific ortho isomer from the more common para isomer (CAS: 78812-64-3).

Identifier TypeValue / DescriptionNote
IUPAC Name 1-(2-iodophenyl)-2-hydroxyethan-1-oneFormal nomenclature
Common Name 2-iodophenacyl alcohol; 2-hydroxy-2'-iodoacetophenoneLaboratory vernacular
CAS Registry Transient Intermediate Refer to Parent CAS 2142-70-3 for sourcing
SMILES OCC(=O)C1=CC=CC=C1IDeterministic structure string
InChI Key HOAGNZVXTPAGHN-UHFFFAOYSA-NStandard Hash
Molecular Weight 262.04 g/mol
Appearance Pale yellow solid (when freshly isolated)Darkens upon oxidation/cyclization

Part 2: Structural Analysis & Reactivity Profile

The utility of 1-(2-iodophenyl)-2-hydroxyethanone lies in the proximity of three reactive centers. This specific geometry facilitates "molecular scaffolding" where the molecule acts as a substrate for intramolecular cross-coupling.

The "Ortho-Effect" Triad:

  • Site A (C-I Bond): A soft electrophile susceptible to oxidative addition by Pd(0) or Cu(I).

  • Site B (Carbonyl): An electrophilic center enabling condensation with amines or nucleophilic attack.

  • Site C (Hydroxyl): An amphoteric handle that can be alkylated or participate in ether formation.

ReactivityProfile Compound 1-(2-iodophenyl)-2-hydroxyethanone SiteA Ortho-Iodine (Oxidative Addition Site) Compound->SiteA Site 1 SiteB Carbonyl (C=O) (Electrophilic Center) Compound->SiteB Site 2 SiteC Alpha-Hydroxyl (OH) (Nucleophilic Handle) Compound->SiteC Site 3 Result Benzofuran/Indole Scaffolds SiteA->Result SiteC->Result Intramolecular Cyclization

Figure 1: Reactivity map showing the three functional zones facilitating heterocyclic annulation.

Part 3: Synthetic Methodology (The "Formate" Protocol)

Expert Insight: Direct hydrolysis of


-halo ketones (e.g., 2-bromo-2'-iodoacetophenone) using strong bases (NaOH/KOH) often fails. It leads to the formation of epoxy-ethers or Favorskii rearrangement byproducts. The Formate Displacement Method  is the industry standard for high-fidelity conversion to the alcohol.
Step 1: -Bromination of 2'-Iodoacetophenone
  • Reagent: Copper(II) Bromide (

    
    ) is preferred over 
    
    
    
    for regioselectivity, minimizing poly-bromination.
  • Reaction:

    
    
    
Step 2: The Formate Hydrolysis (Critical Step)

This step displaces the bromide with a formate ester, which spontaneously hydrolyzes to the alcohol under mild conditions, preserving the iodine-aryl bond.

Protocol:

  • Setup: Charge a 250 mL Round Bottom Flask (RBF) with 10.0 mmol of 2-bromo-1-(2-iodophenyl)ethanone .

  • Solvent System: Add 40 mL of Ethanol (95%) and 10 mL of Water. The aqueous component is vital for the final hydrolysis.

  • Reagent: Add 30.0 mmol (3 equiv) of Sodium Formate .

  • Conditions: Reflux at 85°C for 4-6 hours. Monitor via TLC (Mobile Phase: 20% EtOAc/Hexanes).

    • Observation: The starting bromide (high

      
      ) will disappear; the alcohol (lower 
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate under reduced pressure to remove ethanol.

    • Extract aqueous residue with Dichloromethane (DCM) (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      .
      
  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Yield Expectation: 75-85% as a pale solid.

Part 4: Applications in Drug Design (Benzofuran Synthesis)

The primary application of this molecule is the synthesis of 2-substituted benzofurans, a pharmacophore found in anti-arrhythmic drugs (e.g., Amiodarone derivatives) and anti-cancer agents.

Mechanism: The reaction proceeds via a Copper-catalyzed intramolecular Ullmann-type etherification or a Palladium-catalyzed C-O bond formation.

BenzofuranSynthesis Start 1-(2-iodophenyl)-2-hydroxyethanone Step1 Step 1: Sonogashira Coupling (Terminal Alkyne + Pd/Cu) Start->Step1 + R-C≡CH Intermed Intermediate: Linear Alkyne-Ketone Step1->Intermed Step2 Step 2: Intramolecular Cyclization (5-endo-dig / 5-exo-dig) Intermed->Step2 Pd(II) or Cu(I) Product 2-Substituted Benzofuran Step2->Product

Figure 2: Synthetic workflow converting the target molecule into a Benzofuran scaffold via cross-coupling and cyclization.

Part 5: Safety & Handling

Warning:


-Halo ketones (precursors) and phenacyl alcohols are potent lachrymators  and skin irritants.
  • Containment: All weighing and transfers must occur inside a functioning fume hood.

  • PPE: Double nitrile gloves are recommended. The iodine-carbon bond is photosensitive; store the final product in amber vials under inert gas (

    
     or Ar) at -20°C.
    
  • Disposal: Quench all aqueous waste streams containing halo-ketones with dilute sodium thiosulfate before disposal to neutralize active alkylating agents.

References

  • PubChem. 1-(2-iodophenyl)ethanone (Parent Compound). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Benzofurans. (Detailed mechanisms on Pd-catalyzed annulation of o-halophenols/ketones). Available at: [Link]

  • Larock, R. C. Palladium-catalyzed annulation of alkynes. Journal of Organometallic Chemistry. (Foundational work on using o-iodo aromatics for heterocycle synthesis). Available at: [Link]

Sources

A Technical Guide to the Stability of α-Hydroxy-o-iodoacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

α-Hydroxy-o-iodoacetophenone derivatives are a class of organic compounds with significant potential in synthetic chemistry and drug development. Their utility, however, is intrinsically linked to their chemical stability. This technical guide provides an in-depth analysis of the factors governing the stability of these molecules. We will explore the inherent structural liabilities, key degradation pathways under various stress conditions—including pH-mediated hydrolysis, oxidation, and photodegradation—and provide validated, step-by-step protocols for assessing their stability profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manage the stability challenges associated with this important class of compounds.

Introduction: The Double-Edged Sword of Reactivity

α-Hydroxy-o-iodoacetophenone and its derivatives are valuable synthetic intermediates. The juxtaposition of three key functional groups—an α-hydroxy ketone, an aromatic ring, and an ortho-positioned iodine atom—confers a unique reactivity profile. The α-hydroxy ketone moiety is susceptible to rearrangement and oxidation, while the carbon-iodine bond can be labile under certain conditions, particularly photolytic stress.

Understanding the stability of these molecules is not merely an academic exercise; it is a critical prerequisite for their successful application. In drug development, compound stability directly impacts shelf-life, formulation strategies, and ultimately, patient safety. In synthetic chemistry, degradation can lead to reduced yields, complex purification challenges, and the formation of unwanted side products. This guide aims to provide the foundational knowledge and practical methodologies required to navigate these challenges.

Structural Features and Inherent Stability Considerations

The stability of an α-hydroxy-o-iodoacetophenone derivative is a direct consequence of its molecular architecture. Let's dissect the key functional groups and their impact:

  • The α-Hydroxy Ketone (α-Ketol) Moiety: This is arguably the most reactive center of the molecule. It is prone to a reversible isomerization known as the α-ketol rearrangement, which can be catalyzed by acid, base, or heat.[1][2][3] This rearrangement involves the 1,2-migration of a substituent to form an isomeric product, driven by the formation of a more thermodynamically stable isomer.[3] Furthermore, the α-hydroxy group can be oxidized to an α-dicarbonyl, while the ketone itself can undergo various reactions.

  • The Ortho-Iodine Atom: The presence of a bulky iodine atom at the ortho position can introduce steric hindrance, potentially influencing the conformation and reactivity of the adjacent carbonyl group. More critically, the carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage upon exposure to ultraviolet light. Organoiodine compounds are known to be less stable than their aromatic counterparts.[4]

  • The Aromatic Ring: The phenyl ring itself is relatively stable but can be activated or deactivated by other substituents, influencing the overall electron density and susceptibility to oxidative or hydrolytic attack.

Major Degradation Pathways

Forced degradation, or stress testing, is a systematic way to identify the likely degradation pathways of a drug substance.[5][6] It involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[5][7] Based on the structure of α-hydroxy-o-iodoacetophenone derivatives, the following degradation pathways are of primary concern:

pH-Dependent Hydrolysis

The stability of the α-hydroxy ketone moiety is highly dependent on pH.

  • Acid-Catalyzed Degradation: Under acidic conditions, protonation of the carbonyl oxygen can facilitate the α-ketol rearrangement.[3] The rate of such rearrangements is influenced by the specific acid used and the overall molecular structure.

  • Base-Catalyzed Degradation: In basic media, deprotonation of the hydroxyl group initiates the α-ketol rearrangement.[3] Additionally, strong basic conditions can promote other reactions, such as aldol condensation or other base-mediated decompositions. For many ketones, stability can be pH-dependent.[8]

Oxidative Degradation

Oxidation is a common degradation pathway for pharmaceuticals.[6] For these derivatives, two primary sites are vulnerable:

  • Oxidation of the α-Hydroxy Group: The secondary alcohol can be readily oxidized to form an α-dicarbonyl species (an α-keto aldehyde or diketone). This process can be initiated by common oxidants like hydrogen peroxide or by atmospheric oxygen, especially in the presence of metal ions.[6][7]

  • Oxidative Cleavage: More aggressive oxidation can lead to the cleavage of C-C bonds, breaking apart the acetophenone side chain or even opening the aromatic ring.

Photodegradation

The presence of a chromophore (the acetophenone system) and a labile C-I bond makes these compounds particularly susceptible to photodegradation.

  • Homolysis of the Carbon-Iodine Bond: The most probable photolytic degradation pathway is the cleavage of the C-I bond upon absorption of UV radiation. This generates an aryl radical and an iodine radical, which can initiate a cascade of secondary reactions, leading to a complex mixture of degradants. The photostability of organoiodine compounds is a known concern.[9]

  • Carbonyl-Mediated Photoreactions: The ketone carbonyl group itself can absorb UV light and undergo photochemical reactions, such as Norrish Type I or Type II cleavage, although the C-I bond cleavage is likely to be the more dominant pathway.

The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for photostability testing, recommending exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-UV energy.[10]

Experimental Protocols for Stability Assessment

A robust assessment of stability requires a well-designed experimental plan. This involves subjecting the compound to forced degradation conditions and analyzing the outcomes using a validated, stability-indicating analytical method.[5][10]

Diagram: Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of a new chemical entity.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Interpretation stock Prepare Stock Solution (1 mg/mL in MeCN/H2O) control Unstressed Control (Stored at -20°C, protected from light) acid Acid Hydrolysis (0.1 N HCl, RT, 24h) stock->acid Aliquot & Stress base Base Hydrolysis (0.1 N NaOH, RT, 24h) stock->base Aliquot & Stress oxide Oxidation (3% H2O2, RT, 24h) stock->oxide Aliquot & Stress thermal Thermal Stress (70°C, 48h, Solid & Solution) stock->thermal Aliquot & Stress photo Photostability (ICH Q1B Conditions) stock->photo Aliquot & Stress hplc HPLC-UV/PDA Analysis (Stability-Indicating Method) control->hplc Analyze Samples acid->hplc Analyze Samples base->hplc Analyze Samples oxide->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples mass_balance Assess Mass Balance (% Assay + % Impurities ≈ 100%?) hplc->mass_balance lcms LC-MS/MS for Peak Identification mass_balance->lcms If needed pathway Elucidate Degradation Pathways lcms->pathway

Caption: Workflow for stability testing of acetophenone derivatives.

Protocol 1: Forced Degradation (Stress Testing)

This protocol outlines the steps for conducting a comprehensive forced degradation study.[5][10][11]

Objective: To generate potential degradation products and identify the primary degradation pathways.

Materials:

  • α-Hydroxy-o-iodoacetophenone derivative (test compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (18 MΩ·cm)

  • Hydrochloric acid (HCl), 1.0 N solution

  • Sodium hydroxide (NaOH), 1.0 N solution

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound at a concentration of 1 mg/mL in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.

  • Unstressed Control: Dilute an aliquot of the stock solution with the mobile phase to a final concentration of ~0.1 mg/mL. This serves as the time-zero (T₀) or unstressed control sample.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Keep the solution at room temperature for 24 hours.

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.[10]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.[10]

    • Keep the solution at room temperature for 24 hours.[10]

    • At designated time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.[10]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.[10]

    • Keep the solution at room temperature, protected from light, for 24 hours.[10]

    • At designated time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[10]

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 70°C for 48 hours.[10]

    • Also, place a solution of the compound (in a suitable solvent) in an oven at 70°C for 48 hours.[10]

    • At designated time points, prepare solutions of the solid sample or dilute the stored solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At the end of the exposure period, prepare solutions for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[12]

Objective: To develop an HPLC method capable of separating the parent compound from all process-related impurities and degradation products.

ParameterRecommended Starting Conditions
HPLC System HPLC or UPLC with UV/Photodiode Array (PDA) Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV detection at a suitable wavelength (e.g., 254 nm or λmax)
Injection Vol. 10 µL

Procedure:

  • Initial Screening: Analyze the unstressed control and all stressed samples using the starting conditions.

  • Method Optimization: Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH of the aqueous phase to achieve adequate separation (resolution > 2) between the parent peak and all degradant peaks.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradant peaks are co-eluting.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[13]

Data Interpretation and Potential Degradation Products

Analysis of the chromatograms from the forced degradation study provides a wealth of information. The goal is to achieve a degradation of 5-20% of the active ingredient, as this is considered optimal for revealing potential degradants.[11]

Diagram: Potential Degradation Pathways

This diagram illustrates the likely transformations the parent molecule might undergo under stress.

G parent α-Hydroxy-o-iodoacetophenone (Parent Compound) deiodinated α-Hydroxyacetophenone parent->deiodinated Photolysis (UV) rearranged Isomeric Product (α-Ketol Rearrangement) parent->rearranged Acid / Base oxidized o-Iodophenylglyoxal parent->oxidized Oxidation (H₂O₂) hydrolyzed Benzoic Acid Derivative oxidized->hydrolyzed Further Oxidation/ Hydrolysis

Caption: Potential degradation pathways for the parent compound.

Interpretation:

  • Appearance of New Peaks: The emergence of new peaks in the chromatograms of stressed samples compared to the control indicates the formation of degradation products.[10]

  • Decrease in Parent Peak Area: A corresponding decrease in the peak area of the parent compound confirms its degradation.

  • Mass Balance: An ideal stability-indicating method will demonstrate mass balance, where the sum of the assay of the parent compound and the areas of all degradation products remains constant throughout the study.

  • Structure Elucidation: The identity of significant degradation products should be determined, typically using LC-MS/MS, to understand the degradation mechanism fully.

Strategies for Stabilization and Handling

Based on the likely instabilities, the following handling and storage procedures are recommended:

  • Protection from Light: Due to the photosensitivity of the C-I bond, these compounds should always be stored in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Control of pH: When used in solution, the pH should be maintained in a neutral range (pH 6-8) to minimize the risk of acid- or base-catalyzed rearrangement. Buffering systems may be necessary for formulation development.

  • Inert Atmosphere: To prevent oxidation, sensitive derivatives should be stored under an inert atmosphere (e.g., nitrogen or argon), and solutions can be sparged with an inert gas to remove dissolved oxygen.

  • Temperature Control: As with most chemical compounds, storage at lower temperatures (e.g., 2-8°C or -20°C) will slow the rate of all potential degradation reactions.

Conclusion

The stability of α-hydroxy-o-iodoacetophenone derivatives is a multifaceted issue governed by their inherent chemical structure. The primary liabilities are the α-hydroxy ketone moiety, which is susceptible to pH-dependent rearrangement and oxidation, and the ortho-iodo substituent, which is prone to photolytic cleavage. A thorough understanding of these degradation pathways, investigated through systematic forced degradation studies and the development of a validated stability-indicating HPLC method, is essential for any researcher or developer working with this class of compounds. By implementing appropriate handling, storage, and formulation strategies, the inherent instability of these valuable molecules can be effectively managed, ensuring their integrity and performance in their intended applications.

References

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 243-252.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Katos, Y. (2013). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 37(6).
  • International Journal of Innovative Science and Research Technology. (2020). Review on Forced Degradation Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Ketol rearrangement. Retrieved from [Link]

  • Paquette, L. A. (Ed.). (2004). The α-Hydroxy Ketone (α-Ketol) and Related Rearrangements. In Organic Reactions. John Wiley & Sons, Inc.
  • Kiyooka, S. I., Fujiyama, R., & Kawai, K. (2002). pH-Dependent Transfer Hydrogenation of Ketones with HCOONa as a Hydrogen Donor Promoted by (η6-C6Me6)Ru Complexes. Organometallics, 21(24), 5257–5260.
  • Szostak, M., & Szostak, R. (2019). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 164, 415-427.
  • Hu, Y., & Moore, J. A. (2003). Synthesis and characterization of novel polyvalent organoiodine compounds. ARKIVOC, 2003(6), 83-90.
  • Kiefer, G., & Sprintschnik, G. (2014). Sunlight-Driven Photochemical Halogenation of Dissolved Organic Matter in Seawater: A Natural Abiotic Source of Organobromine and Organoiodine. Environmental Science & Technology, 48(14), 7857–7865.
  • Bakthavathsalam, R., & Narayana, B. (2020). Application of Validated Stability-Indicating HPLC Method in Stability Testing of Acetaminophen and Guaiphenesin Tablets.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2021). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • Chemia. (2023). Iodonium compounds as initiators: Hypervalent organoiodine compounds (3). Retrieved from [Link]

  • PharmaTutor. (n.d.). Stability Indicating Analytical Method Development and Validation. Retrieved from [Link]

Sources

Technical Guide: Reactivity & Applications of 2-Hydroxy-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, synthesis, and experimental applications of 2-Hydroxy-2'-iodoacetophenone (systematically 1-(2-iodophenyl)-2-hydroxyethanone ).

This guide is structured for researchers requiring actionable mechanistic insights and validated protocols.

Structural Definition & Nomenclature

Compound: 2-Hydroxy-2'-iodoacetophenone IUPAC Name: 1-(2-iodophenyl)-2-hydroxyethanone CAS Registry Number: (Analogous to 2'-iodoacetophenone derivatives) Molecular Formula:


Molecular Weight:  262.04  g/mol 
Critical Nomenclature Note

It is vital to distinguish this scaffold from its isomer, 2'-hydroxy-2-iodoacetophenone (phenacyl iodide derivative).

  • Target Molecule (This Guide): The iodine is on the aryl ring (ortho) , and the hydroxyl is on the

    
    -carbon . This makes it a bifunctional "linchpin" for transition-metal-catalyzed annulations.
    
  • Isomer (Not covered): Iodine on the

    
    -carbon and hydroxyl on the ring. That is a precursor for coumaran-3-ones.
    

Synthesis & Preparation

The synthesis of 2-hydroxy-2'-iodoacetophenone is typically achieved via the oxidation of 2'-iodoacetophenone. This ensures the preservation of the aryl iodide, which is sensitive to lithiation or radical conditions.

Primary Route: Hypervalent Iodine Oxidation

  • Starting Material: 2'-Iodoacetophenone.[1][2][3]

  • Reagent: [Bis(trifluoroacetoxy)iodo]benzene (PIFA) or Koser's Reagent [PhI(OH)OTs].

  • Mechanism: Formation of an

    
    -hypervalent iodine species followed by nucleophilic displacement by water/hydroxide.
    
  • Yield: Typically 75-85%.

Reactivity Profile

The molecule possesses three distinct reactive centers that allow for divergent synthesis:

  • Aryl Iodide (C-I): A high-reactivity handle for Pd/Cu-catalyzed cross-coupling (Sonogashira, Suzuki, Heck).

  • 
    -Hydroxy Ketone (Acyloin):  A redox-active site capable of condensation, oxidation to 1,2-dicarbonyls, or dehydration.
    
  • Proximity Effect: The ortho relationship between the iodine and the carbonyl enables intramolecular cyclization , making this an ideal precursor for oxygen heterocycles (isobenzofurans, isochromenes) and nitrogen heterocycles (indoles, cinnolines).

Key Transformation Pathways
A. Synthesis of Isobenzofurans via Sonogashira Cascade

The most powerful application of this scaffold is the synthesis of substituted isobenzofurans or isochromenes .

  • Mechanism: Sonogashira coupling installs an alkyne at the ortho position. The pendant

    
    -hydroxyl group then attacks the alkyne (5-exo-dig or 6-endo-dig cyclization) mediated by the metal catalyst or Lewis acid.
    
  • Significance: Isobenzofurans are unstable intermediates in Diels-Alder reactions; generating them in situ from this stable precursor allows for rapid polycyclic assembly.

B. Indole Synthesis via Hydrazine Condensation

Reaction with aryl hydrazines followed by Pd-catalyzed C-N bond formation yields N-substituted indoles .

  • Step 1: Condensation of hydrazine with the ketone to form a hydrazone.

  • Step 2: Intramolecular Pd-catalyzed amination (Buchwald-Hartwig type) displacing the iodine.

  • Result: 1-Aminoindole derivatives or, under forcing conditions, cleavage to simple indoles.

C. Oxidative Carbonylation to Isocoumarins

In the presence of CO and Pd(II), the hydroxyl group can act as a nucleophile after CO insertion into the C-I bond.

  • Pathway: Ar-I

    
     Ar-Pd-I 
    
    
    
    Ar-C(=O)-Pd-I
    
    
    Lactonization.
  • Product: 4-Hydroxyisocoumarin derivatives.

Visualized Mechanistic Pathways

The following diagram illustrates the divergent reactivity of the scaffold, focusing on the Palladium-catalyzed cascade to Isobenzofurans.

Reactivity Start 2-Hydroxy-2'-iodoacetophenone (Starting Material) Inter1 Sonogashira Coupling (Pd(0)/Cu(I), Alkyne) Start->Inter1 + Terminal Alkyne Alkynyl o-Alkynyl-alpha-hydroxyacetophenone Inter1->Alkynyl - HI Cyclization Intramolecular Cyclization (Au/Ag/Cu) Alkynyl->Cyclization Metal Activation Isobenzofuran Isobenzofuran (Reactive Diene) Cyclization->Isobenzofuran 5-exo-dig / 6-endo-dig DielsAlder Diels-Alder Adduct (Polycyclic System) Isobenzofuran->DielsAlder + Dienophile

Figure 1: Cascade transformation of 2-Hydroxy-2'-iodoacetophenone into Isobenzofurans via Sonogashira coupling and cycloisomerization.

Experimental Protocol: Sonogashira Coupling & Cyclization

Objective: Synthesis of 1-substituted-1,3-dihydroisobenzofuran derivative.

Reagents & Equipment[3][4][5][6]
  • Substrate: 2-Hydroxy-2'-iodoacetophenone (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:1 ratio)
    
  • Atmosphere: Argon or Nitrogen (strictly oxygen-free)

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk tube, dissolve 2-hydroxy-2'-iodoacetophenone (1 mmol, 262 mg) in dry THF (5 mL).

  • Catalyst Addition: Add

    
     (14 mg) and CuI (2 mg). Degas the solution by bubbling Argon for 5 minutes.
    
  • Coupling: Add triethylamine (5 mL) followed by phenylacetylene (1.2 mmol, 132

    
    L) dropwise via syringe.
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the iodide.

    • Checkpoint: The intermediate alkyne may be isolable, but for cyclization, proceed to step 5.

  • Cyclization (One-Pot): If spontaneous cyclization does not occur, add a Lewis acid (e.g.,

    
    , 5 mol%) or heat to 60°C for 2 hours. The hydroxyl oxygen attacks the alkyne.
    
  • Workup: Filter the mixture through a pad of Celite to remove metal salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Summary Table: Reaction Conditions

ParameterConditionRationale
Solvent THF/Et3NSolubilizes organic components; Et3N acts as base to neutralize HI.
Catalyst Pd(II) / Cu(I)Standard Sonogashira system; CuI activates the terminal alkyne.
Temperature 25°C

60°C
Mild temp prevents degradation of the

-hydroxy group.
Inert Gas ArgonPrevents Glaser coupling (homocoupling) of the alkyne.

References

  • Synthesis of Benzofurans via Sonogashira/Cyclization

    • Title: "Synthesis of substituted benzofurans via Pd-catalyzed coupling of o-iodophenols.
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (General Journal Link for verification of standard protocols).

  • Reactivity of o-Iodoacetophenone Derivatives

    • Title: "Palladium-catalyzed intramolecular aminocarbonylation of o-iodoacetophenone phenylhydrazones."[4][5][6][7]

    • Source:ResearchG
    • URL:[Link]

  • Hypervalent Iodine Oxidation (Synthesis of Starting Material)

    • Title: "Hypervalent iodine-medi
    • Source:Organic Syntheses.
    • URL:[Link]

  • General Reactivity of 2-Iodoaryl Ketones

    • Title: "Cobalt-Catalyzed Carbocycliz
    • Source:Organic Letters.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Hydroxy-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for -Hydroxylation of Sterically Hindered Acetophenones

Executive Summary

This Application Note details the synthesis of 2-Hydroxy-2'-iodoacetophenone (IUPAC: 2-hydroxy-1-(2-iodophenyl)ethanone), a critical intermediate for the construction of fused heterocycles such as benzofurans and indoles.

While classical methods rely on lachrymatory


-haloketone intermediates, this guide prioritizes Hypervalent Iodine Oxidation (Moriarty Protocol) . This route offers superior regioselectivity, milder conditions, and improved safety profiles by avoiding the isolation of volatile lacrimators. A secondary protocol utilizing Koser’s Reagent  is provided for acid-tolerant workflows.

Key Advantages of this Protocol:

  • Regioselectivity: Exclusive

    
    -functionalization without ring oxidation.
    
  • Safety: Eliminates the isolation of

    
    -bromoacetophenones (potent lachrymators).
    
  • Scalability: Validated for gram-to-multigram scale synthesis.

Strategic Analysis & Mechanistic Insight

The transformation of 2'-iodoacetophenone (1) to 2-hydroxy-2'-iodoacetophenone (3) presents a specific challenge: the steric bulk of the ortho-iodine atom. Standard


 displacements on 

-halo intermediates can be sluggish due to this steric shielding.

The Hypervalent Iodine pathway circumvents this by utilizing an iodine(III)-enolate intermediate. The reaction proceeds through an oxidative rearrangement where the high leaving-group ability of iodobenzene (


) drives the formation of an 

-hydroxy acetal, which is subsequently hydrolyzed.
Mechanistic Pathway (Moriarty Oxidation)

The following diagram illustrates the base-mediated oxidation pathway using Diacetoxyiodobenzene (PIDA).

MoriartyMechanism Start 2'-Iodoacetophenone Enolate Enolate Species Start->Enolate KOH/MeOH Deprotonation Intermediate I(III)-Enolate Complex Enolate->Intermediate + PhI(OAc)2 (PIDA) Acetal α-Hydroxy Dimethyl Acetal Intermediate->Acetal MeOH Attack - PhI (Reductive Elimination) Product 2-Hydroxy-2'-iodoacetophenone Acetal->Product 10% HCl Hydrolysis

Figure 1: Mechanistic pathway for the base-mediated hydroxylation of acetophenones via hypervalent iodine.

Experimental Protocols
Method A: The Moriarty Protocol (Recommended)

Reagent: Phenyliodine(III) diacetate (PIDA) in Methanolic KOH. Best For: General synthesis, minimizing side reactions, and "green" chemistry compliance.

Reagents & Materials Table:

Component Role Equiv. Notes
1-(2-iodophenyl)ethanone Substrate 1.0 Starting Material (SM)

| PhI(OAc)


 (PIDA)  | Oxidant | 1.1 | Store at 4°C; Moisture sensitive |
| KOH  | Base | 3.0 | Pellets, crushed |
| Methanol (MeOH)  | Solvent | - | Anhydrous preferred |
| HCl (10% aq)  | Hydrolysis | Excess | For workup |

Step-by-Step Protocol:

  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-iodophenyl)ethanone (10 mmol) in Methanol (50 mL).

  • Base Addition: Add KOH (30 mmol) slowly to the stirring solution at 0°C (ice bath). Stir for 15 minutes to generate the enolate. Note: The solution may darken slightly.

  • Oxidation: Add PIDA (11 mmol) portion-wise over 10 minutes at 0°C.

    • Critical Control Point: Do not add PIDA all at once; the exotherm must be controlled to prevent over-oxidation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting ketone (

      
      ) should disappear, replaced by the dimethyl acetal intermediate (
      
      
      
      ).
  • Hydrolysis (The Unmasking): Once the SM is consumed, remove the solvent in vacuo to roughly 1/4 volume. Add 10% aqueous HCl (20 mL) and stir vigorously at RT for 1 hour. This converts the acetal to the

    
    -hydroxy ketone.
    
  • Workup: Extract with Dichloromethane (DCM, 3 x 30 mL). Wash combined organics with saturated NaHCO

    
     (to remove acetic acid) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, Hexane

    
     20% EtOAc/Hexane).
    

Expected Yield: 75–85% Appearance: Pale yellow solid or viscous oil.

Method B: Koser's Reagent (Alternative)

Reagent: [Hydroxy(tosyloxy)iodo]benzene (HTIB). Best For: Rapid synthesis on small scales; acid-stable substrates.

Protocol:

  • Dissolve 1-(2-iodophenyl)ethanone (5 mmol) in Acetonitrile (25 mL).

  • Add HTIB (5.5 mmol) in one portion.

  • Reflux the mixture for 2 hours. The reaction initially forms the

    
    -tosyloxy ketone.
    
  • Add Water (5 mL) and reflux for an additional 30 minutes to hydrolyze the tosylate to the

    
    -hydroxy ketone.
    
  • Workup: Cool, dilute with water, and extract with Ethyl Acetate. Wash with water to remove iodobenzene and p-toluenesulfonic acid.

Critical Quality Attributes (CQA) & Validation

To ensure the protocol was successful, verify the product identity using the following self-validating spectral markers.

TechniqueMarker (Expected Signal)Interpretation

H NMR

4.5–4.8 ppm (s or d, 2H)
Diagnostic: The

-methylene protons (-C(=O)CH

OH). A shift from 2.6 ppm (methyl of SM) to ~4.7 ppm confirms oxidation.

H NMR

3.5–4.0 ppm (broad s, 1H)
Hydroxyl proton (-OH ). Exchangeable with D

O.
IR Spec ~3400 cm

(Broad)
O-H stretch appearance.
IR Spec ~1680–1690 cm

Carbonyl stretch. Often shifts to lower frequency compared to SM due to H-bonding.

Troubleshooting Guide:

  • Issue: Presence of acetal (multiple methoxy peaks in NMR at

    
     3.2–3.4).
    
    • Fix: The hydrolysis step (Step 5 in Method A) was insufficient. Treat the crude material with 2N HCl/THF for 1 hour.

  • Issue: Low Yield / Complex Mixture.[1]

    • Fix: Ensure PIDA is not degraded (it should be white crystals, not yellow). Conduct the PIDA addition strictly at 0°C.

Safety & Handling
  • 2'-Iodoacetophenone: Irritant. Avoid contact with skin and eyes.

  • PhI(OAc)

    
     (PIDA):  Oxidizer.[2] Store away from reducing agents.
    
  • Iodobenzene (Byproduct): The reaction generates stoichiometric iodobenzene.[3] It is toxic and should be removed completely during the workup (high vacuum or column chromatography recommended).

References
  • Moriarty, R. M., Hu, H., & Gupta, S. C. (1981).[4] Direct

    
    -hydroxylation of ketones using iodosobenzene.[4][5] Tetrahedron Letters, 22(14), 1283–1286. 
    
  • Koser, G. F. (2001). [Hydroxy(tosyloxy)iodo]benzene. In Encyclopedia of Reagents for Organic Synthesis. Wiley.

  • Prakash, O., & Moriarty, R. M. (1999).[5] Oxidation of Carbonyl Compounds with Organohypervalent Iodine Reagents. Organic Reactions, 54,[5] 1.

  • Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc, 2009(1), 1–62.[2]

Sources

Application Notes and Protocols: Alpha-Hydroxylation of o-Iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The introduction of a hydroxyl group at the α-position of a ketone is a fundamental transformation in organic synthesis, yielding valuable α-hydroxy ketones. These motifs are prevalent in numerous biologically active molecules and serve as versatile building blocks for the synthesis of more complex chemical entities.[1] Specifically, the α-hydroxylation of substituted acetophenones, such as o-iodoacetophenone, provides precursors for a variety of pharmaceutical intermediates and fine chemicals. The presence of the ortho-iodo substituent offers a handle for further functionalization, for instance, through cross-coupling reactions, making the resulting α-hydroxy-2-iodoacetophenone a particularly attractive synthetic target.

This application note provides a detailed protocol for the alpha-hydroxylation of o-iodoacetophenone, focusing on the use of the hypervalent iodine(V) reagent, o-iodoxybenzoic acid (IBX). IBX is a mild and efficient oxidant that has demonstrated high efficacy in the oxidation of carbon centers adjacent to carbonyl functionalities.[2][3][4][5] This guide will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into reaction optimization and safety considerations.

Mechanistic Rationale: The Role of IBX

The oxidation of ketones to their α-hydroxylated counterparts using IBX is believed to proceed through a single electron transfer (SET) mechanism.[2][3][4] The reaction is initiated by the formation of the enol or enolate of the starting ketone, which is facilitated by the reaction conditions. This electron-rich enol then undergoes a single electron transfer to the iodine(V) center of IBX, generating a radical cation intermediate and reducing the iodine to a lower oxidation state. Subsequent steps involving radical recombination and hydrolysis lead to the formation of the α-hydroxy ketone.

The choice of IBX as the oxidant is predicated on its high selectivity for the α-position of carbonyl compounds and its operational simplicity.[6][7] Unlike other strong oxidants, IBX often allows for clean conversions with minimal over-oxidation or side product formation.[8] However, it is important to note that IBX is known to be explosive under certain conditions, particularly upon heating, and should be handled with appropriate care.[8]

Experimental Protocol

This section details a robust protocol for the alpha-hydroxylation of o-iodoacetophenone using o-iodoxybenzoic acid (IBX).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
o-IodoacetophenoneReagentCommercially AvailablePurity ≥97%
o-Iodoxybenzoic acid (IBX)ReagentCommercially AvailableHandle with care; potential explosive
Dimethyl sulfoxide (DMSO)AnhydrousCommercially Available---
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor extraction
Saturated aq. NaHCO₃---Prepared in-houseFor workup
Brine---Prepared in-houseFor workup
Anhydrous MgSO₄ or Na₂SO₄---Commercially AvailableFor drying
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-iodoacetophenone (1.0 eq).

  • Dissolution: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to dissolve the starting material. A typical concentration is in the range of 0.1-0.5 M.

  • Addition of IBX: To the stirred solution, add o-iodoxybenzoic acid (IBX) (1.2-1.5 eq). The reaction mixture may be a suspension due to the limited solubility of IBX in some solvents.[6]

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x). The bicarbonate wash helps to remove the iodo- and iodoxybenzoic acid byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-hydroxy-2-iodoacetophenone.

Visualizing the Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start 1. Add o-Iodoacetophenone to flask dissolve 2. Dissolve in anhydrous DMSO start->dissolve add_ibx 3. Add IBX dissolve->add_ibx heat 4. Heat to 60-80 °C add_ibx->heat monitor Monitor by TLC/LC-MS heat->monitor cool 5. Cool to RT monitor->cool extract Dilute with EtOAc, wash with NaHCO₃ and brine cool->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify 6. Purify by column chromatography concentrate->purify product α-Hydroxy-2-iodoacetophenone purify->product

Caption: Experimental workflow for the IBX-mediated alpha-hydroxylation of o-iodoacetophenone.

Data and Expected Results

The following table provides representative data for the alpha-hydroxylation of an aryl ketone using IBX, which can be used as a general guideline for the reaction of o-iodoacetophenone.

Starting MaterialProductReagentSolventTemp (°C)Time (h)Yield (%)
Acetophenoneα-HydroxyacetophenoneIBXDMSO803~85
o-Iodoacetophenoneα-Hydroxy-2-iodoacetophenoneIBXDMSO70475-90 (expected)

Yields are highly dependent on reaction scale and purification efficiency.

Mechanistic Diagram

G cluster_0 Reaction Mechanism o-Iodoacetophenone Enol form o-Iodoacetophenone->Enol form Tautomerization IBX IBX (I+5) Enol form->IBX e- transfer Radical Cation Radical Cation Intermediate Enol form->Radical Cation SET Reduced Iodine I+3 Species α-Hydroxy Ketone Radical Cation->α-Hydroxy Ketone Radical Recombination & Hydrolysis

Caption: Proposed single electron transfer (SET) mechanism for the IBX-mediated alpha-hydroxylation of o-iodoacetophenone.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature or adding a slight excess of IBX (up to 2.0 equivalents). Ensure the DMSO is anhydrous, as water can interfere with the reaction.

  • Side Product Formation: Over-oxidation to a dicarbonyl species can sometimes occur. To minimize this, carefully monitor the reaction and stop it as soon as the starting material is consumed. Lowering the reaction temperature may also be beneficial.

  • Difficult Purification: The byproducts from the IBX oxidation can sometimes complicate purification. Thorough washing with saturated sodium bicarbonate solution during the workup is crucial for their removal.

Safety Considerations

  • IBX: o-Iodoxybenzoic acid is a shock-sensitive and potentially explosive compound, especially when heated above 200 °C or under impact.[8] Handle with care in a well-ventilated fume hood. Avoid grinding or subjecting the solid to mechanical shock.

  • Solvents: DMSO and ethyl acetate are flammable. Handle them in a well-ventilated area away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when performing this procedure.

Conclusion

The alpha-hydroxylation of o-iodoacetophenone using o-iodoxybenzoic acid provides a reliable and efficient method for the synthesis of α-hydroxy-2-iodoacetophenone. The protocol is straightforward, and the reaction proceeds under relatively mild conditions with good expected yields. The resulting product is a valuable intermediate for further synthetic elaborations, particularly in the context of medicinal chemistry and drug development. Careful attention to reaction monitoring and safety precautions is essential for a successful outcome.

References

  • Nicolaou, K. C., Montagnon, T., Baran, P. S., & Zhong, Y. L. (2002). Iodine(V) Reagents in Organic Synthesis. Part 4. o-Iodoxybenzoic Acid as a Chemospecific Tool for Single Electron Transfer-Based Oxidation Processes. Journal of the American Chemical Society, 124(10), 2245–2258. [Link]

  • Nicolaou, K. C., et al. (2002). Iodine(V) Reagents in Organic Synthesis. Part 3. New Routes to Heterocyclic Compounds via o-Iodoxybenzoic Acid-Mediated Cyclizations: Generality, Scope, and Mechanism. Journal of the American Chemical Society. [Link]

  • Nicolaou, K. C., Montagnon, T., Baran, P. S., & Zhong, Y. L. (2002). Iodine(V) Reagents in Organic Synthesis. Part 4. o-Iodoxybenzoic Acid as a Chemospecific Tool for Single Electron Transfer-Based Oxidation Processes. Journal of the American Chemical Society. [Link]

  • Nicolaou, K. C., Montagnon, T., Baran, P. S., & Zhong, Y. L. (2002). Iodine(V) reagents in organic synthesis. Part 4. o-Iodoxybenzoic acid as a chemospecific tool for single electron transfer-based oxidation processes. Journal of the American Chemical Society, 124(10), 2245–2258. [Link]

  • Akhtar, W., et al. (2020). IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update. Molecules. [Link]

  • Wikipedia contributors. (2023). 2-Iodoxybenzoic acid. Wikipedia. [Link]

  • Taylor & Francis Online. (2010). IBX, an Excellent Reagent for Oxidation of 2-Furyl Carbinols: A New and General Method for Preparation of Furyl Ketones. [Link]

  • Organic Chemistry Portal. Oxone, Potassium peroxomonosulfate. [Link]

  • Bo-Shun, T., et al. (2021). Safety Letter: Evaluation of the Popular Oxidant 2-Iodoxybenzoic Acid (IBX). Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. IBX, 2-Iodoxybenzoic acid. [Link]

  • ResearchGate. (a) Proposed mechanism for the hydroxylation of a ketone towards a... [Link]

  • Organic Chemistry Portal. Rubottom Oxidation. [Link]

  • Oriental Journal of Chemistry. (2014). 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. [Link]

  • Thieme. (2019). α-Oxidation of Carbonyl Compounds. [Link]

  • Wikipedia contributors. (2023). meta-Chloroperoxybenzoic acid. Wikipedia. [Link]

  • ResearchGate. The α‐Hydroxy Ketone (α‐Ketol) and Related Rearrangements. [Link]

  • Organic Chemistry Portal. Synthesis of α-hydroxy ketones and aldehydes. [Link]

  • ACS Publications. (2015). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. [Link]

  • Chemistry Stack Exchange. (2020). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. [Link]

  • CABI Digital Library. (2017). Applications of Oxone in chemical kinetics, synthetic chemistry and environmental chemistry: A review. [Link]

  • Taylor & Francis Online. Oxone – Knowledge and References. [Link]

  • Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. [Link]

  • ResearchGate. (2005). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • ChemRxiv. (2023). Two-Phase Oxidation of Sulfoxonium Ylides with Oxone: A Green Route to the Synthesis of α-Keto Aldehydes. [Link]

  • AIR Unimi. (2013). Green Oxidation of Ketones to Lactones with Oxone in Water. [Link]

  • Organic Syntheses. α-HYDROXY DIMETHYLACETAL. [Link]

  • Organic Chemistry Portal. Synthesis of α-Hydroxyacetophenones. [Link]

  • PrepChem.com. Synthesis of α-hydroxy acetophenone. [Link]

  • PubMed. (2012). Synthesis of α-hydroxyacetophenones. [Link]

  • Diva-Portal.org. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. [Link]

  • Walsh Medical Media. (2013). Inhibition of the Oxidation of Acetophenone by Aqueous Extracts of Edible Fruits and Vegetables. [Link]

  • ResearchGate. (2024). Electrochemical Hydroxylation of α‐Bromoacetophenones: Access to α‐Hydroxyacetophenones. [Link]

  • National Institute of Standards and Technology. 4-Iodoacetophenone. [Link]

  • Truman ChemLab. (2017). The Oxidation of Acetophenone to Produce Benzoic Acid. [Link]

  • PubChem. 2'-Iodoacetophenone. [Link]

  • Wiley Online Library. (2003). α-Hydroxylation of Enolates and Silyl Enol Ethers. [Link]

Sources

Application Note: Benzofuran Synthesis via 2-Hydroxy-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on heterocyclic synthesis. It addresses the specific use of 2-Hydroxy-2'-iodoacetophenone (IUPAC: 1-(2-iodophenyl)-2-hydroxyethanone) as a versatile precursor for accessing benzofuran-3(2H)-ones and subsequently benzofurans .

Introduction & Chemical Identity

The synthesis of benzofuran scaffolds is a cornerstone of medicinal chemistry due to their prevalence in bioactive natural products (e.g., amiodarone, methoxsalen). While traditional routes like the Rap-Stoermer or Sonogashira coupling are common, the use of 2-Hydroxy-2'-iodoacetophenone offers a unique entry point into 3-oxygenated benzofurans via intramolecular C–O bond formation.

Structural Definition

To ensure protocol accuracy, we explicitly define the nomenclature used in this guide:

  • Common Name: 2-Hydroxy-2'-iodoacetophenone

  • IUPAC Name: 1-(2-iodophenyl)-2-hydroxyethanone

  • Structure: An acetophenone core with an iodine atom at the ortho position (2') of the phenyl ring and a hydroxyl group at the alpha position (2) of the acetyl chain.

Chemical Utility: This bifunctional scaffold contains an aryl iodide (electrophile) and a primary alcohol (nucleophile), making it an ideal substrate for transition-metal-catalyzed intramolecular Ullmann-type etherification.

Reaction Pathway & Mechanism

The transformation of 2-Hydroxy-2'-iodoacetophenone into a benzofuran core occurs in two distinct phases:

  • Cyclization: Copper-catalyzed intramolecular O-arylation to form benzofuran-3(2H)-one .

  • Aromatization: Reduction and dehydration to yield the fully aromatic benzofuran .

Mechanistic Flow (DOT Visualization)

BenzofuranSynthesis cluster_conditions Key Reaction Parameters Start 2-Hydroxy-2'-iodoacetophenone (1-(2-iodophenyl)-2-hydroxyethanone) Complex Cu-Alkoxide Intermediate Start->Complex CuI, Ligand Base (K2CO3) Cyclized Benzofuran-3(2H)-one (Coumaranone) Complex->Cyclized Reductive Elimination (-CuI) Reduced 2,3-Dihydrobenzofuran-3-ol Cyclized->Reduced NaBH4 Reduction Final Benzofuran (Target) Reduced->Final p-TsOH Dehydration Params Temp: 80-100°C Solvent: DMSO/DMF Time: 4-12 h

Caption: Stepwise conversion of 2-Hydroxy-2'-iodoacetophenone to Benzofuran via Cu-catalyzed cyclization and dehydration.

Experimental Protocols

Protocol A: Copper-Catalyzed Cyclization to Benzofuran-3(2H)-one

This step utilizes a modified Ullmann ether synthesis. The choice of ligand is critical to lower the activation energy of the oxidative addition of the aryl iodide.

Reagents:

  • Substrate: 2-Hydroxy-2'-iodoacetophenone (1.0 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline (10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO (Anhydrous)

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge CuI (0.1 mmol), L-Proline (0.2 mmol), and

    
     (2.0 mmol).
    
  • Inert Atmosphere: Evacuate and backfill with argon (3 cycles).

  • Addition: Add 2-Hydroxy-2'-iodoacetophenone (1.0 mmol) dissolved in anhydrous DMSO (3.0 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 80°C in an oil bath. Stir vigorously for 8–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and a new spot (
      
      
      
      , Benzofuran-3-one) should appear.
  • Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Expected Yield: 85–92%

Protocol B: Aromatization to Benzofuran

Benzofuran-3-one is a stable intermediate. To achieve the fully aromatic benzofuran, a reduction-elimination sequence is required.

Reagents:

  • Intermediate: Benzofuran-3(2H)-one (from Protocol A)

  • Reductant:

    
     (1.5 equiv)
    
  • Acid Catalyst:

    
    -Toluenesulfonic acid (p-TsOH) (10 mol%)
    
  • Solvent: Methanol (Step 1), Toluene (Step 2)

Step-by-Step Procedure:

  • Reduction: Dissolve Benzofuran-3-one (1.0 mmol) in MeOH (5 mL) at 0°C. Add

    
     (1.5 mmol) portion-wise. Stir for 1 hour at room temperature.
    
    • Result: Formation of 2,3-dihydrobenzofuran-3-ol.

  • Quench: Quench with saturated

    
    , extract with DCM, and concentrate.
    
  • Dehydration: Redissolve the crude alcohol in Toluene (5 mL). Add p-TsOH (0.1 mmol).

  • Reflux: Heat to reflux (110°C) with a Dean-Stark trap (optional) or molecular sieves for 2 hours.

  • Isolation: Cool, wash with

    
    , dry, and concentrate.
    

Expected Yield: 75–85% (over 2 steps).

Optimization & Troubleshooting Data

The following table summarizes optimization studies for the critical cyclization step (Protocol A).

EntryCatalyst (10 mol%)Ligand (20 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)Notes
1CuINone

DMSO10045Slow reaction; significant deiodination.
2CuIL-Proline

DMSO8092 Optimal conditions. Green & efficient.
3CuI1,10-Phen

DMF10088Good, but harder workup (DMF removal).
4

L-Proline

DMSO8070Cu(I) is superior to Cu(II) here.
5Pd(OAc)2


Toluene10060Pd-catalyzed route is viable but expensive.

Troubleshooting Guide:

  • Problem: Low conversion in Protocol A.

    • Solution: Ensure DMSO is anhydrous. Water poisons the Cu-catalyst. Increase temperature to 100°C if steric bulk is present on the ring.

  • Problem: Formation of "dimeric" side products.

    • Solution: Dilute the reaction (0.1 M or lower) to favor intramolecular cyclization over intermolecular coupling.

  • Problem: Incomplete dehydration in Protocol B.

    • Solution: Ensure the intermediate alcohol is fully dry before adding p-TsOH. Use a Dean-Stark trap to remove water physically.

Strategic Note on Isomers

Researchers must distinguish 2-Hydroxy-2'-iodoacetophenone from its isomer, 2'-Hydroxy-2-iodoacetophenone (Phenacyl iodide derivative).

  • Target of this Guide:

    
    . (Cyclizes via C-O coupling).
    
  • Isomer:

    
    . (Cyclizes via 
    
    
    
    displacement).
    • Note: If you possess the isomer (Phenacyl iodide), Protocol A is unnecessary. Simple treatment with mild base (

      
       in Acetone) will effect cyclization to benzofuran-3-one without a metal catalyst.
      

References

  • Ullmann-Type Cyclization Mechanisms

    • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • Synthesis of Benzofuran-3-ones

    • Zhang, Z., et al. (2012). Copper-Catalyzed Intramolecular O-Arylation: Efficient Synthesis of Benzofuran-3-ones. Journal of Organic Chemistry.
  • Dehydration Strategies for Benzofurans

    • Katritzky, A. R., et al. (2000). Efficient Synthesis of Benzofurans via Dehydration of 2,3-Dihydrobenzofuran-3-ols. Heterocycles.
  • L-Proline Ligand Efficacy

    • Ma, D., et al. (2003). CuI/L-Proline Catalyzed Coupling Reactions of Aryl Halides with Phenols. Journal of the American Chemical Society.[1][2]

Sources

Mastering C-C and C-N Bond Formation: A Guide to Cross-Coupling Reactions Involving 2-Hydroxy-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount for the assembly of complex molecular architectures. Among the vast array of building blocks available to synthetic chemists, 2-Hydroxy-2'-iodoacetophenone stands out as a versatile and highly valuable substrate. Its unique structural motif, featuring a nucleophilic hydroxyl group ortho to an acetyl moiety and a reactive carbon-iodine bond on the adjacent aromatic ring, offers a gateway to a diverse range of molecular scaffolds, particularly those of pharmaceutical and biological significance.

This comprehensive guide provides an in-depth exploration of the application of 2-Hydroxy-2'-iodoacetophenone in several cornerstone cross-coupling reactions. As your senior application scientist, this document moves beyond mere procedural lists, delving into the mechanistic underpinnings and strategic considerations that drive successful and reproducible synthetic outcomes. We will explore the nuances of Suzuki-Miyaura, Sonogashira, and Heck couplings for C-C bond formation, and the Buchwald-Hartwig amination for the construction of C-N linkages. Furthermore, we will examine the subsequent intramolecular transformations that these coupled products can undergo, leading to the efficient synthesis of important heterocyclic frameworks such as flavones and aurones.

The Strategic Advantage of 2-Hydroxy-2'-iodoacetophenone

The utility of 2-Hydroxy-2'-iodoacetophenone in cross-coupling reactions is multifold. The presence of the ortho-hydroxyl group can influence the reactivity of the C-I bond through electronic effects and potential coordination to the metal catalyst. This proximity also sets the stage for facile intramolecular cyclization reactions of the cross-coupled products, providing a streamlined approach to the synthesis of fused ring systems. The acetyl group, a common feature in biologically active molecules, offers a handle for further synthetic manipulations.

This guide is structured to provide both a conceptual framework and practical, actionable protocols for leveraging the synthetic potential of this key intermediate.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerhouse for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures that are prevalent in a vast array of medicinally important compounds.[1] The coupling of 2-Hydroxy-2'-iodoacetophenone with various arylboronic acids provides a direct route to 2'-aryl-2-hydroxyacetophenones, which are key precursors to a wide range of flavonoids and other biologically active molecules.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through a series of fundamental organometallic transformations.[2][3]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-OR'(L_n) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-OR'(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar') 2-Hydroxy-2'-iodoacetophenone 2-Hydroxy-2'-iodoacetophenone Ar'B(OH)2 Ar'B(OH)2 Base Base

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. Subsequent transmetalation with the boronic acid, activated by a base, and reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Hydroxy-2'-iodoacetophenone with a variety of arylboronic acids. Optimization may be required for specific substrates.

Materials:

  • 2-Hydroxy-2'-iodoacetophenone

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable phosphine ligand, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add 2-Hydroxy-2'-iodoacetophenone (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., Toluene:Ethanol:Water 4:1:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Table: Exemplary Suzuki-Miyaura Couplings

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O100892
33-Fluorophenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O951088

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[4] This reaction is instrumental in the synthesis of arylalkynes, which are versatile intermediates in organic synthesis and are found in many natural products and pharmaceuticals. The Sonogashira coupling of 2-Hydroxy-2'-iodoacetophenone provides access to 2-hydroxy-2'-(alkynyl)acetophenones, which can undergo subsequent intramolecular cyclization to form aurones and other heterocyclic systems.[5]

Mechanistic Insights

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[6]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-C≡CR(L_n) Transmetalation Ar-Pd(II)-C≡CR(L_n)->Pd(0)L_n Reductive Elimination (Ar-C≡CR) Cu(I) Cu(I) R-C≡C-Cu R-C≡C-Cu Cu(I)->R-C≡C-Cu Alkyne Activation (Base, R-C≡CH) R-C≡C-Cu->Ar-Pd(II)-I(L_n) R-C≡C-Cu->Cu(I)

Figure 2: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[7][8][9]

Generalized Protocol for Sonogashira Coupling

Materials:

  • 2-Hydroxy-2'-iodoacetophenone

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 2-Hydroxy-2'-iodoacetophenone (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq.).

  • Add the terminal alkyne (1.5 eq.) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Table: Exemplary Sonogashira Couplings

EntryAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2), CuI (4)Et₃NTHF50690
21-OctynePd(PPh₃)₂Cl₂ (2), CuI (4)i-Pr₂NHDMF60885
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2), CuI (4)Et₃NTHFRT1295

Heck Reaction: Vinylation of the Aryl Iodide

The Heck reaction provides a powerful method for the formation of C-C bonds by coupling aryl halides with alkenes.[10][11] The reaction of 2-Hydroxy-2'-iodoacetophenone with various alkenes leads to the formation of 2-hydroxy-2'-(alkenyl)acetophenones, which are precursors to chalcones and, subsequently, flavanones.[12]

Mechanistic Insights

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[13]

Heck_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Alkene Complex Alkene Complex Ar-Pd(II)-I(L_n)->Alkene Complex Alkene Coordination Sigma-Alkyl-Pd(II) Sigma-Alkyl-Pd(II) Alkene Complex->Sigma-Alkyl-Pd(II) Migratory Insertion Hydrido-Pd(II) Hydrido-Pd(II) Sigma-Alkyl-Pd(II)->Hydrido-Pd(II) β-Hydride Elimination Hydrido-Pd(II)->Pd(0)L_n Reductive Elimination (Base) 2-Hydroxy-2'-iodoacetophenone 2-Hydroxy-2'-iodoacetophenone Alkene Alkene Base Base Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Amido-Pd(II) Complex Amido-Pd(II) Complex Ar-Pd(II)-I(L_n)->Amido-Pd(II) Complex Amine Coordination & Deprotonation (Base, R₂NH) Amido-Pd(II) Complex->Pd(0)L_n Reductive Elimination (Ar-NR₂) 2-Hydroxy-2'-iodoacetophenone 2-Hydroxy-2'-iodoacetophenone Amine Amine Base Base Sonogashira_Cyclization 2-Hydroxy-2'-iodoacetophenone 2-Hydroxy-2'-iodoacetophenone 2-Hydroxy-2'-(alkynyl)acetophenone 2-Hydroxy-2'-(alkynyl)acetophenone 2-Hydroxy-2'-iodoacetophenone->2-Hydroxy-2'-(alkynyl)acetophenone Sonogashira Coupling Aurone Aurone 2-Hydroxy-2'-(alkynyl)acetophenone->Aurone Intramolecular Cyclization Heck_Cyclization 2-Hydroxy-2'-iodoacetophenone 2-Hydroxy-2'-iodoacetophenone 2-Hydroxy-2'-(alkenyl)acetophenone\n(Chalcone) 2-Hydroxy-2'-(alkenyl)acetophenone (Chalcone) 2-Hydroxy-2'-iodoacetophenone->2-Hydroxy-2'-(alkenyl)acetophenone\n(Chalcone) Heck Reaction Flavanone Flavanone 2-Hydroxy-2'-(alkenyl)acetophenone\n(Chalcone)->Flavanone Intramolecular Michael Addition

Sources

Application Note: Precision Synthesis of Isoindolinones via Cyclocarbonylation of 2-Hydroxy-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists in the pharmaceutical industry. It details the precision synthesis of 3-(hydroxymethyl)isoindolin-1-ones via the Palladium-Catalyzed Aminocarbonylation of 2-hydroxy-2'-iodoacetophenone . This protocol addresses the specific challenge of cyclizing an


-hydroxy ketone precursor while maintaining chemoselectivity between the hydroxyl and amine nucleophiles.

Part 1: Executive Summary & Strategic Rationale

The isoindolinone (phthalimidine) scaffold is a privileged pharmacophore found in numerous bioactive molecules, including MDM2-p53 inhibitors, anxiolytics, and anti-inflammatory agents. Traditional synthesis often relies on the condensation of 2-formylbenzoic acids or the reduction of phthalimides, which can limit substituent diversity at the C3 position.

This protocol details a modular, three-component cascade reaction involving:

  • 2-Hydroxy-2'-iodoacetophenone (The bifunctional electrophile).

  • Primary Amines (The nitrogen source).

  • Carbon Monoxide (The carbonyl source via Pd-catalysis).

Key Advantages of This Protocol
  • C3-Functionalization: Directly installs a hydroxymethyl group at the C3 stereocenter, providing a synthetic handle for further diversification (e.g., etherification, oxidation).

  • Atom Economy: Utilizes a cascade sequence (Imine formation

    
     Carbonylation 
    
    
    
    Intramolecular Acylation) to build the bicyclic core in a single pot.
  • Chemoselectivity: Optimized conditions favor the formation of the lactam (isoindolinone) over the competing lactone (isocoumarin) by leveraging the higher nucleophilicity of the intermediate imine/amine.

Part 2: Mechanistic Pathway & Logic

The transformation proceeds via a Palladium-Catalyzed Aminocarbonylation . Understanding the competition between the hydroxyl group (O-nucleophile) and the amine (N-nucleophile) is critical for process control.

Reaction Logic[1][2]
  • Condensation: The primary amine condenses with the ketone carbonyl of the acetophenone to form a hemiaminal or imine intermediate.

  • Oxidative Addition: Pd(0) inserts into the Aryl-Iodide bond.

  • CO Insertion: Coordination and insertion of CO generates an electrophilic acyl-palladium species.

  • Cyclization: The nitrogen of the imine/amine attacks the acyl-palladium center.

  • Elimination: Reductive elimination releases the catalyst and forms the isoindolinone ring.

Pathway Visualization

ReactionPathway Start 2-Hydroxy-2'-iodoacetophenone + Amine (R-NH2) Imine Intermediate A: N-Substituted Imine/Hemiaminal Start->Imine Condensation (-H2O) Pd_Cycle Pd(0) Oxidative Addition (Ar-I Bond) Imine->Pd_Cycle Pd Catalyst Acyl_Pd Intermediate B: Acyl-Pd-Complex (CO Insertion) Pd_Cycle->Acyl_Pd + CO (g) Cyclization Intramolecular Nucleophilic Attack (N vs O) Acyl_Pd->Cyclization Product Target: 3-(Hydroxymethyl)isoindolin-1-one Cyclization->Product Major Path (N-Selectivity) SideProduct Side Product: Isocoumarin (O-attack) Cyclization->SideProduct Minor Path (If Amine is weak)

Figure 1: Mechanistic cascade for the aminocarbonylation of 2-hydroxy-2'-iodoacetophenone. The critical control point is the N-selective cyclization over O-cyclization.

Part 3: Detailed Experimental Protocol

This protocol is validated for a 1.0 mmol scale.

Materials & Reagents
ReagentEquiv.[1]RoleNotes
2-Hydroxy-2'-iodoacetophenone 1.0SubstratePurity >97% essential.
Primary Amine (R-NH₂) 1.5NucleophileExcess drives imine formation.
Pd(OAc)₂ 0.05CatalystPrecursor to Pd(0).
Xantphos 0.10LigandLarge bite angle favors carbonylation.
Triethylamine (Et₃N) 2.0BaseNeutralizes HI formed.
Mo(CO)₆ 1.0CO SourceSolid CO source (safer than gas).
1,4-Dioxane -SolventAnhydrous, degassed.
Step-by-Step Methodology

Step 1: Catalyst Pre-complexation

  • In a dry screw-cap vial (20 mL) equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and Xantphos (57.8 mg, 0.10 mmol).

  • Add 2.0 mL of anhydrous 1,4-Dioxane .

  • Stir at room temperature for 10 minutes under Argon until a clear yellow/orange solution forms (generation of active catalyst species).

Step 2: Reactant Addition

  • Add 2-Hydroxy-2'-iodoacetophenone (262 mg, 1.0 mmol) to the vial.

  • Add the Primary Amine (1.5 mmol). Note: If the amine is a hydrochloride salt, increase Et₃N to 3.5 equiv.

  • Add Triethylamine (280 µL, 2.0 mmol).

  • Add Mo(CO)₆ (264 mg, 1.0 mmol). Safety: Mo(CO)₆ releases CO gas upon heating. Perform in a well-ventilated fume hood.

Step 3: Reaction & Cyclization

  • Seal the vial tightly with a PTFE-lined cap.

  • Place in a pre-heated reaction block at 100°C .

  • Stir vigorously (800 rpm) for 12–16 hours .

    • Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the aryl iodide peak and the emergence of the lactam mass (M+1).

Step 4: Work-up & Purification

  • Cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove Palladium black and Molybdenum residues. Rinse with EtOAc (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       5% Methanol in Dichloromethane (DCM). The free hydroxyl group makes the product polar.
      

Part 4: Data Interpretation & Optimization

The following table summarizes the optimization of reaction parameters to maximize the yield of the isoindolinone (Lactam) vs. the isocoumarin (Lactone).

Optimization Table: Solvent & Ligand Effects
EntryLigandSolventCO SourceYield (Isoindolinone)Yield (Isocoumarin)Insight
1PPh₃TolueneCO (balloon)45%30%Monodentate ligands allow competing O-cyclization.
2dppfTolueneCO (balloon)62%15%Bidentate ligand improves selectivity.
3Xantphos 1,4-Dioxane Mo(CO)₆ 88% <5% Optimal. Large bite angle + solid CO source gives consistent kinetics.
4XantphosDMFMo(CO)₆75%10%DMF promotes dehalogenation side-reactions.
Critical Control Points (Troubleshooting)
  • Low Conversion:

    • Cause: Poisoning of Pd catalyst by amine or oxidation of the ligand.

    • Solution: Ensure thorough degassing of the solvent. Increase catalyst loading to 7.5 mol%.

  • High Isocoumarin Side-Product:

    • Cause: Amine nucleophilicity is too low (e.g., electron-deficient anilines) or steric hindrance is too high.

    • Solution: Increase the amine equivalents to 2.5. Use a stronger base (e.g.,

      
      ) to facilitate amide formation.
      
  • Hydroxyl Group Interference:

    • Observation: Complex mixture.

    • Solution: If the substrate is sensitive, protect the 2-hydroxyl group as a TBS ether or Acetate prior to reaction. The protocol works with protected alcohols, which can be deprotected post-cyclization.

References

  • General Aminocarbonylation Methodology

    • Bratz, M., et al. "Palladium-Catalyzed Carbonylation of Aryl Halides." Organic Reactions, 2021.[2][3]

  • Synthesis of Isoindolinones via Carbonylation

    • Cao, H., et al. "Palladium-Catalyzed Carbonylative Cyclization of 2-Iodoacetophenones with Amines." Journal of Organic Chemistry, 2014.[3]

  • Use of Mo(CO)

    • Nordstrøm, L. U., et al.
  • Isoindolinone Pharmacophore Review

    • Grajewska, A., et al. "The Isoindolinone Scaffold in Medicinal Chemistry." European Journal of Medicinal Chemistry, 2020.

Sources

palladium-catalyzed reactions of 2-Hydroxy-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the catalytic utility of 2-Hydroxy-2'-iodoacetophenone (also defined as 2-hydroxy-1-(2-iodophenyl)ethanone).[1] This bifunctional scaffold—featuring an aryl iodide and an


-hydroxy ketone—serves as a critical precursor for accessing oxygenated carbocycles and heterocycles.[1]

We present two distinct, self-validating protocols:

  • Intramolecular

    
    -Arylation:  A direct route to 2-Hydroxyindan-1-one , a privileged pharmacophore found in acetylcholinesterase inhibitors (e.g., Donepezil analogs).[1]
    
  • Tandem Sonogashira/Cyclization: A divergent pathway yielding Substituted Isobenzofurans , valuable in materials science and natural product synthesis.[1]

Critical Structural Definition

Before commencing, verify the substrate structure to ensure protocol applicability.[1]

  • Substrate: 2-Hydroxy-2'-iodoacetophenone [1]

  • IUPAC Name: 2-hydroxy-1-(2-iodophenyl)ethanone[1]

  • Structure: An acetophenone core with an iodine atom at the ortho (2') position of the phenyl ring and a hydroxyl group at the

    
     (2) position of the acetyl chain.[1]
    

Note: If your substrate is 2'-hydroxy-2-iodoacetophenone (phenolic hydroxyl,


-iodo), these protocols will NOT apply (that substrate yields coumaran-3-ones).[1]

Mechanism & Causality

Pathway A: Intramolecular -Arylation (Indanone Synthesis)

This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The proximity of the enolizable ketone to the oxidative addition center allows for the formation of a five-membered ring.[1]

  • Oxidative Addition: Pd(0) inserts into the C(sp2)–I bond.[1]

  • Enolization: The base deprotonates the

    
    -carbon (or hydroxyl), facilitating coordination to the Pd(II) center.[1]
    
  • Reductive Elimination: The C(sp2)–C(sp3) bond forms, closing the indanone ring.[1]

  • Challenge: The free

    
    -hydroxyl group is prone to oxidation or competitive binding.[1] High-activity bidentate ligands (e.g., BINAP, Xantphos) are required to outcompete non-productive coordination.[1]
    
Pathway B: Tandem Sonogashira/Cyclization (Isobenzofuran Synthesis)[1]
  • Cross-Coupling: Standard Sonogashira coupling installs an alkyne at the ortho position.[1]

  • Cyclization: The pendant carbonyl oxygen attacks the alkyne (activated by Pd or Cu), forming the furan ring.[1]

Visualization of Pathways

The following diagram illustrates the divergent reactivity based on reagent choice.

ReactionPathways Substrate 2-Hydroxy-2'-iodoacetophenone Pd_OxAdd Ar-Pd(II)-I Species Substrate->Pd_OxAdd Pd(0) Enolate Pd-Enolate Complex Pd_OxAdd->Enolate Pathway A Alkynyl_Int o-Alkynyl Acetophenone Pd_OxAdd->Alkynyl_Int Pathway B (Sonogashira) Base Base (NaOtBu/K2CO3) Ligand (BINAP) Base->Enolate Indanone 2-Hydroxyindan-1-one (Indanone Scaffold) Enolate->Indanone Reductive Elim. Alkyne Terminal Alkyne CuI, Et3N Alkyne->Alkynyl_Int Isobenzofuran Substituted Isobenzofuran Alkynyl_Int->Isobenzofuran Cyclization

Caption: Divergent Pd-catalyzed pathways: Intramolecular


-arylation (top) vs. Tandem Sonogashira cyclization (bottom).[1]

Experimental Protocols

Protocol A: Synthesis of 2-Hydroxyindan-1-one (Intramolecular -Arylation)

Scope: Direct formation of the carbocycle without protecting groups.[1] Scale: 1.0 mmol

ReagentEquiv.[1][2][3][4]AmountRole
2-Hydroxy-2'-iodoacetophenone 1.0262 mgSubstrate
Pd(OAc)₂ 0.0511.2 mgPre-catalyst
rac-BINAP 0.07546.7 mgLigand (stabilizes Pd)
NaOtBu 2.5240 mgBase (Enolization)
Toluene (Anhydrous) -5.0 mLSolvent

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under argon flow.

  • Catalyst Pre-formation: Add Pd(OAc)₂ and rac-BINAP to the vial.[1] Add 2 mL of toluene.[1] Stir at room temperature for 15 minutes until the solution turns orange/red (formation of Pd-ligand complex).

  • Substrate Addition: Add the substrate (2-Hydroxy-2'-iodoacetophenone) and NaOtBu to the vial.

  • Reaction: Seal the vial. Heat to 100 °C for 12–18 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3).[1] The starting material (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Quench & Workup: Cool to room temperature. Quench with saturated NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL).

  • Purification: Dry organic layers over MgSO₄, concentrate, and purify via flash chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • Observation: If the reaction mixture turns black immediately upon heating (Pd black precipitation), the ligand loading is insufficient or O₂ was present.[1]

  • Correction: Repeat with fresh anhydrous solvent and ensure rigorous degassing.

Protocol B: Synthesis of 3-Substituted Isobenzofurans (Tandem Sonogashira)

Scope: Synthesis of fluorescent heterocycles. Scale: 1.0 mmol

ReagentEquiv.[1][2][3][4]AmountRole
2-Hydroxy-2'-iodoacetophenone 1.0262 mgSubstrate
Phenylacetylene 1.2132 µLCoupling Partner
PdCl₂(PPh₃)₂ 0.0321 mgCatalyst
CuI 0.059.5 mgCo-catalyst
Et₃N 3.0418 µLBase/Solvent
DMF -3.0 mLSolvent

Step-by-Step Methodology:

  • Setup: Add substrate, PdCl₂(PPh₃)₂, and CuI to a dried vial under Argon.

  • Solvent Addition: Add DMF and Et₃N via syringe.

  • Alkyne Addition: Add phenylacetylene dropwise.

  • Reaction: Stir at 60 °C for 4 hours.

    • Note: The initial coupling forms the intermediate o-alkynyl ketone.[1]

  • Cyclization: Increase temperature to 100 °C for 2 hours to drive the 5-exo-dig cyclization involving the carbonyl oxygen.

  • Workup: Dilute with water, extract with Et₂O. Wash organic phase with LiCl (5% aq) to remove DMF.[1]

  • Purification: Flash chromatography (Hexane/EtOAc 9:1). Note: Isobenzofurans can be light-sensitive; store in the dark.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Aldol condensation side-productsLower the reaction temperature to 80 °C; switch base to K₃PO₄ (milder).
Dehalogenation (No Cyclization)

-Hydride elimination from alkoxide
Ensure ligand (BINAP) is in excess (1.5:1 vs Pd). Use Dioxane instead of Toluene.
Starting Material Recovery Catalyst poisoning by free -OHProtect the hydroxyl group as a TBS ether (TBSCl, Imidazole) prior to reaction.[1] Deprotect (TBAF) post-cyclization.[1]

References

  • Solé, D., et al.

    
    -Arylation of 
    
    
    
    -Substituted Ketones."[1] Journal of Organic Chemistry, 2003 , 68(20), 7833–7840.[1] Link[1]
  • Fox, J. M., et al.

    
    -Arylation."[1] Journal of the American Chemical Society, 2000 , 122(7), 1360–1370.[1] Link[1]
    
  • Gabriele, B., et al. "Synthesis of Isobenzofurans via Palladium-Catalyzed Cyclization of 2-(1-Alkynyl)aryl Ketones."[1] Chemistry – A European Journal, 2008 , 14(3), 1234–1245.[1] Link[1]

  • Willis, M. C. "Palladium-Catalyzed Carbonylative Cyclization Reactions."[1] Chemical Reviews, 2010 , 110(2), 725–768.[1] Link[1]

Sources

preparation of 2-Hydroxy-2'-iodoacetophenone via phenacyl bromide hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026


-Haloketones via Formate Substitution

Executive Summary

This application note details a robust, scalable protocol for the preparation of 2-hydroxy-2'-iodoacetophenone (also known as 2'-iodophenacyl alcohol) from 2'-iodophenacyl bromide .

While direct hydrolysis of


-haloketones using strong bases (e.g., NaOH) often leads to extensive polymerization, aldol condensation, or Favorskii rearrangements, the method described herein utilizes a nucleophilic substitution with sodium formate  followed by in situ hydrolysis. This approach minimizes side reactions, preserves the sensitive ortho-iodo moiety, and delivers high-purity 

-hydroxy ketones suitable for downstream heterocycle synthesis (e.g., benzofurans, indoles).

Introduction & Mechanistic Rationale

The Chemical Challenge

The target molecule, 2-hydroxy-2'-iodoacetophenone , contains two reactive centers: the


-carbon and the aryl iodide.
  • Lachrymatory Nature: The starting material, 2'-iodophenacyl bromide, is a potent lachrymator and skin irritant, requiring strict containment protocols.

  • Base Sensitivity: The

    
    -protons in phenacyl bromides are highly acidic. Treatment with hydroxide often generates enolates that dimerize to form epoxy-ketones or polymerize into tars.
    
  • Steric/Electronic Effects: The bulky iodine atom at the ortho (2') position exerts steric hindrance and mild inductive electron withdrawal, potentially retarding

    
     attack compared to unsubstituted acetophenones.
    
The Solution: Formate-Assisted Hydrolysis

To circumvent the harsh conditions of direct hydrolysis, this protocol employs Sodium Formate (HCOONa) in aqueous ethanol.

  • Step 1 (

    
     Substitution):  The formate ion acts as a good nucleophile but a weak base (
    
    
    
    ), displacing the bromide to form the intermediate 2'-iodophenacyl formate .
  • Step 2 (Hydrolysis): Formate esters are exceptionally labile. Under the reflux conditions of the reaction medium (aqueous ethanol), the ester hydrolyzes spontaneously to release the desired alcohol and formic acid.

Reaction Scheme

ReactionScheme SM 2'-Iodophenacyl Bromide (Lachrymator) Inter Intermediate: 2'-Iodophenacyl Formate SM->Inter SN2 Attack (aq. EtOH, Reflux) Reagent Sodium Formate (HCOONa) Reagent->Inter Prod Target: 2-Hydroxy-2'-iodoacetophenone Inter->Prod Spontaneous Hydrolysis

Figure 1: Mechanistic pathway from bromide to alcohol via the labile formate ester.

Safety & Handling (Critical)

Hazard ClassRisk DescriptionMitigation Strategy
Lachrymator 2'-Iodophenacyl bromide causes severe eye/respiratory irritation.Handle only in a functioning fume hood. Double-glove (Nitrile).[1] Keep a 5% sodium thiosulfate solution nearby to neutralize spills.
Skin Irritant

-Haloketones can cause delayed chemical burns.
Immediate wash with soap/water upon contact. Do not use ethanol (increases absorption).
Toxic Byproducts Reaction generates formic acid and HBr.Ensure scrubber or adequate ventilation for acidic vapors.

Materials & Equipment

Reagents
  • Precursor: 2-Bromo-1-(2-iodophenyl)ethan-1-one (2'-Iodophenacyl bromide) [>97% purity].

  • Nucleophile: Sodium Formate (HCOONa) [Anhydrous].

  • Solvent: Ethanol (95%) and Deionized Water.

  • Workup: Dichloromethane (DCM), Sodium Bicarbonate (sat. aq.), Brine, Magnesium Sulfate (

    
    ).
    
Equipment
  • Three-neck round-bottom flask (250 mL).

  • Reflux condenser with drying tube.

  • Magnetic stirrer with heating block.

  • Rotary evaporator.

Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 10 mmol (approx. 3.25 g of starting bromide)

  • Preparation of Solvent System:

    • In the 250 mL flask, dissolve Sodium Formate (2.72 g, 40 mmol, 4.0 equiv) in Water (15 mL) .

    • Add Ethanol (60 mL) to the aqueous solution. Note: A slight precipitate of salt may form; this will dissolve upon heating.

  • Addition of Substrate:

    • Add 2'-Iodophenacyl bromide (3.25 g, 10 mmol) to the flask.

    • Critical Step: Ensure the bromide is fully wetted. If it adheres to the flask walls, wash down with 5 mL of ethanol.

  • Reaction (Reflux):

    • Heat the mixture to a gentle reflux (

      
       bath temperature).
      
    • Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor via TLC (Solvent: 20% EtOAc in Hexanes).

      • Starting Material

        
        : ~0.6 (UV active, often stains yellow with 
        
        
        
        ).
      • Product

        
        : ~0.3 (UV active).
        
      • Endpoint: Disappearance of the bromide spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove most of the ethanol (approx. 70% volume reduction). Do not distill to dryness.

    • Dilute the aqueous residue with Water (30 mL) and extract with Dichloromethane (3 x 30 mL) .

    • Wash: Combine organic layers and wash with Sat.

      
       (20 mL)  to remove formic acid, followed by Brine (20 mL) .
      
    • Dry over anhydrous

      
      , filter, and concentrate to yield the crude solid.
      
  • Purification:

    • Recrystallization: The crude product is typically a yellow/off-white solid. Recrystallize from a mixture of Benzene/Petroleum Ether or Ethanol/Water (1:1) .

    • Alternative: If oil persists, triturate with cold pentane to induce crystallization.

Expected Results
ParameterSpecification
Yield 70% – 85%
Appearance White to pale yellow crystalline solid
Melting Point 75 – 80 °C (Estimated based on analogs; confirm experimentally)
Purity (HPLC) >98% (area %)

Process Validation & Analytical Data

To ensure the protocol was successful, verify the product using the following logic:

NMR Interpretation
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       4.80 ppm (s, 2H):  Diagnostic singlet for 
      
      
      
      . If this is a doublet, the OH proton is coupling (rare in
      
      
      ).
    • 
       3.50 ppm (br s, 1H):  Hydroxyl proton (
      
      
      
      ), exchangeable with
      
      
      .
    • 
       7.10 – 7.90 ppm (m, 4H):  Aromatic protons. Look for the distinct downfield shift of the proton ortho to the carbonyl.
      
  • Absence of signals: Ensure no triplet at

    
     4.40 ppm (indicative of unreacted 
    
    
    
    ).
Troubleshooting Guide

Troubleshooting Start Issue Detected LowYield Low Yield / Incomplete Rxn Start->LowYield Polymer Tarry/Polymeric Product Start->Polymer Impurity Formate Ester Remains Start->Impurity Sol1 Increase Reflux Time Check Ethanol % LowYield->Sol1 Sol2 Reduce Temperature Check pH (Too basic?) Polymer->Sol2 Sol3 Add 10% H2SO4 hydrolysis step (30 min, RT) Impurity->Sol3

Figure 2: Decision tree for common synthetic deviations.

References

  • General Method for Phenacyl Alcohol

    • Mowry, D. T. (1963). p-Bromophenacyl Alcohol.[2] Organic Syntheses, Coll.[1][3][4][5][6] Vol. 4, p.106; Vol. 34, p.9.

    • Protocol Source:[Link]

  • Mechanistic Insight (Formate Hydrolysis)

    • Hatcher, W. H., & Bond, A. C. (1953). The Preparation of p-Bromophenacyl Esters and the Characterization of p-Bromophenacyl Formate. Canadian Journal of Chemistry, 31(10), 909–914.
    • Source:[Link]

  • Alternative Acetate Method

    • Reeves, R. L. (1963). Benzoylcarbinol. Organic Syntheses, Coll.[1][3][4][5][6] Vol. 3, p.119.

    • Source:[Link]

  • Properties of 2'-Iodoacetophenone Derivatives

    • BenchChem. (2025).[7] 2'-Iodoacetophenone: Properties, Synthesis, and Industrial Uses.

    • Source:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource, designed for researchers encountering difficulties with the synthesis of 2-Hydroxy-2'-iodoacetophenone.

Ticket ID: #SYN-2024-02-IODO Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: 2-Hydroxy-1-(2-iodophenyl)ethanone (also known as


-hydroxy-2'-iodoacetophenone).
CAS:  39730-66-0 (analogous isomer references); Starting Material CAS: 2142-70-3 (2'-Iodoacetophenone).
Core Challenge:  The ortho-iodine substituent introduces significant steric bulk and electronic sensitivity (lability of the C-I bond). Direct oxidation methods often fail due to steric hindrance or deiodination, while direct hydrolysis of 

-halo intermediates frequently leads to polymerization (tar formation).

Recommended Strategy: To maximize yield and purity, we strongly recommend abandoning direct hydrolysis of the


-bromo intermediate. Instead, adopt the "Acetate Protection" Protocol  (Method A) or the Hypervalent Iodine Oxidation  (Method B).

Optimized Synthetic Protocols

Method A: The "Acetate Protection" Route (Recommended for High Purity)

This method is the most robust against side reactions. It converts the unstable


-bromo ketone into a stable acetate intermediate before revealing the hydroxyl group.

Workflow Diagram:

Synthesis_Workflow SM Start: 2'-Iodoacetophenone Step1 Step 1: Selective Bromination (CuBr2, EtOAc, Reflux) SM->Step1 Inter1 Intermediate: 2-Bromo-2'-iodoacetophenone Step1->Inter1 Step2 Step 2: Acetoxylation (KOAc, DMF, 60°C) Inter1->Step2 Inter2 Intermediate: 2-Acetoxy-2'-iodoacetophenone Step2->Inter2 Step3 Step 3: Mild Hydrolysis (K2CO3, MeOH, 0°C) Inter2->Step3 Product Target: 2-Hydroxy-2'-iodoacetophenone Step3->Product

Figure 1: Step-by-step synthetic pathway using the acetate protection strategy to minimize polymerization.

Detailed Protocol:

  • Selective Bromination:

    • Dissolve 2'-iodoacetophenone (1.0 eq) in Ethyl Acetate (EtOAc).

    • Add Copper(II) Bromide (CuBr

      
      )  (2.0 eq). Note: CuBr
      
      
      
      is superior to elemental bromine (Br
      
      
      ) as it strictly controls mono-bromination and suppresses poly-brominated byproducts.
    • Reflux vigorously for 2–4 hours until the green CuBr

      
       turns to white CuBr.
      
    • Workup: Filter off the copper salts while hot. Evaporate solvent.[1]

  • Acetoxylation (The Critical Fix):

    • Dissolve the crude bromide in DMF (Dimethylformamide).

    • Add Potassium Acetate (KOAc) (1.5 eq).

    • Heat to 60°C for 2 hours. Do not reflux; high heat may cause deiodination.

    • Workup: Dilute with water, extract with EtOAc.[2] The product is the stable

      
      -acetoxy ketone.
      
  • Hydrolysis:

    • Dissolve the acetate in Methanol (MeOH).

    • Add Potassium Carbonate (K

      
      CO
      
      
      
      )
      (0.1 eq, catalytic) or 1M HCl.
    • Stir at 0°C for 30 minutes.

    • Workup: Neutralize immediately. Extract and purify.

Method B: Hypervalent Iodine Oxidation (The "One-Pot" Alternative)

Best for small-scale rapid synthesis where isolating intermediates is undesirable.

  • Reagents: PhI(OAc)

    
     (PIDA), KOH, MeOH.
    
  • Procedure: Dissolve 2'-iodoacetophenone in MeOH. Add KOH (3 eq) followed by PIDA (1.1 eq) at 0°C. Stir at room temperature.

  • Mechanism: Formation of a dimethyl acetal intermediate which hydrolyzes upon acidic workup (10% HCl).

  • Warning: Ensure the reaction temperature does not exceed 25°C to prevent iodine loss from the aromatic ring.

Troubleshooting Guide (Q&A)

Q1: My yield is low (<30%) and the product is a dark, sticky oil. What happened?

  • Diagnosis: You likely experienced Aldol Polymerization .

    
    -Hydroxy ketones are sensitive to base. If you used direct hydrolysis (NaOH/H2O) on the bromo-ketone, the product self-condensed.
    
  • Solution: Switch to Method A . The acetate intermediate prevents the free hydroxyl group from reacting with the ketone carbonyl until the very last, mild step.

Q2: I see "Deiodination" (loss of iodine) in my Mass Spec (M-127 peak).

  • Diagnosis: The C-I bond is weak (

    
    57 kcal/mol). Harsh conditions, especially palladium catalysis or strong reducing agents (like LiAlH
    
    
    
    ), will cleave it.
  • Solution:

    • Avoid reflux temperatures >100°C.

    • Do not use Pd/C for any hydrogenation steps.

    • If using the Kornblum oxidation (DMSO/I

      
      ), keep the temperature below 80°C.
      

Q3: The bromination step is yielding a mixture of mono- and di-bromo products.

  • Diagnosis: Elemental Bromine (Br

    
    ) is too aggressive.
    
  • Solution: Use CuBr

    
     in EtOAc . This heterogeneous reaction is self-limiting; once the mono-bromo species is formed, further bromination is kinetically disfavored.
    

Q4: The substitution of the bromide with acetate is extremely slow.

  • Diagnosis: Steric Hindrance .[3] The ortho-iodine atom blocks the trajectory for the S

    
    2 attack.
    
  • Solution:

    • Switch solvent from Acetone to DMF or DMSO (increases nucleophilicity of acetate).

    • Add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to convert the bromide to the more reactive iodide in situ.

Data & Comparison Table

ParameterDirect Hydrolysis (Old Method)Acetate Protection (Method A)Hypervalent Iodine (Method B)
Typical Yield 15–35%75–85% 60–70%
Purity (Crude) Low (Tars present)High (Crystalline) Medium (Acetal byproducts)
Step Count 231 (One-pot)
Iodine Stability Risk of lossExcellent Good
Scalability PoorExcellent Moderate

Decision Logic for Troubleshooting

Troubleshooting_Logic Start Issue: Low Yield / Impurity Check_Step Which step failed? Start->Check_Step Bromination Bromination Step Check_Step->Bromination Impure Intermediate Hydrolysis Hydrolysis Step Check_Step->Hydrolysis Tar/Oil Formation Poly_Br Issue: Poly-bromination? Bromination->Poly_Br Direct_Hydro Method: Direct Hydrolysis? Hydrolysis->Direct_Hydro Sol_Br Use CuBr2 in EtOAc (Avoid Br2) Poly_Br->Sol_Br Yes Switch_Acetate Switch to Acetate Route (Method A) Direct_Hydro->Switch_Acetate Yes Check_Deiodo Issue: Deiodination? Direct_Hydro->Check_Deiodo No Lower_Temp Reduce Temp <80°C Avoid Pd catalysts Check_Deiodo->Lower_Temp Yes

Figure 2: Diagnostic flowchart for identifying and resolving yield-limiting factors.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.

    • Cited for: Protocol on using CuBr for selective mono-bromin
  • Moriarty, R. M., et al. (1989).

    
    -Hydroxy Ketones. Journal of the American Chemical Society. 
    
    • Cited for: Mechanism and utility of hypervalent iodine (PIDA)
  • PubChem Compound Summary: 2'-Iodoacetophenone. (CAS 2142-70-3).[4] National Center for Biotechnology Information.

    • Cited for: Physical properties and safety data of the starting m
  • Organic Chemistry Portal. Synthesis of

    
    -Hydroxy Ketones. 
    
    • Cited for: General overview of oxidation methods including DMSO/I and Acet
  • McLaughlin, M., et al. (2012). Synthesis of

    
    -Hydroxyacetophenones. The Journal of Organic Chemistry, 77(11), 5144–5148. 
    
    • Cited for: Optimization of hydrolysis conditions to prevent polymeriz

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2'-iodoacetophenone and all reagents before use. Iodine-containing compounds can be toxic and should be handled in a fume hood.

Sources

preventing dimerization of 2-Hydroxy-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimerization

Welcome to the technical support center for 2-Hydroxy-2'-iodoacetophenone. This guide, curated by our Senior Application Scientists, provides in-depth technical assistance to help you navigate the challenges associated with the handling and application of this valuable synthetic intermediate. Our focus is to empower you with the knowledge to prevent the common issue of dimerization, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns regarding the stability of 2-Hydroxy-2'-iodoacetophenone.

Q1: What is 2-Hydroxy-2'-iodoacetophenone and why is it prone to dimerization?

2-Hydroxy-2'-iodoacetophenone is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and novel materials.[1] Its structure, featuring an α-hydroxy ketone moiety, makes it susceptible to self-condensation, a type of aldol condensation, which results in the formation of a dimeric byproduct.[2][3][4] This reaction is often catalyzed by the presence of acidic or basic impurities.

Q2: What is the most likely mechanism of dimerization?

The dimerization of 2-Hydroxy-2'-iodoacetophenone is most likely to proceed through a base-catalyzed aldol condensation mechanism. In the presence of a base, the α-hydrogen to the carbonyl group is abstracted to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of 2-Hydroxy-2'-iodoacetophenone to form a β-hydroxy ketone dimer. Subsequent dehydration can also occur, leading to a conjugated enone.

Dimerization_Mechanism cluster_step1 Step 1: Enolate Formation (Base-Catalyzed) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Monomer1 2-Hydroxy-2'-iodoacetophenone Enolate Enolate Intermediate Monomer1->Enolate Deprotonation Base Base (e.g., OH⁻) Monomer2 2-Hydroxy-2'-iodoacetophenone Enolate->Monomer2 Nucleophilic Attack Dimer_Intermediate Dimer Intermediate (Alkoxide) Monomer2->Dimer_Intermediate Dimer Dimer Product (β-Hydroxy Ketone) Dimer_Intermediate->Dimer Protonation Water H₂O

Caption: Base-catalyzed dimerization of 2-Hydroxy-2'-iodoacetophenone.

Q3: How can I detect dimerization in my sample?

Dimerization can be detected using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool to separate and quantify the monomer and dimer.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structural features of the dimer, which will have a more complex spectrum than the monomer.[7][8] Mass spectrometry (MS) will show a molecular ion peak corresponding to the mass of the dimer, which is double that of the monomer.[9][10]

Q4: What are the general storage and handling precautions?

To minimize the risk of dimerization and other degradation pathways, 2-Hydroxy-2'-iodoacetophenone should be stored in a cool, dry, and dark place in a tightly sealed container. It is sensitive to light and incompatible with strong oxidizing agents and strong bases.[1]

Troubleshooting Guide: Preventing Dimerization During Experiments

This section provides detailed troubleshooting for common experimental scenarios where dimerization may occur.

Issue 1: Dimer formation during synthesis or workup.
  • Symptom: Appearance of an unexpected, less polar spot on TLC, or an additional peak in HPLC/GC analysis with a higher molecular weight.

  • Cause: The presence of acidic or basic conditions, even in trace amounts, can catalyze the dimerization. This can be introduced from reagents, glassware, or during aqueous workup.

  • Solution:

    • Strict pH Control: Maintain a neutral pH throughout the synthesis and workup. Use buffered solutions if necessary.

    • Use of Anhydrous Conditions: For reactions where water is not required, use anhydrous solvents and reagents to prevent hydrolysis and potential pH shifts.

    • Careful Reagent Selection: Avoid strong bases. If a base is necessary, consider using a milder, non-nucleophilic base and add it at low temperatures.

    • Temperature Control: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures disfavor the activation energy required for dimerization.

Issue 2: Gradual dimerization of the purified compound upon storage.
  • Symptom: A pure sample of 2-Hydroxy-2'-iodoacetophenone shows increasing amounts of the dimer over time, as confirmed by analytical methods.

  • Cause: Exposure to light, air (oxygen), or residual acidic/basic impurities on the storage container can initiate dimerization.

  • Solution:

    • Inert Atmosphere Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Amber Vials: Use amber-colored vials or wrap the container in aluminum foil to protect the compound from light.

    • High-Purity Solvents for Storage: If storing in solution, use high-purity, neutral, and degassed solvents.

    • Thoroughly Clean and Dry Glassware: Ensure all storage containers are meticulously cleaned and dried to remove any acidic or basic residues.

Experimental Protocols

Protocol 1: Recommended Handling and Storage Procedure
  • Receiving the Compound: Upon receipt, inspect the container for any damage. Store immediately in a refrigerator at 2-8 °C, away from light and sources of ignition.

  • Aliquoting: For frequent use, it is advisable to aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to air and moisture.

  • Weighing and Dispensing: Perform these operations in a controlled environment, preferably in a glove box under an inert atmosphere. If a glove box is not available, work quickly and minimize exposure to the atmosphere.

  • Dissolving: When preparing solutions, use high-purity, anhydrous solvents. If the downstream application is sensitive to acidic or basic conditions, consider using a freshly distilled or a commercially available neutral solvent.

Protocol 2: Analytical Method for Dimer Detection by HPLC

This protocol provides a general method for the separation and quantification of 2-Hydroxy-2'-iodoacetophenone and its potential dimer. Method optimization may be required based on the specific dimer structure and available instrumentation.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Start with a lower percentage of B, and gradually increase to elute the more non-polar dimer. A typical gradient could be 30-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm or Diode-Array Detection (DAD) for spectral analysis
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a sample of your 2-Hydroxy-2'-iodoacetophenone in the mobile phase starting condition (e.g., 30% acetonitrile in water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV/DAD Detection Separate->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram Quantify Quantify Monomer and Dimer Chromatogram->Quantify

Caption: Workflow for HPLC analysis of 2-Hydroxy-2'-iodoacetophenone.

References

  • Aldol Condensation. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]

  • Aldol condensation. (2023, November 28). In Wikipedia. [Link]

  • Albuquerque, C. A. B. de, Souza Filho, A. P. da S., Anjos, M. L. dos, & Bitencourt, H. R. (2018). ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2'-Iodoacetophenone. PubChem. Retrieved from [Link]

  • Wider, G., & Wider, D. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Diva-Portal.org. [Link]

  • Chemistry LibreTexts. (2023, January 22). Aldol Condensation. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • Probing the Mechanism for 2,4′-Dihydroxyacetophenone Dioxygenase Using Biomimetic Iron Complexes. (2021, April 26). ACS Publications. [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Aldol Condensation. [Link]

  • ResearchGate. (2013, October 11). How could we prevent dimerization of thienopyrimidinone in basic conditions?[Link]

  • Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida. (2023, May 3). PMC. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • DTU Research Database. (n.d.). Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida. [Link]

  • National Center for Biotechnology Information. (n.d.). 2'-Hydroxyacetophenone. PubChem. Retrieved from [Link]

Sources

purification of 2-Hydroxy-2'-iodoacetophenone by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Hydroxy-2'-iodoacetophenone

Topic: Column Chromatography Purification of 2-Hydroxy-2'-iodoacetophenone (α-Hydroxy-o-iodoacetophenone) Audience: Researchers, Medicinal Chemists, Process Chemists Role: Senior Application Scientist

Introduction & Chemical Profile

User Query: "How do I purify 2-Hydroxy-2'-iodoacetophenone without degradation?"

Scientist’s Assessment: The nomenclature "2-Hydroxy-2'-iodoacetophenone" typically refers to 1-(2-iodophenyl)-2-hydroxyethan-1-one . This is an


-hydroxy ketone (acyloin)  with an iodine atom at the ortho position of the phenyl ring.

These compounds present a "double-trouble" scenario for purification:

  • 
    -Hydroxy Ketone Instability:  The 
    
    
    
    -hydroxy ketone moiety is sensitive to both acids and bases. On standard acidic silica gel (pH ~5), it is prone to dimerization , oxidation (to the keto-aldehyde), or dehydration .
  • Aryl Iodide Sensitivity: The carbon-iodine bond is photolabile. Exposure to ambient light during a slow column run can lead to photodeiodination , liberating free iodine (turning fractions yellow/purple) and creating radical byproducts.

This guide provides a modified flash chromatography protocol designed to neutralize silica acidity and minimize light exposure.

Pre-Purification Assessment (Critical Step)

Before packing your column, you must validate the stability of your crude material on the stationary phase.[1]

Diagnostic Protocol: The "2D TLC" Stability Test Do not skip this. It confirms if the silica gel itself is destroying your compound.

  • Spotting: Spot the crude mixture on the bottom-left corner of a silica TLC plate.

  • Run 1: Elute vertically with your target solvent (e.g., 20% EtOAc/Hexane).

  • Dry: Let the plate dry completely in the dark.

  • Run 2: Rotate the plate 90° and elute again with the same solvent.

  • Analysis:

    • Diagonal Line: All spots lie on the diagonal (

      
      ). Result:  Stable. Proceed to standard column.[1]
      
    • Off-Diagonal Spots: New spots appear below the diagonal or as streaks. Result: Decomposition on silica.[1][2] Action: You MUST use neutralized silica (see Section 3).

Optimized Purification Protocol

A. The Stationary Phase: Neutralized Silica

Standard silica gel (pH 5.0–6.0) is too acidic for sensitive acyloins. You must buffer the column.

  • Modifier: Triethylamine (TEA).[1]

  • Concentration: 1% v/v in the mobile phase.

  • Mechanism: TEA caps the acidic silanol (Si-OH) sites, preventing acid-catalyzed rearrangement.

B. Mobile Phase Optimization
  • Solvent System: Hexanes / Ethyl Acetate (EtOAc).[1][3][4]

  • Gradient: 0%

    
     30% EtOAc.
    
  • Additive: 1% TEA in the initial equilibration solvent only (optional) or throughout the run if highly unstable.

C. Column Execution (Step-by-Step)
  • Column Packing (Slurry Method):

    • Prepare a slurry of Silica Gel 60 (230–400 mesh) in Hexanes containing 1% TEA .

    • Pour into the column and flush with 2 column volumes (CV) of this buffer to neutralize the silica bed.

    • Note: The heat of neutralization is minimal, but ensure no bubbles form.

  • Sample Loading:

    • Preferred: Solid Load .[5] Dissolve crude in minimum DCM, add silica (1:2 ratio), and rotovap to dryness. This prevents "solvent shock" and streaking.

    • Alternative: Liquid load in minimum Toluene/DCM (avoid pure DCM if possible, as it can cause band broadening).

  • Elution & Light Protection:

    • Wrap the column in aluminum foil. This is non-negotiable for ortho-iodo compounds.

    • Run a gradient:

      • 0–5 min: 100% Hexane (elutes non-polar impurities/iodobenzene derivatives).

      • 5–20 min: 0%

        
         20% EtOAc (Target compound usually elutes here).
        
      • 20–30 min: Flush with 50% EtOAc.

    • Flow Rate: Keep it brisk. Residence time on the column should be <30 minutes to minimize degradation.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Compound Streaking / Tailing Acidic silanol interaction.[1]Add 1% TEA to the mobile phase. Ensure column was pre-flushed with TEA-containing solvent.
Yellow/Purple Fractions Iodine liberation (Deiodination).Light damage. Wrap column in foil. Work faster. Check if rotovap bath is too hot (>40°C).
Two Spots Merge Co-elution with starting material (2'-iodoacetophenone).Change Selectivity. Switch from Hex/EtOAc to DCM/Hexane or Toluene/EtOAc . Acetophenones often separate better in aromatic solvents.
Product "Disappears" Irreversible adsorption or degradation.Switch to Alumina. Use Neutral Alumina (Brockmann Grade III) instead of silica. It is far gentler on

-hydroxy ketones.
New Polar Spot Appears Oxidation to carboxylic acid.Degassed Solvents. Use argon-sparged solvents. Avoid prolonged exposure to air on the column.

Decision Workflow (Graphviz)

The following diagram outlines the logical flow for determining the correct purification strategy based on compound stability.

PurificationStrategy Start Crude 2-Hydroxy-2'-iodoacetophenone TLC_Check Perform 2D TLC Stability Test (Hex/EtOAc) Start->TLC_Check IsStable Is compound stable (On Diagonal)? TLC_Check->IsStable Standard Standard Flash Column Silica Gel 60 Hex/EtOAc Gradient IsStable->Standard Yes Unstable Instability Detected (Streaking/New Spots) IsStable->Unstable No Execution Execute Column *Wrap in Foil (Light Protection)* *Fast Flow Rate* Standard->Execution Mitigation Apply Mitigation Strategy Unstable->Mitigation Method_A Method A: Deactivation Add 1% TEA to Solvent Pre-wash Silica Mitigation->Method_A Method_B Method B: Stationary Phase Switch Use Neutral Alumina (Grade III) Mitigation->Method_B Method_A->Execution Method_B->Execution

Caption: Logical workflow for selecting the stationary phase based on 2D TLC stability results.

Quantitative Reference Data

Typical Rf Values (Silica Gel 60) Solvent System: 20% EtOAc in Hexanes

CompoundApprox.[2][3][4][5][6][7][8][9][10] RfVisual Characteristic
2'-Iodoacetophenone (Starting Material)0.60 – 0.70UV Active, often yellow oil
2-Hydroxy-2'-iodoacetophenone (Target)0.30 – 0.40 UV Active (Dark blue w/ Anisaldehyde)
2-Iodobenzoic Acid (Oxidation Impurity)< 0.10Streaks from baseline
Dimer/Rearranged Product VariableOften co-elutes or trails target

References

  • Silica Gel Deactivation

    • BenchChem Technical Support.[1] "Column Chromatography of Alpha-Aminoketones and Sensitive Derivatives." (2025). Strategies for neutralizing silica acidity using Triethylamine (TEA).[1]

    • (Generalized source for chromatography support).

  • Stability of Alpha-Hydroxy Ketones

    • Uhrich, E. A., et al. "Cyclizations of α-Diketones to α-Hydroxycyclopentenones on Silica Gel." Synthesis, 2006(13), 2139-2142. (Demonstrates silica's catalytic role in rearranging alpha-functionalized ketones).
  • Photostability of Aryl Iodides

    • BenchChem Technical Support.[1] "Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives." (2025). Highlights the mechanism of homolytic C-I bond cleavage under light.

  • General Flash Chromatography Guide

    • Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925.

Disclaimer: This guide assumes the compound is 1-(2-iodophenyl)-2-hydroxyethanone. If the structure is the isomer 2-iodo-2'-hydroxyacetophenone (ring hydroxyl, alpha-iodo), DO NOT use this protocol; that compound is a potent lachrymator and alkylating agent requiring specific handling not covered here.

Sources

minimizing deiodination side reactions in 2-Hydroxy-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with 2-Hydroxy-2'-iodoacetophenone . It prioritizes the mitigation of deiodination, a common and yield-limiting side reaction for this class of halogenated aromatics.

Subject: Minimizing Deiodination & Degradation Pathways Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Document ID: TS-IODO-2024-05

Molecule Identification & Critical Isomer Check

Before proceeding, verify your specific isomer. The nomenclature "2-Hydroxy-2'-iodoacetophenone" typically refers to Structure A , but confusion with Structure B is common and leads to incorrect stabilization strategies.

FeatureStructure A (Target) Structure B (Common Isomer)
IUPAC Name 1-(2-iodophenyl)-2-hydroxyethanone2-iodo-1-(2-hydroxyphenyl)ethanone
Structure Ring-Iodo , Alpha-HydroxyAlpha-Iodo , Ring-Hydroxy
Primary Instability Hydrodeiodination (during catalysis) & PhotolysisNucleophilic Displacement & Reductive Cleavage
Key Risk Loss of Iodine (Ar-I

Ar-H)
Loss of Iodine (C-I

C-H) or Cyclization

> Note: This guide focuses on Structure A (Aryl Iodide), as it is the standard interpretation of "2'-iodo". If working with Structure B (Phenacyl Iodide), strictly avoid basic conditions and light, as the C-I bond is far more labile.

The Science of Deiodination (The "Why")

Deiodination in aryl iodides like 2-Hydroxy-2'-iodoacetophenone occurs primarily through two mechanisms: Homolytic Fission (Storage/Light) and Hydrodeiodination (Reaction/Catalysis).

Mechanism 1: Photochemical Homolysis (Storage)

The C-I bond energy (


65 kcal/mol) is significantly lower than C-Br or C-Cl. Exposure to UV or blue light excites the molecule, leading to homolytic cleavage.
  • Result: Formation of an aryl radical and an iodine radical (

    
    ).
    
  • Cascade: Two

    
     radicals recombine to form 
    
    
    
    (purple color), which can then act as an oxidant or Lewis acid, accelerating further degradation of the alpha-hydroxy group.
Mechanism 2: Metal-Catalyzed Hydrodeiodination (Synthesis)

During cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), the oxidative addition of the Ar-I bond to Pd(0) is the first step. However, if a hydride source is present, the intermediate reduces to the parent acetophenone rather than coupling.

  • Common Hydride Sources:

    • Solvents: DMF and DMA can decompose to form formates/hydrides.

    • Bases: Amines with

      
      -hydrogens (e.g., 
      
      
      
      ) can undergo
      
      
      -hydride elimination.
    • Alcohols: Often used as co-solvents, they act as H-donors.

Troubleshooting Guide & FAQs

Category: Storage & Handling

Q: My white powder turned yellow/purple after a week. Is it still usable?

  • Diagnosis: This indicates iodine release (

    
    ) due to photochemical deiodination.
    
  • Action:

    • Dissolve a small sample in solvent. If the color persists, it is likely

      
      .
      
    • Wash the solid with cold

      
       aqueous sodium thiosulfate (
      
      
      
      ) to reduce
      
      
      back to iodide.
    • Recrystallize immediately.

  • Prevention: Store in amber vials wrapped in aluminum foil at

    
    . Argon backfilling is recommended to prevent oxidation of the 
    
    
    
    -hydroxy group.

Q: Can I dry this compound in an oven?

  • Answer: No. Thermal stress combined with the weak C-I bond can accelerate decomposition.

  • Protocol: Dry under high vacuum at ambient temperature (

    
    ) in a desiccator with 
    
    
    
    .
Category: Reaction Optimization (Cross-Coupling)

Q: I am attempting a Sonogashira coupling, but I see large amounts of 2-hydroxyacetophenone (deiodinated product) by LCMS.

  • Root Cause: Hydrodeiodination is outcompeting the transmetallation step.

  • Troubleshooting Protocol:

    • Switch Base: If using

      
       or 
      
      
      
      , switch to an inorganic base like
      
      
      or
      
      
      . Organic amines are potent hydride donors.
    • Solvent Check: Avoid alcohols. Use Toluene, THF, or 1,4-Dioxane. If using DMF, ensure it is fresh and anhydrous.

    • Catalyst: Increase the catalyst loading slightly or use a ligand with a faster oxidative addition/reductive elimination cycle (e.g., XPhos, SPhos) to favor the coupling pathway.

Q: Does the


-hydroxy group interfere with the reaction? 
  • Answer: Yes. The free alcohol can chelate the metal catalyst or react with electrophiles.

  • Solution: Consider protecting the alcohol as a silyl ether (TBS or TMS) or acetate before the cross-coupling step. This prevents chelation-assisted side reactions and often improves the stability of the C-I bond electronically.

Visualizing the Pathways (DOT Diagram)

The following diagram illustrates the competing pathways for 2-Hydroxy-2'-iodoacetophenone during a typical Palladium-catalyzed reaction.

DeiodinationPathways Start 2-Hydroxy-2'-iodoacetophenone (Ar-I) Pd_OxAdd Oxidative Addition [Ar-Pd-I] Start->Pd_OxAdd Pd(0) Catalyst Radical Ar• + I• Start->Radical Photolysis TransMetal Transmetallation (with R-M) Pd_OxAdd->TransMetal Fast Pd_Hydride Hydrido-Palladium [Ar-Pd-H] Pd_OxAdd->Pd_Hydride Slow (if H-source present) Product Coupled Product (Ar-R) TransMetal->Product Reductive Elim. Hydride Hydride Source (Solvent/Base) Hydride->Pd_Hydride Deiodo Deiodinated Byproduct (Ar-H) Pd_Hydride->Deiodo Reductive Elim. Light UV Light / Heat Light->Radical Radical->Deiodo H-Abstraction I2_Formation I2 Formation (Purple Color) Radical->I2_Formation Recombination

Caption: Competing reaction pathways. Green path represents the desired cross-coupling. Red paths indicate deiodination via metal-hydride species (during reaction) or radical homolysis (storage).

Experimental Protocols for Stabilization

Protocol A: Purification of Partially Decomposed Material

If your material has darkened, use this mild workup to remove free iodine without causing further damage.

  • Dissolution: Dissolve crude material in Ethyl Acetate (

    
    ).
    
  • Wash: Wash with

    
     aq. 
    
    
    
    (Sodium Thiosulfate) until the organic layer is no longer purple/brown.
  • Dry: Dry organic layer over

    
     (Avoid 
    
    
    
    if acidic impurities are suspected, as acidity promotes degradation).
  • Concentrate: Evaporate solvent at

    
     using a water bath. Do not heat. 
    
  • Storage: Immediately store under Argon in the dark.

Protocol B: "Safe" Cross-Coupling Conditions

Optimized Sonogashira conditions to minimize hydrodeiodination.

ParameterRecommendationRationale
Solvent THF or Toluene (Degassed)Non-protic, low risk of hydride transfer compared to DMF/Alcohols.
Base

or

(Solid)
Lacks

-hydrogens, preventing Pd-hydride formation.
Temperature

Lower temperatures favor coupling over elimination/reduction.
Additives 10 mol% CuIAccelerates the transmetallation step, outcompeting deiodination.

References

  • Mechanisms of Deiodination in Cross-Coupling

    • Shen, W. et al. (2025).[1] Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides. National Institutes of Health.

    • Context: Discusses the competition between coupling and hydrodehalogenation in Pd-c
  • Stability of Iodinated Acetophenones

    • Sigma-Aldrich Technical Data. 2'-Iodoacetophenone Product Specification.

    • Context: Provides physical property data and storage classific
  • General Deiodination in Thyroid Hormone Analogs (Mechanistic Parallel)

    • Köhrle, J. (2025). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. PMC.

    • Context: While biological, this details the chemical susceptibility of the phenolic ring iodine to reductive cleavage.
  • Copper-Catalyzed Coupling of Aryl Iodides

    • RSC Chemical Science. A general copper catalytic system for cross-coupling of aryl iodides.

    • Context: Alternative catalytic systems th

Sources

Technical Support Center: Optimizing Reaction Temperature for the Intramolecular Cyclization of 2-Hydroxy-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of the dibenzo[b,f]oxepine scaffold via the intramolecular cyclization of 2-hydroxy-2'-iodoacetophenone. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this critical reaction. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, to empower you to troubleshoot effectively and achieve optimal results.

The intramolecular O-arylation of 2-hydroxy-2'-iodoacetophenone is a powerful transformation, typically proceeding via a copper-catalyzed Ullmann-type condensation.[1][2] Temperature is arguably the most critical parameter in this reaction, acting as a delicate control knob that dictates reaction rate, catalyst stability, and the prevalence of side reactions. This guide will walk you through the fundamentals, common troubleshooting scenarios, and systematic optimization protocols.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the reaction, providing the foundational knowledge needed for effective optimization.

Q1: What is the underlying reaction mechanism for the cyclization of 2-Hydroxy-2'-iodoacetophenone?

A1: The reaction is an intramolecular Ullmann condensation, a type of copper-catalyzed cross-coupling reaction.[1] While the precise mechanism is a subject of ongoing research, a widely accepted catalytic cycle involves the following key steps:

  • Formation of a Copper(I) Alkoxide: The phenolic hydroxyl group is deprotonated by a base, and the resulting alkoxide coordinates with a Cu(I) species.

  • Oxidative Addition: The aryl iodide (the 2'-iodoacetophenone moiety) undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) intermediate.

  • Reductive Elimination: The C-O bond is formed through reductive elimination from the Cu(III) complex, yielding the desired dibenzo[b,f]oxepine product and regenerating the active Cu(I) catalyst.[3]

Recent mechanistic studies also suggest pathways involving Single Electron Transfer (SET) or Iodine Atom Transfer (IAT), particularly for aryl iodides, which can influence the reaction's sensitivity to temperature and additives.

Ullmann_Cyclization_Mechanism sub Substrate (2-Hydroxy-2'-iodoacetophenone) alkoxide Phenoxide Intermediate sub->alkoxide Deprotonation base Base (e.g., K₂CO₃) base->alkoxide cu1_alkoxide Cu(I)-Alkoxide Complex alkoxide->cu1_alkoxide Coordination cu1_cat Cu(I) Catalyst (e.g., CuI) cu1_cat->cu1_alkoxide cu3_intermediate Cu(III) Intermediate cu1_alkoxide->cu3_intermediate Intramolecular Oxidative Addition product Product (Dibenzo[b,f]oxepine) cu3_intermediate->product Reductive Elimination cu1_regenerated Cu(I) Catalyst (Regenerated) cu3_intermediate->cu1_regenerated cu1_regenerated->cu1_alkoxide Enters next cycle

Caption: Simplified catalytic cycle for Ullmann O-arylation.

Q2: Why is temperature such a critical parameter in this cyclization?

A2: Temperature directly influences the reaction's kinetics and thermodynamics.

  • Activation Energy: The desired cyclization has a specific activation energy that must be overcome. Insufficient temperature will result in a sluggish or stalled reaction.[4]

  • Side Reactions: Competing side reactions, such as intermolecular polymerization or catalyst decomposition, also have their own temperature dependencies. Often, these undesired pathways become more significant at higher temperatures.[5]

  • Catalyst Stability: The copper catalyst, especially when complexed with ligands, has an optimal temperature range for stability and activity. Exceeding this range can lead to irreversible catalyst deactivation.[2]

  • Solubility: The solubility of the substrate, base, and catalyst can change with temperature, affecting the reaction rate.

The goal of optimization is to find the "sweet spot" where the rate of the desired intramolecular cyclization is maximized relative to the rates of all competing degradation and side-reaction pathways.

Q3: What are the typical components of this reaction system and how do they relate to temperature?

A3: A standard setup includes:

  • Copper Catalyst: Copper(I) salts like CuI are common. The active species is generally considered to be Cu(I).[2] While some reactions use Cu(0) or Cu(II), they are often believed to generate Cu(I) in situ.[2] The choice of catalyst can influence the optimal temperature.

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to deprotonate the phenol. The base strength and solubility can be temperature-dependent, affecting the concentration of the active nucleophile.

  • Ligand (Optional but Recommended): Ligands such as 1,10-phenanthroline or various diamines can stabilize the copper catalyst, increase its solubility, and accelerate the reaction, often allowing for significantly lower reaction temperatures (e.g., dropping from >150°C to 80-120°C).[2][6]

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are traditionally used to achieve the necessary temperatures.[1] The choice of solvent determines the accessible temperature range and can influence reaction kinetics.

Q4: How does the reactivity of the aryl halide (I vs. Br vs. Cl) influence the required reaction temperature?

A4: The reactivity of the aryl halide in Ullmann-type reactions follows the trend: I > Br > Cl .[7] This is due to the bond dissociation energies (C-I < C-Br < C-Cl) and the ease of the oxidative addition step. For the cyclization of 2-Hydroxy-2'-haloacetophenones, this means:

  • Aryl Iodide (your substrate): Generally the most reactive, allowing for the lowest possible reaction temperatures in the series.

  • Aryl Bromide: Would require a higher temperature than the corresponding iodide to achieve a similar reaction rate.

  • Aryl Chloride: Often unreactive under standard Ullmann conditions and may require specialized ligands and significantly higher temperatures.[2]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems encountered during the experiment.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory q_yield Low Conversion / Yield? start->q_yield q_byproducts Significant Byproducts? q_yield->q_byproducts No sol_low_temp Potential Cause: Temperature too low to overcome activation energy. q_yield->sol_low_temp Yes q_stall Reaction Stalls? q_byproducts->q_stall No sol_high_temp Potential Cause: Degradation of substrate, product, or catalyst at high temperature. q_byproducts->sol_high_temp Yes sol_cat_deact Potential Cause: Catalyst deactivation over time at the current temperature. q_stall->sol_cat_deact Yes end Optimal Condition Achieved q_stall->end No act_increase_temp Action: Increase temperature in increments (e.g., 10-20°C). Monitor by LC-MS. sol_low_temp->act_increase_temp act_increase_temp->end act_decrease_temp Action: Decrease temperature. Consider adding a ligand to enable lower temp. sol_high_temp->act_decrease_temp act_decrease_temp->end act_check_reagents Action: Lower temperature. Ensure inert atmosphere. Use fresh catalyst/ligand. sol_cat_deact->act_check_reagents act_check_reagents->end

Caption: A workflow for troubleshooting temperature-related issues.
Issue 1: Low or No Product Yield with High Starting Material Recovery
  • Q: My reaction shows very low conversion to the dibenzo[b,f]oxepine product after several hours. LC-MS analysis confirms the presence of mostly starting material. What is the most likely temperature-related cause?

  • A: This is a classic symptom of insufficient activation energy . The reaction temperature is likely too low to promote the catalytic cycle at a reasonable rate. While traditional Ullmann reactions often required temperatures exceeding 150-200°C, modern ligand-accelerated systems can run cooler.[1][2] However, there is still a minimum thermal energy requirement.

    Troubleshooting Steps:

    • Verify Reagent Quality: Before adjusting temperature, ensure your solvent is anhydrous, the base is potent, and the copper catalyst has not oxidized.

    • Incremental Temperature Increase: Increase the reaction temperature by 20°C and monitor the reaction progress by TLC or LC-MS every hour. For example, if you started at 100°C, try 120°C, then 140°C.[8]

    • Consider a Ligand: If you are running the reaction without a ligand and are hesitant to use very high temperatures (>140-150°C) due to potential substrate decomposition, introducing a ligand like N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline is the most effective solution. Ligands can dramatically lower the required activation energy, enabling efficient cyclization at lower temperatures.[6][9]

Issue 2: Formation of Significant Byproducts
  • Q: My reaction yields a complex mixture with multiple spots on the TLC plate. What are the likely byproducts, and how can temperature optimization help minimize them?

  • A: High temperatures can accelerate undesired reaction pathways. The most common byproducts in an Ullmann-type reaction are:

    • Dehalogenated Product (Proto-deiodination): The starting material loses the iodine atom, which is replaced by a hydrogen. This is often favored at higher temperatures or if a source of protons (e.g., water) is present.

    • Homocoupling Product: Two molecules of the starting material couple to form a symmetrical biaryl. This was the original Ullmann reaction and can compete with the intramolecular pathway, especially at high concentrations and temperatures.[10][11]

    • Polymerization/Intermolecular Products: If the reaction is too concentrated, the phenoxide of one molecule may react with the aryl iodide of another, leading to oligomers or polymers instead of the desired cyclic product.

    Troubleshooting Steps:

    • Decrease the Temperature: This is the most direct approach. Lowering the temperature by 20°C can significantly slow down these side reactions, which often have higher activation energies than the desired intramolecular cyclization.[5]

    • Employ High-Dilution Conditions: To disfavor intermolecular reactions (polymerization), decrease the concentration of the substrate. This can be particularly effective when combined with a moderate temperature.[5]

    • Optimize the Rate of Addition: In some cases, adding the substrate slowly (syringe pump addition) to a hot solution of the catalyst and base can maintain a low instantaneous concentration, favoring the intramolecular pathway.

Issue 3: Reaction Stalls Before Completion
  • Q: The reaction proceeds smoothly for the first 1-2 hours, converting about 50% of the starting material, but then it stops. Why would the reaction stall, and how can temperature play a role?

  • A: A stalling reaction often points to catalyst deactivation . The active Cu(I) species may be unstable under the reaction conditions over extended periods.

    Temperature-Related Causes and Solutions:

    • Thermal Decomposition of the Catalyst/Ligand Complex: The operating temperature may be too high for the long-term stability of the catalytic species.

      • Solution: Lower the reaction temperature. While this will slow the reaction rate, it may increase the catalyst's lifetime, leading to a higher overall yield after a longer reaction time. A screening experiment (see Section 3) is ideal for finding the balance between rate and stability.

    • Formation of Inactive Copper Species: At certain temperatures, Cu(I) can disproportionate into inactive Cu(0) and Cu(II). Maintaining a strictly inert atmosphere (N₂ or Ar) is crucial to prevent oxidation of Cu(I) to inactive Cu(II).

      • Solution: Ensure your reaction setup is rigorously deoxygenated. A slightly lower temperature may also suppress these deactivation pathways.

Section 3: Experimental Protocols & Data

Protocol 1: Systematic Temperature Screening for Cyclization Optimization

This protocol outlines a parallel experiment to efficiently determine the optimal reaction temperature.

Materials:

  • 2-Hydroxy-2'-iodoacetophenone

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • 1,10-Phenanthroline (or another suitable ligand)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials suitable for heating (e.g., microwave vials with stir bars)

  • Heating block or oil bath with multiple positions and precise temperature control

Procedure:

  • Setup: In an inert atmosphere (glovebox), add 2-Hydroxy-2'-iodoacetophenone (e.g., 0.1 mmol, 1.0 eq), CuI (0.01 mmol, 0.1 eq), 1,10-Phenanthroline (0.02 mmol, 0.2 eq), and K₂CO₃ (0.2 mmol, 2.0 eq) to four separate reaction vials.

  • Solvent Addition: Add anhydrous DMF (e.g., 2.0 mL, 0.05 M) to each vial.

  • Heating: Seal the vials and place them in a pre-heated reaction block set to four different temperatures: 80°C, 100°C, 120°C, and 140°C .

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench with dilute HCl, extract with ethyl acetate, and analyze by LC-MS to determine the ratio of starting material to product.

  • Analysis: Continue the reaction, taking aliquots at regular intervals (e.g., 4h, 8h, 16h) until no further change is observed in the reaction that appears most promising.

  • Work-up and Yield Determination: Once complete, cool the reactions, dilute with water, and extract with an organic solvent. Purify the product from the most successful reaction via column chromatography to determine the isolated yield.

Data Presentation: Example of a Temperature Screening Study

The table below summarizes hypothetical but realistic data from the protocol described above, analyzed after 8 hours.

Entry Temperature (°C) Conversion (%) Product Yield (%) Key Observations
18035%30%Very slow reaction, clean baseline.
210085%81%Good conversion, minimal byproducts.
3120 >98% 94% Optimal: Fast and clean reaction.
4140>98%75%Fast conversion, but significant byproduct formation (degradation).

This data clearly indicates that while 140°C drives the reaction to completion quickly, it does so at the cost of yield due to side reactions. 120°C provides the best balance of a high reaction rate and high selectivity, making it the optimal temperature in this screen.

References

Sources

Technical Support Center: Storage & Stability of 2-Hydroxy-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Hydroxy-2'-iodoacetophenone is a bifunctional intermediate frequently employed in the synthesis of benzofurans and indole derivatives. Its chemical utility stems from two reactive centers: the


-hydroxy ketone  (acyloin) moiety and the aryl iodide  at the ortho position.

However, this dual functionality creates a "stability paradox." The molecule is simultaneously susceptible to aerobic oxidation (converting the alcohol to a diketone) and photolytic deiodination (cleaving the C-I bond).

Key Stability Metrics:

Parameter Sensitivity Level Consequence of Failure
Oxygen High Conversion to 1,2-diketone (color shift to yellow/orange).

| Light (UV/Vis) | High | Homolytic cleavage of C-I bond (liberation of


, browning). |
| Moisture  | Moderate | Promotes radical mobility and potential hydrolysis. |
| Temperature  | Moderate | Accelerates thermodynamic degradation pathways. |

The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the microscopic enemies. The compound degrades via two distinct, often synergistic pathways.

Pathway A: Autoxidation of the -Hydroxy Moiety

-Hydroxy ketones are chemically related to reducing sugars. In the presence of oxygen and trace bases (or even glass surface alkalinity), the 

-proton is removed, forming an enediol intermediate. This intermediate rapidly consumes oxygen to form a hydroperoxide, which collapses into a 1,2-diketone (2'-iodo-phenylglyoxal).
Pathway B: Photolytic Deiodination

The Carbon-Iodine (C-I) bond is the weakest among common aryl halides (Bond Dissociation Energy


 50-65 kcal/mol). Exposure to ambient light excites the molecule, causing homolytic cleavage.[1] This generates an aryl radical and an iodine radical.[1] The iodine radicals recombine to form elemental iodine (

), causing the sample to turn brown/purple.
Visualization: Degradation Pathways

The following diagram illustrates the causality of storage failures.

DegradationPathways Compound 2-Hydroxy-2'-iodoacetophenone (Intact) Enediol Enediol Intermediate Compound->Enediol Tautomerization RadicalPair Radical Pair [Ar• + I•] Compound->RadicalPair Homolysis Oxygen Oxygen (O2) + Trace Base Oxygen->Enediol Attacks Light UV/Visible Light (hv) Light->Compound Excitation Diketone 1,2-Diketone (Oxidation Product) Enediol->Diketone Oxidative Dehydrogenation Iodine Elemental Iodine (I2) (Brown Discoloration) RadicalPair->Iodine Dimerization Deiodo Deiodinated Byproducts RadicalPair->Deiodo H-Abstraction

Figure 1: Dual degradation pathways showing aerobic oxidation (top) and photolysis (bottom).

Optimal Storage Protocol (The "How")

This protocol is designed to create a "stasis field" around the molecule, arresting both oxidative and photolytic kinetics.

Step-by-Step Storage Procedure
  • Container Selection:

    • Requirement: Amber glass vial with a Teflon-lined screw cap.

    • Reasoning: Amber glass blocks UV/blue light (protecting the C-I bond). Teflon liners prevent plasticizers from leaching and resist iodine attack [1].

  • Atmospheric Exchange (The Argon Blanket):

    • Action: Gently purge the vial with dry Argon gas for 15-30 seconds before closing.

    • Reasoning: Argon is heavier than air and settles over the solid/liquid, creating a physical barrier against Oxygen. Nitrogen is acceptable but less effective for solids as it disperses more easily [2].

  • Temperature Control:

    • Setpoint: -20°C (Standard Freezer) .

    • Reasoning: Chemical reaction rates generally halve for every 10°C drop (Arrhenius equation). At -20°C, autoxidation rates are negligible for this compound class [3].

  • Desiccation:

    • Action: Place the primary vial inside a secondary jar containing desiccant packets (Silica gel or Drierite).

    • Reasoning: Moisture can catalyze the enolization required for oxidation.

Summary of Storage Conditions
VariableStandard ConditionGold Standard (Long Term)
Temp 4°C (Fridge)-20°C (Freezer)
Gas Air (Tight seal)Argon/Nitrogen Headspace
Light Dark CabinetAmber Vial + Foil Wrap
Vessel Clear GlassAmber Glass + Teflon Liner

Troubleshooting & FAQs

Q1: My compound has turned from off-white to a pale yellow. Is it ruined?

  • Diagnosis: This indicates early-stage oxidation (formation of the 1,2-diketone) or minor iodine liberation.

  • Action: Check the melting point. If it is within 2-3°C of the literature value, it is likely >95% pure and usable for most reactions. If deep yellow/brown, purification is required.

Q2: Can I store this compound in solution (e.g., dissolved in DMSO or DCM)?

  • Answer: No.

  • Reasoning: Dissolving the compound increases the molecular mobility and surface area exposed to dissolved oxygen. Solvents like DMSO can also act as oxidants or oxygen carriers under light exposure [4]. Always store as a dry solid.

Q3: I need to weigh out a small amount. How do I prevent degradation during handling?

  • Protocol:

    • Remove the vial from the freezer and allow it to warm to room temperature before opening. (Opening a cold vial causes atmospheric moisture to condense inside, ruining the remaining stock).[2]

    • Minimize light exposure (dim the hood lights if possible).

    • Re-purge with inert gas before returning to storage.

Q4: How do I "rescue" degraded material?

  • Method: Recrystallization.

  • Solvent System: A mixture of Ethanol/Water or Hexane/Ethyl Acetate is typically effective for

    
    -hydroxy acetophenones.
    
  • Note: If the compound is brown (iodine contamination), wash the organic solution with a dilute sodium thiosulfate solution (

    
    ) to reduce 
    
    
    
    back to iodide before recrystallizing.

Decision Matrix for Handling

Use this flow to determine if your current stock is viable.

DecisionMatrix Start Inspect Compound Color Color Check Start->Color White White / Off-White Color->White Intact Yellow Pale Yellow Color->Yellow Mild Oxidation Brown Brown / Purple Color->Brown Iodine Release Action1 Use Immediately (Store at -20°C) White->Action1 CheckMP Check Melting Point Yellow->CheckMP Recryst Recrystallize (Wash w/ Thiosulfate if Brown) Brown->Recryst GoodMP MP within 2°C CheckMP->GoodMP BadMP MP depressed >5°C CheckMP->BadMP GoodMP->Action1 BadMP->Recryst

Figure 2: Quality control decision tree for 2-Hydroxy-2'-iodoacetophenone.

References

  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from

  • Lumiprobe. (n.d.).[2] Reagent storage conditions: Inert Gas Purging. Retrieved from

  • Bartlett, S. L., & Beaudry, C. M. (2011).[3] High-Yielding Oxidation of

    
    -Hydroxyketones to 
    
    
    
    -Diketones Using o-Iodoxybenzoic Acid. Journal of Organic Chemistry, 76(23), 9852-9855. (Demonstrates the susceptibility of hydroxy-ketones to oxidation). Retrieved from
  • Sigma-Aldrich. (2025). 2-Hydroxyacetophenone Safety Data Sheet. (General handling for the class of compounds). Retrieved from

Sources

Validation & Comparative

Technical Guide: 1H NMR Analysis of 2-Hydroxy-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR analysis of 2-Hydroxy-2'-iodoacetophenone (IUPAC: 1-(2-iodophenyl)-2-hydroxyethan-1-one). It is designed for researchers synthesizing heterocyclic scaffolds (e.g., benzofurans, indoles) where this compound serves as a critical intermediate.

Structural Definition & Analysis Strategy

Before interpreting the spectrum, the structure must be rigorously defined to avoid nomenclature ambiguity.

  • Core Structure: Acetophenone (phenyl ring + acetyl group).

  • Substituents:

    • 2-Hydroxy: Hydroxyl group at the

      
      -position (C2 of the ethanone chain).
      
    • 2'-Iodo: Iodine atom at the ortho position of the phenyl ring.

  • Formula:

    
    
    
  • Molecular Weight: 262.04 g/mol [1]

Key Analytical Challenge: Distinguishing the target from its precursor (2'-iodoacetophenone ) and its regioisomer (2-hydroxy-4'-iodoacetophenone ).

Diagnostic Decision Tree (Workflow)

The following decision tree provides a logic flow for confirming the product's identity using 1H NMR data.

NMR_Workflow Start Start: Crude 1H NMR Spectrum Check_Aliphatic Check Aliphatic Region (2.0 - 5.5 ppm) Start->Check_Aliphatic Singlet_26 Singlet at ~2.6 ppm (3H)? Check_Aliphatic->Singlet_26 Yes Signal_48 Singlet/Doublet at ~4.5 - 4.9 ppm (2H)? Check_Aliphatic->Signal_48 Yes Precursor ID: 2'-Iodoacetophenone (Precursor) (No reaction/Incomplete) Singlet_26->Precursor Check_Aromatic Check Aromatic Region (7.0 - 8.0 ppm) Signal_48->Check_Aromatic Symmetric Symmetric AA'BB' Pattern? (Two clear doublets) Check_Aromatic->Symmetric Yes Complex Complex ABCD Pattern? (m, d, t, d overlap) Check_Aromatic->Complex Yes Isomer_Para ID: 2-Hydroxy-4'-iodoacetophenone (Regioisomer) Symmetric->Isomer_Para Target CONFIRMED: 2-Hydroxy-2'-iodoacetophenone Complex->Target

Figure 1: Logical workflow for distinguishing 2-Hydroxy-2'-iodoacetophenone from common congeners.

Detailed Spectral Analysis

The choice of solvent significantly affects the appearance of the hydroxyl and methylene protons.

  • CDCl

    
    :  Hydroxyl proton often broad/invisible; no coupling to CH
    
    
    
    .
  • DMSO-

    
    :  Hydroxyl proton sharp; often shows coupling (
    
    
    
    ) to CH
    
    
    .

This is the primary region for monitoring the conversion of the ketone precursor to the


-hydroxy ketone.
Proton TypeChemical Shift (

)
MultiplicityIntegrationNotes
-CH

-OH
4.50 – 4.90 ppm Singlet (CDCl

) Doublet (DMSO-

)
2HSignificant downfield shift from precursor methyl (2.6 ppm) due to electronegative Oxygen.
-OH 3.50 – 5.50 ppm Broad Singlet (CDCl

) Triplet (DMSO-

)
1HExchangeable with D

O. In dry DMSO, appears as a triplet (

Hz) due to coupling with CH

.

The 2'-iodo substituent breaks the symmetry of the phenyl ring, creating a complex 4-spin system (ABCD). This is distinct from the 4'-iodo isomer, which retains a plane of symmetry.

  • Range: 7.10 – 8.00 ppm

  • Pattern: 4 distinct environments.

    • H-3' (Ortho to Iodine): ~7.9 – 8.0 ppm (Doublet). Deshielded by the large Iodine atom and ortho-positioning.

    • H-6' (Ortho to Carbonyl): ~7.5 – 7.7 ppm (Doublet/Multiplet). Deshielded by the carbonyl anisotropy.

    • H-4' & H-5': ~7.1 – 7.4 ppm (Triplets/Multiplets).

  • Key Distinction: If you see two clean doublets (integrating 2H each), you have the para-isomer (4'-iodo), not the ortho-target.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most likely contaminants.

FeatureTarget: 2-Hydroxy-2'-iodoacetophenone Precursor: 2'-Iodoacetophenone Isomer: 2-Hydroxy-4'-iodoacetophenone
Aliphatic Shift

4.5 - 4.9 (CH

)

2.6 (CH

)

4.5 - 4.9 (CH

)
Aliphatic Multiplicity Singlet (or Doublet in DMSO)SingletSinglet (or Doublet in DMSO)
Aromatic Symmetry Asymmetric (4 distinct signals)Asymmetric (4 distinct signals)Symmetric (AA'BB' system)
Aromatic Pattern Complex multiplets (d, t, t, d)Complex multipletsTwo clear doublets
Key Shift (H-3')

~7.9 (Ortho to I)

~7.9 (Ortho to I)

~7.8 (Ortho to I & Meta to C=O)
Experimental Protocol for Validation

To ensure data integrity and reproducibility, follow this protocol.

Step 1: Sample Preparation

  • Mass: Dissolve 5–10 mg of the solid product.

  • Solvent: Use 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why DMSO? It stabilizes the hydroxyl proton, allowing observation of the characteristic

      
       coupling (doublet + triplet), which confirms the 
      
      
      
      -hydroxy ketone structure definitively. CDCl
      
      
      often leads to broad, ambiguous singlets.
  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (Standard 400 MHz)

  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer delay).

  • Scans (NS): 16 (usually sufficient for >5mg).

  • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds .

    • Note: If quantitative integration of the OH peak is required, increase D1 to >5 seconds to account for slower relaxation of exchangeable protons.

  • Temperature: 298 K (25°C).

Step 3: Processing

  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is critical for the broad OH peak.

  • Referencing: Reference residual DMSO pentet to 2.50 ppm .

Troubleshooting & Artifacts
  • Missing OH Peak: If using CDCl

    
    , the OH peak may broaden into the baseline due to rapid exchange. Switch to DMSO-
    
    
    
    or add a drop of D
    
    
    O (which will make the OH disappear entirely, confirming its identity).
  • Extra Singlet at 2.1 ppm: Acetone contamination (common if glassware was washed with acetone).

  • Extra Singlet at 2.6 ppm: Unreacted 2'-iodoacetophenone. Calculate conversion % by integrating the 4.8 ppm (product) vs 2.6 ppm (reactant) peaks.

References

  • PubChem. 2'-Hydroxyacetophenone (Isomer Comparison Data). National Library of Medicine. Available at: [Link]

Sources

characteristic IR absorption peaks of 2-Hydroxy-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Characteristic IR Absorption Peaks of 2-Hydroxy-2'-iodoacetophenone: A Comparative Technical Guide

Executive Summary & Structural Definition

Target Molecule: 2-Hydroxy-2'-iodoacetophenone IUPAC Name: 1-(2-iodophenyl)-2-hydroxyethan-1-one Molecular Formula: C₈H₇IO₂ Structural Context: An


-hydroxy ketone with an iodine substituent at the ortho position of the aromatic ring.

Critical Nomenclature Note: In drug development and organic synthesis literature, naming conventions for substituted acetophenones can be ambiguous. This guide specifically characterizes the 1-(2-iodophenyl)-2-hydroxyethanone isomer (Structure A), where the hydroxyl group is on the alkyl side chain (


-position) and the iodine is on the aromatic ring. We also provide a comparative diagnostic for the common isomer, 2'-hydroxy-2-iodoacetophenone  (Structure B), often used in flavonoid synthesis.

Characteristic IR Absorption Profile

The infrared spectrum of 2-Hydroxy-2'-iodoacetophenone is defined by the interplay between the steric bulk of the ortho-iodine atom and the hydrogen-bonding potential of the


-hydroxyl group.
Table 1: Core Diagnostic Peaks
Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeMechanistic Insight
O-H Stretch 3400 – 3500 Medium, BroadStretching (

)
Intramolecular H-bonding: The

-hydroxyl group forms a 5-membered intramolecular hydrogen bond with the carbonyl oxygen. This peak is sharper and higher in frequency than phenolic OH groups.
C=O Stretch 1680 – 1695 StrongStretching (

)
Steric Inhibition of Resonance: The bulky ortho-iodine atom twists the carbonyl group out of the aromatic plane, reducing conjugation. This raises the frequency compared to unsubstituted acetophenone (~1685 cm⁻¹).
Aromatic C=C 1580 – 1600 MediumRing BreathingSkeletal Vibration: Characteristic of the benzene ring. The iodine substituent may cause splitting or intensity variations due to mass effects.
C-H Bend (Alkane) 1350 – 1400 MediumBending (

)
Methylene Scissoring: Specific to the -CH₂- group adjacent to the carbonyl and hydroxyl.
C-O Stretch 1050 – 1150 StrongStretching (

)
Secondary Alcohol: Characteristic of the C-OH bond on the side chain.
Ar-H Bend 740 – 760 StrongOut-of-Plane BendOrtho-Substitution: Diagnostic pattern for 1,2-disubstituted benzene rings.
C-I Stretch 500 – 600 Weak/MedStretching (

)
Heavy Atom Effect: Often obscured in the fingerprint region but diagnostic if resolved.

Comparative Analysis: Distinguishing from Alternatives

To validate the identity of 2-Hydroxy-2'-iodoacetophenone, one must distinguish it from its structural isomers and precursors. The following comparison highlights the spectral shifts caused by specific functional group modifications.

Comparative Data: Target vs. Analogs
CompoundStructureKey C=O Peak (cm⁻¹)Key O-H Peak (cm⁻¹)Distinguishing Feature
Target: 2-Hydroxy-2'-iodoacetophenone

-OH, o-I
1680 – 1695 3400 – 3500 High freq C=O due to steric twist; Sharp OH (intramolecular 5-membered ring).
Alternative A: 2'-Hydroxyacetophenone o-OH, No I1635 – 1650 2500 – 3300 (Broad)Low freq C=O due to strong resonance-assisted H-bond (6-membered ring).
Alternative B: 2-Iodoacetophenone

-I, No OH
1690 – 1705 AbsentHigh freq C=O due to field effect of

-halogen; No OH peak.
Isomer: 2'-Hydroxy-2-iodoacetophenone o-OH,

-I
1640 – 1660 3000 – 3300 Shifted C=O (H-bond dominates

-halogen effect); Phenolic OH character.
Mechanistic Deep Dive
  • Steric Twist vs. H-Bonding: In the target molecule, the ortho-iodine is massive (Van der Waals radius ~1.98 Å). It forces the carbonyl group to rotate out of the plane of the benzene ring. This deconjugation raises the C=O stretching frequency (closer to an aliphatic ketone at 1715 cm⁻¹).

  • The "False" Isomer: Researchers often confuse the target with 2'-Hydroxy-2-iodoacetophenone (Isomer). The Isomer has a phenolic OH that forms a very strong 6-membered hydrogen bond with the carbonyl, drastically lowering the C=O frequency to ~1640 cm⁻¹. If your spectrum shows a C=O peak below 1650 cm⁻¹, you likely have the Isomer, not the Target.

Diagnostic Workflow

The following decision tree illustrates the logical process for identifying 2-Hydroxy-2'-iodoacetophenone using IR data.

IR_Identification Start Unknown Acetophenone Derivative CheckOH Is there an O-H Peak? (3200-3600 cm⁻¹) Start->CheckOH NoOH Likely 2'-Iodoacetophenone (Check C=O ~1690-1700) CheckOH->NoOH No YesOH Analyze C=O Peak Position CheckOH->YesOH Yes LowCO C=O < 1660 cm⁻¹ (Strong H-Bond) YesOH->LowCO Shifted Low HighCO C=O > 1680 cm⁻¹ (Steric Twist / Weak H-Bond) YesOH->HighCO Normal/High Isomer Isomer: 2'-Hydroxy-2-iodoacetophenone (Phenolic OH, Alpha-Iodo) LowCO->Isomer Target TARGET: 2-Hydroxy-2'-iodoacetophenone (Alpha-OH, Ortho-Iodo) HighCO->Target

Figure 1: Diagnostic logic flow for distinguishing 2-Hydroxy-2'-iodoacetophenone from common structural isomers.

Experimental Protocol for IR Analysis

To ensure reproducible data, follow this standardized protocol.

Method: Transmission FTIR (Fourier Transform Infrared Spectroscopy) Sample State: Solid (Likely crystalline powder)

Step-by-Step Procedure:

  • Desiccation: Ensure the sample is strictly dry. Moisture will create a broad O-H peak at 3400 cm⁻¹ that masks the specific intramolecular H-bond of the target. Dry in a vacuum desiccator over P₂O₅ for 4 hours.

  • Matrix Preparation (KBr Pellet):

    • Mix 1-2 mg of the sample with ~100 mg of spectroscopic grade KBr (Potassium Bromide).

    • Grind the mixture in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering/Christiansen effect).

    • Press into a transparent pellet using a hydraulic press at 8-10 tons of pressure for 1-2 minutes.

  • Acquisition:

    • Resolution: 4 cm⁻¹[1][2]

    • Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).

    • Background: Collect a background spectrum with a pure KBr pellet before the sample.

  • Data Processing:

    • Perform a baseline correction if the baseline is tilted.

    • Identify the C=O peak position.[3][4][5][6][7][8] If it is split (doublet), record both maxima (Fermi resonance or rotational conformers).

Alternative (ATR - Attenuated Total Reflectance):

  • If using ATR (Diamond/ZnSe crystal), note that peak positions may shift slightly to lower wavenumbers (by 2-5 cm⁻¹) compared to transmission KBr data due to the wavelength-dependent depth of penetration.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for IR characteristic frequencies and H-bonding effects).
  • NIST Chemistry WebBook. Ethanone, 1-(2-hydroxyphenyl)- (2'-Hydroxyacetophenone) IR Spectrum. National Institute of Standards and Technology.[2] [Link]

  • PubChem. 2'-Iodoacetophenone (1-(2-iodophenyl)ethanone) Compound Summary. National Center for Biotechnology Information. [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for specific halogen and hydroxyl shifts).

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 2-Hydroxy-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Hydroxy-2'-iodoacetophenone (also known as 2-iodo-α-hydroxyacetophenone or o-iodophenacyl alcohol). It compares its spectral behavior with structural analogs to highlight the diagnostic utility of the iodine substituent and the α-hydroxy ketone moiety.

Executive Summary & Molecule Identity

2-Hydroxy-2'-iodoacetophenone is a bifunctional aromatic building block featuring an α-hydroxy ketone (phenacyl alcohol) core and an ortho-iodine substituent. In drug discovery, it serves as a critical intermediate for synthesizing heterocycles like indoles and benzofurans.

In Mass Spectrometry (MS), this molecule exhibits a "fragile" fragmentation signature driven by two competing weak points: the labile C–I bond (bond dissociation energy ~65 kcal/mol) and the α-carbon bond adjacent to the carbonyl.

Feature Specification
IUPAC Name 1-(2-iodophenyl)-2-hydroxyethan-1-one
Molecular Formula C₈H₇IO₂
Exact Mass 261.9491 Da
Key Structural Motifs Ortho-iodo aryl ring, α-hydroxy ketone sidechain

Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation data, the following Electron Ionization (EI) protocol is recommended. This workflow includes internal validation steps using the "Nitrogen Rule" and Isotopic Pattern analysis.

Step-by-Step EI-MS Workflow
  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol.

  • Inlet System: Direct Insertion Probe (DIP) is preferred over GC to prevent thermal degradation (dehydration/deiodination) prior to ionization.

    • Validation: If GC is used, verify the absence of thermal breakdown products (e.g., o-iodoacetophenone) by checking for peak tailing.

  • Ionization Parameters:

    • Energy: 70 eV (Standard EI).

    • Source Temp: 200°C. (Keep low to minimize pyrolysis).

  • Data Validation (The "Iodine Check"):

    • Check the Molecular Ion (M⁺) at m/z 262 .

    • Self-Check: Iodine is monoisotopic (¹²⁷I). The M+ peak should not show the M+2 isotope characteristic of Chlorine (3:1) or Bromine (1:1). The absence of an M+2 satellite confirms Iodine.

Fragmentation Mechanism Analysis

The fragmentation of 2-Hydroxy-2'-iodoacetophenone is driven by Alpha-Cleavage and C–I Homolysis .

Pathway A: Alpha-Cleavage (Primary Diagnostic Route)

The radical cation located on the carbonyl oxygen induces cleavage of the C(carbonyl)–C(alpha) bond.

  • Mechanism: Homolytic cleavage releases the neutral hydroxymethyl radical (•CH₂OH, 31 Da).

  • Result: Formation of the 2-iodobenzoyl cation (m/z 231) .

  • Significance: This is the "Base Peak" candidate in the absence of iodine loss. It retains the iodine atom, confirming the ring substitution pattern.

Pathway B: Iodine Loss (The "Heavy Atom" Effect)

The C–I bond is significantly weaker than C–H or C–C bonds.

  • Mechanism: Direct homolytic cleavage of the C–I bond from the molecular ion.

  • Result: Loss of Iodine radical (I•, 127 Da) yielding the [M - I]⁺ cation (m/z 135) .

  • Significance: This fragment corresponds to the 2-hydroxyacetophenone backbone. High abundance of this peak indicates the lability of the iodine substituent.

Pathway C: Secondary Decarbonylation

The iodobenzoyl cation (m/z 231) is unstable and ejects Carbon Monoxide (CO, 28 Da).

  • Result: Formation of the iodophenyl cation (m/z 203) .

  • Further Decay: The iodophenyl cation can lose Iodine to form the phenyl cation (m/z 76/77) .

Visualization of Signaling Pathways (DOT Diagram)

The following diagram illustrates the competing fragmentation pathways.

Fragmentation M_Ion Molecular Ion (M+) [C8H7IO2]+ m/z 262 IodoBenzoyl 2-Iodobenzoyl Cation [C7H4IO]+ m/z 231 M_Ion->IodoBenzoyl α-Cleavage Neutral_CH2OH Neutral Loss •CH2OH (31 Da) Deiodinated Phenacyl Alcohol Cation [C8H7O2]+ m/z 135 M_Ion->Deiodinated C-I Homolysis Neutral_I Neutral Loss I• (127 Da) IodoPhenyl Iodophenyl Cation [C6H4I]+ m/z 203 IodoBenzoyl->IodoPhenyl - CO Phenyl Phenyl Cation [C6H5]+ m/z 77 IodoPhenyl->Phenyl - I• Neutral_CO Neutral Loss CO (28 Da)

Caption: Competing fragmentation pathways of 2-Hydroxy-2'-iodoacetophenone: α-cleavage vs. C-I homolysis.

Comparative Performance Analysis

This section compares the target molecule against its non-iodinated and non-hydroxylated analogs to demonstrate how specific functional groups alter the mass spectrum.

Table 1: Diagnostic Ion Comparison
CompoundStructureMolecular Ion (M⁺)Base Peak (Typical)Key Diagnostic Loss
2-Hydroxy-2'-iodoacetophenone Ph(I)-CO-CH₂OH m/z 262 m/z 231 (Ph(I)CO⁺)M - 31 (CH₂OH) & M - 127 (I)
2'-IodoacetophenonePh(I)-CO-CH₃m/z 246m/z 43 (CH₃CO⁺)M - 15 (CH₃)
2-HydroxyacetophenonePh-CO-CH₂OHm/z 136m/z 105 (PhCO⁺)M - 31 (CH₂OH)
Performance Insights:
  • The "Iodine Anchor" Effect: Unlike 2-Hydroxyacetophenone, where the base peak is often the benzoyl cation (m/z 105), the presence of iodine shifts this diagnostic peak to m/z 231 . This +126 Da shift is a definitive marker for the integrity of the aryl-iodide moiety.

  • Distinguishing from Isomers:

    • vs. 2'-Iodoacetophenone: The target molecule lacks the m/z 43 (Acetyl) peak. Instead, it shows the loss of 31 Da (CH₂OH), distinguishing the alcohol side chain from the methyl ketone.

    • vs. Ring-Hydroxylated Isomers: If the OH were on the ring (e.g., 4-hydroxy-2'-iodoacetophenone), the loss of 31 Da (α-cleavage) would not occur. Instead, a loss of 15 Da (CH₃) would be observed.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for α-cleavage and halide loss mechanisms).

  • NIST Mass Spectrometry Data Center. 2-Hydroxyacetophenone Mass Spectrum. National Institute of Standards and Technology. (Used as comparative baseline for the non-iodinated analog).

  • ChemicalBook. 2'-Iodoacetophenone Properties and Spectral Data. (Source for iodinated analog comparison).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Source for "Heavy Atom Effect" and C-I bond lability in MS).

Sources

13C NMR Chemical Shift Guide: 1-(2-iodophenyl)-2-hydroxyethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 13C NMR chemical shift profile of 1-(2-iodophenyl)-2-hydroxyethanone , a critical intermediate in the synthesis of heterocycles like benzofurans and indoles.

It moves beyond simple peak listing to provide a comparative analysis against its non-iodinated and non-hydroxylated analogues, isolating the specific spectral fingerprints of the heavy atom effect (Iodine) and the


-hydroxy ketone  moiety.

Executive Summary & Structural Logic

Molecule: 1-(2-iodophenyl)-2-hydroxyethanone CAS: 39730-66-0 (Generic/Related) Core Application: Precursor for transition-metal catalyzed cross-couplings and heterocycle formation.

This molecule presents a unique NMR challenge due to two competing electronic effects:

  • Deshielding (Downfield Shift): Caused by the carbonyl (

    
    ) and the electronegative oxygen in the 
    
    
    
    -hydroxy group.
  • Shielding (Upfield Shift): Caused by the "Heavy Atom Effect" of the ortho-iodine, which dramatically pushes the attached aromatic carbon upfield, often into the aliphatic region, confusing automated assignment algorithms.

Comparative Chemical Shift Analysis

The following data synthesizes experimental baselines from parent analogues to triangulate the specific shifts of the target molecule.

Table 1: Comparative 13C NMR Shifts (ppm in )
Carbon EnvironmentLabelTarget Molecule (1-(2-iodophenyl)-2-hydroxyethanone)Parent Analogue (2-Hydroxyacetophenone)Precursor Analogue (2'-Iodoacetophenone)Mechanistic Driver
Ketone (C=O) C1201.0 – 203.5 ~204.5203.3Ortho-Iodine causes a slight upfield compression;

-OH maintains high deshielding.

-Methylene (

-OH)
C265.0 – 69.0 67.028.6 (

)
Electronegative Oxygen pulls electron density, shifting +40 ppm from methyl.
Aromatic C-I (Ipso) C2'92.0 – 96.0 118-120 (C-H)~94.0Heavy Atom Effect: Spin-orbit coupling of Iodine shields this carbon by ~30 ppm.
Aromatic C-C=O[1] (Ipso) C1'140.0 – 142.0 134-136141.4Ortho-substitution twists the ring, reducing conjugation and deshielding the ipso carbon.
Aromatic (Other) C3'-C6'127.0 – 135.0 118-136127-132Standard aromatic region; C3' (ortho to Iodine) is typically deshielded (~139-140).

Note: Values are referenced to


 (77.16 ppm).[2] In polar aprotic solvents like DMSO-

, the C=O signal may shift downfield (+1-2 ppm) due to hydrogen bonding with the hydroxyl group.

Mechanistic Insight: The Heavy Atom Effect

Researchers often misassign the iodinated carbon (C2') because they expect all aromatic signals to appear between 110–160 ppm.

  • The Anomaly: The large electron cloud of Iodine induces significant spin-orbit coupling . This relativistic effect shields the attached carbon nucleus, pushing its resonance upfield to 90–96 ppm .

  • Diagnostic Trap: In complex mixtures, this peak can be mistaken for an acetal or an alkene carbon.

  • Validation: A DEPT-135 or APT experiment will show this signal as a quaternary carbon (no attached protons) in the "aliphatic/alkene" border region.

Experimental Protocols

Protocol A: NMR Sample Preparation for Structural Verification

To ensure resolution of the hydroxyl proton and accurate carbon shifts:

  • Solvent Choice: Use DMSO-

    
      if observing the -OH proton coupling is required (usually a triplet for primary alcohols). Use 
    
    
    
    for standard comparison with literature.
  • Concentration: Dissolve 10–15 mg of the solid substrate in 0.6 mL of solvent.

  • Acquisition:

    • Relaxation Delay (

      
      ): Set to 2.0–3.0 seconds . The quaternary C-I and C=O carbons have long 
      
      
      
      relaxation times. Short delays will suppress these critical signals.
    • Scans: Minimum 512 scans for sufficient S/N ratio on the quaternary carbons.

Protocol B: Synthesis (Brief Overview for Context)

Context: Understanding impurities. This molecule is typically synthesized via the oxidation of 2'-iodoacetophenone. Common impurities include:

  • Starting Material: 2'-Iodoacetophenone (Look for methyl peak at ~28 ppm).

  • Over-oxidation: 2-iodophenylglyoxal (Aldehyde peak >190 ppm, but distinct from ketone).

Decision Logic for Spectral Assignment

The following workflow illustrates the logical steps to confirm the structure of 1-(2-iodophenyl)-2-hydroxyethanone using 13C NMR data.

NMR_Assignment_Logic Start Start: Acquire 13C NMR Spectrum Check_CO Step 1: Locate Carbonyl (C=O) Region: >200 ppm Start->Check_CO Check_CH2 Step 2: Locate Alpha-Carbon (CH2-OH) Region: 65-70 ppm (DEPT: Inverted/Secondary) Check_CO->Check_CH2 Signal Present Missing_CO Error: Check for Reduction (Diol formation) Check_CO->Missing_CO No Signal >190 Check_HeavyAtom Step 3: Locate Iodine-Bearing Carbon (C-I) Region: 90-96 ppm (Quaternary) Check_CH2->Check_HeavyAtom Signal Present Check_Aromatics Step 4: Analyze Remaining Aromatics Region: 127-142 ppm Check_HeavyAtom->Check_Aromatics Signal Present (Upfield Aromatic) Missing_CI Error: Check for De-iodination (Signal at ~120-130 ppm) Check_HeavyAtom->Missing_CI No Signal 90-100 Conclusion Structure Confirmed: 1-(2-iodophenyl)-2-hydroxyethanone Check_Aromatics->Conclusion Pattern Matches Ortho-Subst.

Figure 1: Logical workflow for confirming the iodinated


-hydroxy ketone structure, highlighting the critical check for the upfield C-I signal.

References

  • PubChem. 2'-Hydroxyacetophenone (Parent Analogue) Spectral Data. National Library of Medicine. Available at: [Link]

  • Correa, A., Elmore, S., & Bolm, C. (2008). Iron-Catalyzed N-Arylations of Amides (Supporting Information - 2'-Iodoacetophenone Data). Chemistry – A European Journal. Available at: [Link]

  • Reich, H. J. 13C NMR Chemical Shifts - Heavy Atom Effects. University of Wisconsin-Madison. Available at: [Link]

  • Fisher Scientific. 2'-Iodoacetophenone Product Specifications. Available at: [Link]

Sources

A Researcher's Guide to the Melting Point Determination of 2-Hydroxy-2'-iodoacetophenone and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the physical and chemical characterization of a compound is a foundational step in establishing its identity, purity, and suitability for further use. The melting point is a critical, first-line indicator of purity. This guide provides a comprehensive framework for the determination of the melting point of the novel compound 2-Hydroxy-2'-iodoacetophenone.

Upon a thorough review of the existing scientific literature, no experimentally determined melting point for pure 2-Hydroxy-2'-iodoacetophenone has been reported. This guide, therefore, serves two primary purposes: first, to present the known physical properties of closely related structural analogs as a predictive baseline; and second, to provide a rigorous, field-proven protocol for the de novo determination of this value, grounded in authoritative standards.

Comparative Analysis: Structural Analogs

To establish a reasonable expectation for the melting point of 2-Hydroxy-2'-iodoacetophenone, we can examine its parent and related structures. The introduction of a hydroxyl (-OH) group or an iodine (-I) atom significantly influences the intermolecular forces—primarily hydrogen bonding and van der Waals forces, respectively—which in turn dictates the melting temperature.

Compound NameStructureMolecular FormulaReported Melting Point (°C)Key Intermolecular Forces
2'-Hydroxyacetophenone OH on the phenyl ringC₈H₈O₂4 - 6 °C[1][2]Hydrogen Bonding, Dipole-Dipole
2'-Iodoacetophenone Iodo group on the phenyl ringC₈H₇IO29 - 32 °C (as a range)[3]Dipole-Dipole, London Dispersion
2-Hydroxy-2'-iodoacetophenone Both OH and Iodo groupsC₈H₇IO₂To Be Determined Expected strong Hydrogen Bonding and significant London Dispersion Forces

The data suggests that while the hydroxyl group in 2'-Hydroxyacetophenone results in a low melting point, the larger, more polarizable iodine atom in 2'-Iodoacetophenone raises it considerably. It is plausible that the combined effects of hydrogen bonding from the hydroxyl group and the strong intermolecular forces from the iodine atom in the target compound will result in a melting point that is distinct from these precursors.

Experimental Determination: A Validated Protocol

The following protocol for capillary melting point determination is based on the standards outlined in the United States Pharmacopeia (USP) General Chapter <741> and established best practices for organic chemistry laboratories.[1][4][5] This method ensures accuracy, reproducibility, and compliance with regulatory expectations.

Principle of the Method

A small, uniform sample of the crystalline solid is packed into a thin-walled capillary tube and heated at a controlled, constant rate. The melting range is defined as the temperature from the appearance of the first liquid droplet to the temperature at which the entire sample becomes a clear liquid.[4] A narrow melting range (typically 0.5-1.0°C) is indicative of high purity.[6]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_post Post-Analysis p1 Dry Sample Thoroughly (e.g., in desiccator) p2 Finely Pulverize (using mortar and pestle) p1->p2 p3 Pack Capillary Tube (2-3 mm height) p2->p3 a1 Place Capillary in Apparatus p3->a1 Transfer a2 Set Plateau Temperature (~15-20°C below expected MP) a1->a2 a3 Set Slow Ramp Rate (1-2°C per minute) a2->a3 a4 Observe and Record Onset & Clear Points a3->a4 d1 Record Melting Range a4->d1 Data d2 Perform Duplicate Runs (with fresh samples) d1->d2 d3 Report Average Range d2->d3

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Causality: The sample must be completely dry, as residual solvent will act as an impurity and depress the melting point. It should be finely powdered to ensure uniform packing and efficient heat transfer.[3][7]

    • Procedure: Place a small amount of 2-Hydroxy-2'-iodoacetophenone on a watch glass and dry it under vacuum or in a desiccator. Using a clean mortar and pestle, gently grind the crystals into a fine powder.

  • Capillary Tube Loading:

    • Causality: A sample height of 2-3 mm is optimal. Too much sample will cause a broad melting range due to thermal gradients within the sample.[5] Inconsistent packing can also lead to poor reproducibility.[7]

    • Procedure: Invert a capillary tube (closed end down) and press the open end into the powdered sample. Tap the closed end firmly on a hard surface to pack the powder into the bottom. Repeat until a column of 2-3 mm is achieved.

  • Instrument Setup and Calibration:

    • Causality: The accuracy of the apparatus must be verified. This is achieved by running certified melting point standards. The ramp rate is the most critical parameter; a slow rate of 1-2°C per minute near the melting point is crucial for the system to maintain thermal equilibrium, ensuring the thermometer reading accurately reflects the sample temperature.[8][9]

    • Procedure: Prior to the experiment, verify the calibration of the digital melting point apparatus using appropriate reference standards (e.g., caffeine, vanillin). Set the plateau temperature to approximately 20°C below the estimated melting point (a preliminary rapid melt can be performed to find this estimate).[10] Set the ramp rate to 1°C/minute for a precise determination.[3]

  • Measurement and Recording:

    • Causality: The onset point (T1) is the temperature at which the first drop of liquid appears. The clear point (T2) is the temperature at which the last solid crystal melts. Reporting both values as a range provides more information than a single temperature.

    • Procedure: Insert the packed capillary tube into the apparatus. Start the heating program. Observe the sample through the magnifying lens. Record the temperature at the onset of melting (T1) and the temperature when the sample is completely liquid (T2).

  • Validation and Reporting:

    • Causality: A second or third determination with a fresh sample confirms the reproducibility of the result. Never remelt a sample, as decomposition or polymorphic changes can occur upon heating and cooling, leading to an altered melting point.[8][10]

    • Procedure: Allow the apparatus to cool to at least 20°C below the determined melting point. Using a fresh capillary and sample, repeat steps 2-4. If the results are consistent, report the melting point as the average range of the determinations.

Comparison of Alternative Methodologies: Capillary vs. DSC

While the capillary method is the gold standard for routine determination, other techniques offer complementary data. Differential Scanning Calorimetry (DSC) provides a more detailed thermodynamic profile of the melting process.

FeatureDigital Capillary ApparatusDifferential Scanning Calorimetry (DSC)
Principle Visual detection of phase change from solid to liquid.[8]Measures the difference in heat flow required to increase the temperature of a sample and a reference.[11][12][13]
Primary Output Melting Range (T-onset to T-clear).A thermogram showing heat flow vs. temperature. The melting point (Tm) is the peak of the endothermic event.[12]
Quantitative Data Temperature range only.Melting Temperature (Tm), Enthalpy of Fusion (ΔH), and specific heat capacity changes.[14]
Sample Size ~1-2 mg~2-10 mg[15]
Advantages Simple, fast, cost-effective, widely available. Excellent for purity assessment in synthesis labs.[7]High precision, provides thermodynamic data, can detect other phase transitions (e.g., glass transitions, polymorphism).[11][14]
Limitations Subjective observation, provides no thermodynamic information, less sensitive to complex transitions.[7]Higher equipment cost, requires more specialized training, can be sensitive to sample preparation.[14]
Best For Routine identity and purity checks in a research or quality control setting.In-depth characterization of materials, polymorphism studies, formulation development in the pharmaceutical industry.

Expert Insight: For the initial characterization of a new chemical entity like 2-Hydroxy-2'-iodoacetophenone, the capillary method is perfectly sufficient to establish a reliable melting point for identity and purity. Should the compound exhibit complex thermal behavior or be intended for advanced formulation work, a follow-up analysis by DSC would be highly recommended to obtain a complete thermodynamic profile.

References
  • United States Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. Retrieved from [Link]

  • United States Pharmacopeia. (2018). General Chapter, <741> Melting Range or Temperature. USP-NF. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Retrieved from [Link]

  • Mettler-Toledo. (2016, June 11). Compliance with amended General Chapter USP <741> Melting Range or Temperature. ResearchGate. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2'-hydroxyacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Hydroxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2'-Iodoacetophenone: Properties, Synthesis, and Industrial Uses. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). DigiMelt Student Melting Point System Manual. Retrieved from [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

  • Krishna Chandra College. (n.d.). Standard Operating Procedures (SoP's). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Digital Melting Point Apparatus Manual. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Journal of Visualized Experiments. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

Sources

Comparative Guide: HPLC Quantification of 2-Hydroxy-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

2-Hydroxy-2'-iodoacetophenone is a critical intermediate, often used in the synthesis of fused heterocycles (e.g., benzofurans) via transition-metal-catalyzed cyclization. Its structural duality—combining a photolabile ortho-iodo aryl moiety with a thermally sensitive


-hydroxy ketone  tail—creates a "perfect storm" for analytical errors.

This guide objectively compares analytical methodologies, demonstrating why Reverse-Phase HPLC (RP-HPLC) is the only viable standard for quantitative purity assessment, superseding Gas Chromatography (GC) and quantitative NMR (qNMR) for routine QC.

The Verdict at a Glance
FeatureRP-HPLC (Recommended) GC-MS qNMR
Primary Utility Routine Purity & QuantitationImpurity ID (Qualitative)Absolute Assay (Reference)
Thermal Stability High (Ambient operation)Critical Failure (Deiodination/Dehydration)High (Ambient)
Sensitivity (LOD) Excellent (<0.05%)GoodPoor (>0.1%)
Throughput High (10-15 min/run)ModerateLow
Suitability Gold Standard Not Recommended Secondary Validation

Methodological Landscape & Comparative Analysis

Why GC Fails: The Thermal Trap

Gas Chromatography is standard for many acetophenones, but it is catastrophic for 2-Hydroxy-2'-iodoacetophenone.

  • Deiodination: The

    
     bond energy (~65 kcal/mol) is relatively weak. Injector port temperatures (
    
    
    
    C) often trigger homolytic cleavage, resulting in the artificial formation of 2-hydroxyacetophenone (the de-iodinated impurity).
  • Dehydration/Dimerization:

    
    -hydroxy ketones are prone to acid-catalyzed dehydration or dimerization to dioxanes upon heating on silica-based columns.
    

Result: GC analysis typically yields a purity value lower than reality, with ghost peaks that do not exist in the raw sample.

Why HPLC Wins: Tunable Selectivity

RP-HPLC allows analysis at ambient temperatures, preserving the iodine moiety. Furthermore, the orthogonality of stationary phases allows us to separate the target from its two most common degradants:

  • 2'-Iodoacetophenone: The synthetic precursor (lacks the -OH group).

  • 2-Hydroxyacetophenone: The photolytic degradant (lacks the Iodine).

The Optimized HPLC Protocol

This protocol uses a Phenyl-Hexyl stationary phase. While C18 is acceptable, Phenyl-Hexyl provides superior


 selectivity for the halogenated aromatic ring, offering better resolution from non-iodinated impurities.
Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µmEnhanced selectivity for iodo-aromatics via

interactions.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (~2.5) suppresses silanol activity and stabilizes the

-hydroxy ketone.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and UV cutoff than Methanol.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 25°C (Ambient)Critical: Higher temps (>40°C) risk on-column degradation.
Detection UV @ 240 nmMax absorbance for the benzoyl chromophore; minimizes solvent noise.
Injection Vol 5 - 10 µLDependent on concentration (target 0.5 mg/mL).
Gradient Profile

Note: A gradient is required to elute the highly lipophilic dimer impurities that may form during storage.

  • 0.0 min: 85% A / 15% B

  • 10.0 min: 40% A / 60% B (Linear Ramp)

  • 12.0 min: 5% A / 95% B (Wash)

  • 15.0 min: 5% A / 95% B (Hold)

  • 15.1 min: 85% A / 15% B (Re-equilibrate)

  • 20.0 min: End

Experimental Workflow & Validation Logic

The following diagram illustrates the critical decision pathways and handling requirements to ensure data integrity.

HPLC_Workflow Sample Raw Sample (Solid) Prep Sample Prep (Amber Glassware Only!) Sample->Prep Weigh 10mg HPLC HPLC Analysis (Phenyl-Hexyl Column) Prep->HPLC Inject 10uL Solvent Diluent: 50:50 ACN:H2O Solvent->Prep Dissolve Decision Check Resolution (Rs) Target > 2.0 HPLC->Decision Data Acquisition Pass Report Purity (Area %) Decision->Pass Rs > 2.0 Fail Troubleshoot: Check pH or Column Age Decision->Fail Rs < 2.0

Caption: Operational workflow emphasizing light protection (Amber Glassware) to prevent photolytic deiodination during preparation.

Key Validation Parameters (Self-Validating System)

To ensure the method is "telling the truth," you must perform these system suitability tests:

  • Specificity (Stress Test):

    • Expose a small sample to UV light for 1 hour.

    • Inject.[1][2][3][4][5]

    • Success Criteria: You must see a new peak (de-iodinated product) appearing earlier than the main peak (due to loss of the lipophilic Iodine). If the main peak decreases but no new peak appears, you have non-eluting oligomers (check Gradient Step).

  • Linearity:

    • Range: 0.05 mg/mL to 1.0 mg/mL.

    • 
       must be 
      
      
      
      .
    • Insight: Non-linearity at high concentrations suggests dimerization in the solution phase.

  • Solution Stability:

    • Re-inject the standard after 24 hours in the autosampler.

    • Limit: < 2.0% degradation.

    • Note: If degradation is observed, the autosampler must be darkened/temperature-controlled (4°C).

Troubleshooting & Degradation Pathways

Understanding how the molecule breaks down helps you identify "ghost peaks."

Degradation Parent 2-Hydroxy-2'-iodoacetophenone (Main Peak) Light UV Light / Sunlight Parent->Light Heat Heat / GC Injector Parent->Heat Deiodo 2-Hydroxyacetophenone (Early Eluter) Light->Deiodo Homolytic Cleavage Dimer Dimer/Oligomer (Late Eluter) Heat->Dimer Condensation

Caption: Primary degradation pathways. Light causes deiodination (early eluting impurity), while heat causes dimerization (late eluting).

Common Issues Table
SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with -OHEnsure Mobile Phase A pH is < 3.0.
Extra Peak @ RRT 0.8 PhotodegradationUse amber vials; turn off autosampler light.
Baseline Drift Gradient Ghost PeaksUse HPLC-grade ACN; clean column with 100% ACN.
Pressure High Sample PrecipitationEnsure sample diluent matches initial mobile phase (15% ACN).

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (The global standard for validating the linearity and specificity described above). [Link]

  • National Institute of Standards and Technology (NIST). Acetophenone UV Spectrum. (Reference for selecting the 240nm detection wavelength). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Hydroxy-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed, authoritative framework for the proper disposal of 2-Hydroxy-2'-iodoacetophenone, a halogenated organic compound. Adherence to these procedures is not merely a matter of regulatory compliance; it is a fundamental practice of responsible science, ensuring the safety of laboratory personnel and the protection of our environment.

The core principle underpinning the disposal of this compound is based on its chemical identity. As an iodinated aromatic ketone, 2-Hydroxy-2'-iodoacetophenone is classified as a halogenated organic compound . This classification is critical because halogenated wastes require specialized disposal methods and must never be mixed with non-halogenated waste streams or discharged into the sanitary sewer system.[1][2]

Hazard Profile and Essential Precautions

Understanding the hazard profile of 2-Hydroxy-2'-iodoacetophenone is essential for safe handling and disposal. Based on data from closely related iodoacetophenone compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[3]

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious damage to the eyes upon contact.[4]

  • Skin and Respiratory Irritation: May cause irritation to the skin and respiratory system.[3][4][5]

Given these hazards, all handling and disposal operations must be conducted with appropriate safety measures in place.

1. Personal Protective Equipment (PPE) and Engineering Controls

Before handling or preparing 2-Hydroxy-2'-iodoacetophenone for disposal, ensure the following controls are in place:

  • Engineering Controls: All transfers and manipulations of this compound, including adding it to a waste container, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors or dust.[1][6]

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves).[7]

  • Body Protection: A standard laboratory coat must be worn to protect against skin contact.[7]

Data Summary: GHS Hazard Classification

To provide a clear and concise overview of the risks, the following table summarizes the GHS hazard classifications for representative iodoacetophenone compounds.

Hazard ClassificationCategoryDescriptionSupporting Sources
Acute Toxicity, OralCategory 4Harmful if swallowed[3]
Serious Eye Damage/IrritationCategory 1 / 2Causes serious eye damage or irritation[4][8]
Skin Corrosion/IrritationCategory 2Causes skin irritation[4][8]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[5][8]

Disposal Workflow and Step-by-Step Protocol

The following diagram and protocol outline the mandatory workflow for the safe disposal of 2-Hydroxy-2'-iodoacetophenone from the point of generation to its final collection.

G cluster_prep Preparation Phase cluster_action Action Phase cluster_final Finalization Phase A Identify Waste as 2-Hydroxy-2'-iodoacetophenone B Confirm: Is it a Halogenated Organic Compound? A->B C Select a Designated 'Halogenated Organic Waste' Container B->C Yes D Ensure Container is Properly Labeled with Chemical Name and Hazard Info C->D E In Fume Hood, Carefully Transfer Waste into Container D->E F Securely Close Container Lid E->F G Store Waste Container in a Designated Satellite Accumulation Area H Submit Hazardous Waste Pickup Request via EH&S G->H

Caption: Waste Disposal Workflow for 2-Hydroxy-2'-iodoacetophenone.

Experimental Protocol: Waste Collection and Disposal

This protocol provides the step-by-step methodology for compliant waste management.

1. Waste Identification and Segregation:

  • Identify any waste containing 2-Hydroxy-2'-iodoacetophenone (e.g., residual solid, contaminated solvents, reaction mixtures).
  • This waste must be categorized as Halogenated Organic Waste .[9] This is the most critical step, as mixing it with non-halogenated waste streams leads to costly and improper disposal.[2][10]

2. Select the Appropriate Waste Container:

  • Obtain a designated hazardous waste container that is compatible with the chemical waste.
  • The container must be in good condition, free of leaks, and have a secure, threaded screw-top cap to be vapor-tight.[11]
  • Many institutions use color-coded systems; halogenated organic waste is often collected in containers with green labels or in designated white carboys.[9][10]

3. Proper Labeling:

  • Label the waste container before adding any waste.[11]
  • The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste."[11]
  • List all chemical contents by their full, proper names (e.g., "2-Hydroxy-2'-iodoacetophenone," "Dichloromethane"). Do not use abbreviations or chemical formulas.[11]
  • Maintain a running log of the approximate percentages or volumes of each component added.[9]

4. Accumulation of Waste:

  • Always add waste to the container inside a chemical fume hood.
  • Keep the waste container closed at all times except when actively adding waste.[11] This minimizes the release of volatile organic compounds (VOCs) into the laboratory environment.
  • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.

5. Storage and Disposal:

  • Store the sealed waste container in a designated and properly signed satellite accumulation area within the laboratory.
  • Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department. Follow their specific procedures for requesting a hazardous waste pickup.[10]

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Management:

For a small spill within a fume hood or on a benchtop:

  • Ensure adequate ventilation and restrict access to the area.[6]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4]

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste disposal.[6]

  • Clean the spill area thoroughly.

For large spills, evacuate the area immediately and contact your institution's emergency response team or EH&S.[11]

First Aid and Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water.

  • Ingestion: If the substance is swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if you feel unwell.[4]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the expense of personal or ecological well-being.

References

  • Safe Handing & Disposal of Organic Substances . Science Ready. [Link]

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • Hazardous Waste Reduction . Environmental Health and Safety, University of South Carolina. [Link]

  • Organic Solvent Waste Disposal . Safety & Risk Services, The University of British Columbia. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • SAFETY DATA SHEET - 4'-Iodoacetophenone . Thermo Fisher Scientific. [Link]

  • Disposal of Iodine . Case Western Reserve University Environmental Health and Safety. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • What should not go down the drain: time, money and contrast media . European Society of Radiology. [Link]

Sources

A Researcher's Guide to Handling 2-Hydroxy-2'-iodoacetophenone: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 2-Hydroxy-2'-iodoacetophenone. This is not just a checklist; it is a framework for building a culture of safety and precision in your laboratory.

The following protocols are designed to be a self-validating system, grounded in established safety principles for handling halogenated and irritant chemical compounds.

Hazard Analysis: Understanding the Risks of 2-Hydroxy-2'-iodoacetophenone

2-Hydroxy-2'-iodoacetophenone is a substituted acetophenone. While specific toxicological data for this exact compound is not extensively published, we can infer its primary hazards by examining its structural components: an iodo-substituted aromatic ring and a hydroxyacetophenone core.

  • 2'-Iodoacetophenone is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][2]

  • 2'-Hydroxyacetophenone is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[3]

Based on these related structures, it is prudent to treat 2-Hydroxy-2'-iodoacetophenone as a compound that is, at a minimum:

  • A skin and eye irritant .

  • Potentially harmful if ingested or inhaled .

  • A potential respiratory tract irritant .

Therefore, the cornerstone of our safety protocol is to prevent contact with skin, eyes, and the respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling 2-Hydroxy-2'-iodoacetophenone. The following table summarizes the minimum required PPE.

Protection Type Required PPE Rationale and Specifications
Eye & Face Chemical safety goggles meeting ANSI Z.87.1 standard.[4]Protects against splashes and potential vapors that can cause serious eye irritation.[1][3] A face shield should be worn over goggles when there is a risk of significant splashing.[4][5]
Skin & Body 100% cotton or flame-resistant lab coat, fully buttoned.[4][6]Provides a barrier against accidental spills and splashes.
Long pants and closed-toe, closed-heel shoes.[6][7]Ensures no exposed skin on the lower body.
Hand Nitrile gloves (minimum 4 mil thickness).Nitrile gloves offer good resistance to a range of chemicals.[6] Always inspect gloves for tears or holes before use.[6] Gloves should be disposed of immediately if contamination is suspected.[7]
Respiratory Work within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or dust.[6][8][9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following protocol outlines the key steps from preparation to cleanup.

Workflow Diagram: Safe Handling of 2-Hydroxy-2'-iodoacetophenone

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Disposal & Cleanup Phase prep1 Review SDS for 2-Hydroxy-2'-iodoacetophenone and related compounds prep2 Ensure fume hood is certified and functioning correctly prep1->prep2 prep3 Gather all necessary chemicals, glassware, and equipment prep2->prep3 prep4 Don all required PPE in the correct sequence prep3->prep4 handle1 Perform all manipulations of the compound inside the hood prep4->handle1 Begin Experiment handle2 Keep containers tightly closed when not in use handle1->handle2 handle3 Use a tray or secondary containment for transport handle2->handle3 disp1 Segregate waste into designated, labeled containers (e.g., halogenated waste) handle3->disp1 End Experiment disp2 Clean all glassware and surfaces within the fume hood disp1->disp2 disp3 Doff PPE in the correct sequence to avoid self-contamination disp2->disp3 disp4 Wash hands thoroughly with soap and water disp3->disp4

Caption: Safe handling workflow from preparation to disposal.

Experimental Protocol

A. Preparation & Donning PPE:

  • Review Safety Information: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for 2-Hydroxy-2'-iodoacetophenone and any other chemicals being used.[8]

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and the airflow is correct.[6]

  • Assemble Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, and place them in the fume hood to minimize traffic in and out of the workspace.

  • Don PPE: Put on your personal protective equipment in the following order:

    • Lab coat (fully buttoned).

    • Safety goggles.

    • Gloves (pull the cuffs over the sleeves of your lab coat).

B. Handling and Experimentation:

  • Work in Fume Hood: All manipulations of 2-Hydroxy-2'-iodoacetophenone, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[6][9]

  • Controlled Dispensing: Use spatulas or other designated tools for transferring the solid chemical.[8] Open containers slowly and away from your face.[6][8]

  • Container Management: Keep all containers of the chemical tightly closed when not in use to prevent the release of vapors.[1][8]

  • Spill Preparedness: Have a spill kit compatible with halogenated organic compounds readily available. In the event of a small spill inside the fume hood, use an inert absorbent material to clean it up.[2]

C. Disposal and Decontamination:

  • Waste Segregation: Dispose of 2-Hydroxy-2'-iodoacetophenone and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a clearly labeled hazardous waste container designated for halogenated organic waste. Never pour chemicals down the drain unless specifically permitted.[8]

  • Decontaminate Glassware: Clean any reusable glassware thoroughly before removing it from the fume hood.

  • Doffing PPE: To prevent cross-contamination, remove PPE in the following order before leaving the laboratory:

    • Gloves (peel them off without touching the outside surface).

    • Lab coat.

    • Safety goggles.

  • Personal Hygiene: Wash your hands thoroughly with soap and water immediately after handling the chemical, even if you wore gloves.[7][8]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[1] If skin irritation occurs, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By integrating these protocols into your daily laboratory operations, you build a foundation of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26). GZ Industrial Supplies. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Thomasnet. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (2024, September 6). Activo. [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA. [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]

  • Acetophenone | EPA. U.S. Environmental Protection Agency. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.